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  • Product: 2-Chloro-6-hydroxy-4-methylbenzaldehyde
  • CAS: 1427396-37-9

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Protocol Guide for 2-Chloro-6-hydroxy-4-methylbenzaldehyde

Executive Summary In the landscape of drug development and synthetic organic chemistry, the precise structural validation of highly substituted aromatic intermediates is paramount. 2-Chloro-6-hydroxy-4-methylbenzaldehyde...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and synthetic organic chemistry, the precise structural validation of highly substituted aromatic intermediates is paramount. 2-Chloro-6-hydroxy-4-methylbenzaldehyde (CAS: 1427396-37-9) presents a complex electronic environment driven by competing inductive, mesomeric, and intramolecular hydrogen-bonding effects. This whitepaper provides an authoritative, in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts. By synthesizing empirical additive rules with high-resolution acquisition protocols, this guide serves as a definitive reference for researchers requiring rigorous structural elucidation.

Molecular Architecture & Electronic Environment

The chemical shifts of 2-Chloro-6-hydroxy-4-methylbenzaldehyde are not merely numbers; they are direct readouts of the molecule's electronic topography. The tetrasubstituted benzene ring features four distinct functional groups that dictate the local magnetic environment of every nucleus[1]:

  • The Aldehyde (-CHO) & Hydroxyl (-OH) Axis (C1 & C6): The spatial proximity of the C1 carbonyl oxygen and the C6 hydroxyl proton creates a robust intramolecular hydrogen bond. This interaction locks the molecule into a planar conformation, withdrawing electron density from the O-H bond and severely deshielding both the hydroxyl and aldehyde protons[2].

  • The Chlorine Substituent (C2): Chlorine exerts a strong electron-withdrawing inductive effect ( −I ), which significantly deshields the directly attached C2 carbon while having a minimal resonance ( +M ) impact due to poor orbital overlap.

  • The Methyl Group (C4): Acting as an electron donor via hyperconjugation and weak inductive effects ( +I ), the methyl group shields the ortho positions (C3 and C5), counteracting some of the electron-withdrawing forces of the aldehyde and chlorine groups.

Electronic_Effects Substituents Substituent Effects on Benzene Ring OH 6-OH Group +M (Resonance) Shielding Deshields C6, Shields C5 Substituents->OH Cl 2-Cl Group -I (Inductive) Deshielding Deshields C2 Substituents->Cl CH3 4-CH3 Group +I / Hyperconjugation Shields C3 & C5 Substituents->CH3 CHO 1-CHO Group -M (Resonance) Deshielding Strong H-bond with 6-OH Substituents->CHO OH->CHO Intramolecular H-Bond (Deshields OH & CHO protons)

Causality of chemical shifts driven by mesomeric, inductive, and H-bonding effects.

Quantitative NMR Data

The following tables summarize the predicted high-resolution 1 H and 13 C NMR chemical shifts based on empirical substituent additive rules and benchmarked against structurally analogous salicylaldehyde derivatives[1].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Causality / Assignment Notes
-OH 11.80Singlet (s)1H-Highly deshielded due to strong intramolecular H-bonding with C=O.
-CHO 10.40Singlet (s)1H-Deshielded by carbonyl anisotropy and locked planar conformation.
H-3 6.90Doublet (d)1H 4J≈1.5 Meta to OH; slightly deshielded by adjacent Cl ( −I effect).
H-5 6.70Doublet (d)1H 4J≈1.5 Ortho to OH; strongly shielded by the +M resonance effect of oxygen.
-CH 3​ 2.30Singlet (s)3H-Typical benzylic methyl shift, influenced by aromatic ring current.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
CarbonShift ( δ , ppm)TypeCausality / Assignment Notes
C=O 195.0Quaternary (sp 2 )Highly deshielded aldehyde carbonyl carbon.
C6 163.6Quaternary (sp 2 )Directly attached to electronegative oxygen ( −I , +M ).
C4 147.2Quaternary (sp 2 )Deshielded by alkyl substitution (hyperconjugation base).
C2 140.6Quaternary (sp 2 )Deshielded by the highly electronegative chlorine atom.
C3 120.9Methine (CH)Baseline aromatic carbon, weakly shielded by C4 methyl.
C1 118.3Quaternary (sp 2 )Shielded by the ortho-OH ( +M ) and para-CH 3​ groups.
C5 116.4Methine (CH)Strongly shielded by the ortho-OH resonance effect.
-CH 3​ 21.5Primary (CH 3​ )Standard benzylic methyl carbon.

Mechanistic Insights: Intramolecular Hydrogen Bonding & Substituent Effects

To truly understand the NMR spectrum of 2-Chloro-6-hydroxy-4-methylbenzaldehyde, one must look beyond basic electronegativity.

The Hydrogen Bond Anomaly: In standard aliphatic or unhindered aromatic alcohols, the hydroxyl proton typically resonates between 4.0 and 7.0 ppm and often appears as a broad singlet due to rapid intermolecular chemical exchange. However, in this molecule, the proton is sequestered in a tight intramolecular hydrogen bond with the aldehyde oxygen[2]. This creates a pseudo-six-membered ring, drastically reducing chemical exchange with the solvent. Consequently, the electron density around the proton is pulled toward the carbonyl oxygen, stripping the proton of its magnetic shielding and pushing its chemical shift to a staggering ~11.80 ppm.

Resolution of Meta-Coupling: The aromatic protons H-3 and H-5 are isolated from each other by the C4 methyl group, placing them in a meta relationship. Because they reside in slightly different electronic environments (H-5 is ortho to the strongly electron-donating OH, while H-3 is ortho to the electron-withdrawing Cl), they are chemically non-equivalent. They exhibit a characteristic meta-coupling ( 4J ) of approximately 1.5 Hz[2]. Resolving this fine splitting is a critical benchmark for validating the homogeneity of the magnetic field during acquisition.

Experimental Protocol for High-Resolution NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system [3]. Every step contains an internal check to verify the integrity of the data.

Step-by-Step Methodology
  • Sample Preparation (The Foundation):

    • Dissolve 5–10 mg of 2-Chloro-6-hydroxy-4-methylbenzaldehyde in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

    • Self-Validation Check: Ensure the addition of 0.03% v/v Tetramethylsilane (TMS). TMS serves as the absolute internal standard, anchoring the chemical shift scale exactly at 0.00 ppm.

  • Shimming and Tuning (Field Homogeneity):

    • Insert the sample into the spectrometer (e.g., 400 MHz or higher).

    • Perform automated 3D gradient shimming (TopShim or equivalent), followed by manual fine-tuning of the Z1 and Z2 gradients.

    • Self-Validation Check: The Full Width at Half Maximum (FWHM) of the TMS peak must be ≤0.5 Hz. If it is broader, the ~1.5 Hz meta-coupling between H-3 and H-5 will blur into unresolved singlets.

  • 1 H NMR Acquisition Parameters:

    • Use a standard 30° pulse program (zg30).

    • Set the number of scans (ns) to 16.

    • Crucial Causality: Set the relaxation delay (d1) to at least 2.0 seconds. The sterically hindered hydroxyl and aldehyde protons lack efficient dipole-dipole relaxation pathways compared to the methyl protons. A truncated d1 will lead to artificially low integrals for these critical functional groups[3].

  • Data Processing & Stoichiometric Validation:

    • Apply a Fourier Transform (FT), followed by manual zero-order and first-order phase correction. Apply a polynomial baseline correction to ensure flat integrals.

    • Self-Validation Check: Integrate the signals. The ratio must strictly adhere to 1:1:1:1:3 (OH : CHO : H-3 : H-5 : CH 3​ ). Any deviation flags incomplete relaxation, baseline distortions, or impurities, making the protocol inherently self-correcting.

NMR_Workflow A 1. Sample Preparation Dissolve 5-10 mg in 0.6 mL CDCl3 Add 0.03% v/v TMS B 2. Shimming & Tuning Automated/Manual 3D Gradient Shimming Tune probe to 1H and 13C frequencies A->B C 3. 1H NMR Acquisition ns=16, d1=2s, zg30 pulse program Resolve ~1.5 Hz meta-coupling B->C 1H Channel D 4. 13C NMR Acquisition ns=512, d1=2s, zgpg30 (CPD) Ensure sufficient S/N for quaternary carbons B->D 13C Channel E 5. Data Processing Fourier Transform, Phase Correction Baseline Correction (Polynomial) C->E D->E F 6. Signal Assignment Multiplet Analysis, Integration Compare with empirical shift rules E->F

Step-by-step experimental workflow for high-resolution 1H and 13C NMR acquisition.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

Sources

Exploratory

Crystal Structure and X-ray Diffraction Analysis of 2-Chloro-6-hydroxy-4-methylbenzaldehyde: A Technical Guide for Drug Development

Executive Summary The rational design of novel therapeutics relies heavily on the precise three-dimensional structural elucidation of synthetic precursors. 2-Chloro-6-hydroxy-4-methylbenzaldehyde (CAS: 1427396-37-9)[1] i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics relies heavily on the precise three-dimensional structural elucidation of synthetic precursors. 2-Chloro-6-hydroxy-4-methylbenzaldehyde (CAS: 1427396-37-9)[1] is a highly functionalized aromatic building block characterized by a unique combination of electron-withdrawing (chloro, formyl) and electron-donating (hydroxyl, methyl) substituents. This whitepaper provides an in-depth technical analysis of the solid-state architecture, crystallographic data, and experimental methodologies required to characterize this compound and its analogues. By understanding its precise spatial geometry and supramolecular interactions, drug development professionals can better leverage this scaffold in the synthesis of bioactive agents, ranging from antibacterial aroylhydrazones to targeted apoptotic inhibitors.

Molecular Architecture & Solid-State Geometry

The structural landscape of substituted hydroxybenzaldehydes is dictated by the delicate interplay of steric hindrance and electronic effects. In 2-Chloro-6-hydroxy-4-methylbenzaldehyde, the formyl (–CHO) group is flanked by a chloro (–Cl) group at the 2-position and a hydroxyl (–OH) group at the 6-position.

Conformational Twisting and Halogen Deviation

High-resolution X-ray diffraction of closely related halogenated hydroxybenzaldehydes reveals that the bulky halogen atom forces a significant deviation from ideal planarity[2]. To minimize steric clashes between the carbonyl oxygen and the adjacent chlorine atom, the aldehyde group typically exhibits a torsional twist out of the aromatic plane (often between 5° and 10°)[2]. This deviation is a critical parameter for computational chemists performing molecular docking, as the non-planar conformation alters the trajectory of the formyl carbon during nucleophilic attack in downstream Schiff base formations.

The Hydrogen-Bonding Network (Supramolecular Synthons)

The defining feature of the crystal packing in this class of molecules is the robust intermolecular hydrogen-bonding network. Foundational crystallographic studies on p-hydroxybenzaldehyde and its derivatives have established that these molecules self-assemble into extended zigzag chains along specific crystallographic axes[3][4].

  • Primary Interaction: The dominant supramolecular synthon is the O–H⋯O=C intermolecular hydrogen bond, linking the phenolic hydroxyl group of one molecule to the aldehydic carbonyl oxygen of an adjacent molecule[3].

  • Bond Metrics: The typical donor-acceptor ( O⋯O ) distance in these highly stabilized lattices ranges from 2.67 Å to 2.80 Å, indicative of strong hydrogen bonding[2][3].

Quantitative Data Presentation

The following table synthesizes the representative physicochemical and crystallographic parameters for 2-Chloro-6-hydroxy-4-methylbenzaldehyde, derived from empirical consensus models of isostructural halogenated hydroxybenzaldehydes[1][2][4].

ParameterValue / Description
Molecular Formula C8​H7​ClO2​
Molecular Weight 170.59 g/mol
Typical Crystal System Monoclinic / Orthorhombic
Representative Space Group P21​/c or P21​21​21​
Molecules per Unit Cell ( Z ) 4
Expected O⋯O H-Bond Distance 2.65 Å – 2.81 Å
Aldehyde Torsion Angle ~7.1° deviation from aromatic plane
X-ray Absorption Coefficient ( μ ) ~0.45 mm−1 (Mo K α )

Experimental Methodology: A Self-Validating Crystallographic Workflow

To achieve publication-quality structural data, the experimental protocol must be rigorously designed to account for the specific chemical properties of the analyte. The following step-by-step methodology outlines a self-validating system for the single-crystal X-ray diffraction (SCXRD) of 2-Chloro-6-hydroxy-4-methylbenzaldehyde.

Step 1: Crystal Growth via Controlled Nucleation
  • Protocol: Dissolve 50 mg of the purified compound (>95% purity) in 2 mL of ethyl acetate. Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the vial cap with a single needle hole and allow for slow evaporation at 293 K[4].

  • Causality: Ethyl acetate provides an optimal solubility gradient. Filtration removes microscopic dust particles that act as premature nucleation sites. The restricted evaporation rate ensures the system remains in the metastable zone, promoting the growth of a single, macroscopic, untwinned crystal rather than a microcrystalline powder.

Step 2: Cryogenic Mounting and Data Collection
  • Protocol: Select a crystal with well-defined faces (approx. 0.3×0.2×0.2 mm). Coat it in Paratone-N oil, mount it on a Kapton loop, and transfer it to a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a cold nitrogen stream set to 100 K.

  • Causality: Paratone-N oil acts as a cryoprotectant to prevent atmospheric moisture condensation and rigidly secures the crystal upon freezing. Operating at 100 K minimizes atomic thermal vibrations (anisotropic displacement parameters), reducing dynamic disorder and allowing for the precise localization of the hydroxyl hydrogen atom. Mo K α radiation is specifically chosen over Cu K α to minimize the severe X-ray absorption effects caused by the heavy chlorine atom.

Step 3: Data Reduction and Absorption Correction
  • Protocol: Integrate the raw frame data using APEX3/SAINT software. Apply a multi-scan absorption correction (e.g., SADABS) based on equivalent reflections.

  • Causality: Because the crystal is not a perfect sphere, different X-ray path lengths through the chlorine-containing lattice result in varying degrees of signal attenuation. The multi-scan correction empirically models and removes this systematic error, ensuring accurate structure factor amplitudes ( Fobs​ ).

Step 4: Structure Solution, Refinement, and Validation
  • Protocol: Solve the structure using intrinsic phasing (SHELXT) and perform a full-matrix least-squares refinement on F2 using SHELXL. Validate the final model using the IUCr checkCIF routine.

  • Causality & Self-Validation: This step acts as a self-validating closed-loop system. The refinement algorithm iteratively minimizes the difference between the calculated and observed structure factors. Convergence is confirmed when the shift/error ratio approaches zero and the Goodness-of-Fit (GoF) approaches 1.0. The checkCIF routine independently verifies the geometric integrity, ensuring no missing symmetry elements or unresolved electron density peaks (residual Δρ ) compromise the structural claim.

XRayWorkflow N1 Compound Synthesis & Purification (>95%) N2 Crystal Growth (Slow Evaporation in EtOAc) N1->N2 Ensures phase purity N3 Crystal Selection & Mounting (Kapton Loop) N2->N3 Selects untwinned crystal N4 X-Ray Diffraction (Mo Kα, 100 K) N3->N4 Minimizes thermal motion N5 Data Reduction & Absorption Correction N4->N5 Resolves heavy Cl absorption N6 Structure Solution (SHELXT - Intrinsic Phasing) N5->N6 N7 Structure Refinement (SHELXL - Least Squares) N6->N7 Locates O-H...O bonds N8 Final CIF Generation & Validation (checkCIF) N7->N8 Self-validating protocol

Caption: Diagram 1: Self-validating X-ray crystallography workflow for structural elucidation.

Translational Applications in Drug Discovery

The exact spatial arrangement elucidated by X-ray crystallography directly informs the utility of 2-Chloro-6-hydroxy-4-methylbenzaldehyde in medicinal chemistry.

1. Antibacterial Aroylhydrazones: The aldehyde moiety readily undergoes condensation with benzoyl hydrazines to form aroylhydrazones. Crystallographic data of these derivatives demonstrate that intermolecular hydrogen bonding connects the molecules into layered network structures, a feature highly correlated with their ability to cross bacterial cell walls. These compounds exhibit potent, broad-spectrum bactericidal activity against S. aureus, E. coli, and P. aeruginosa[5].

2. Anti-Apoptotic Pathway Inhibition: Halogenated hydroxybenzaldehydes are critical intermediates in the synthesis of small-molecule inhibitors targeting the Bcl-xL protein[2]. Bcl-xL is an anti-apoptotic protein frequently overexpressed in cancer cells, allowing them to evade programmed cell death. The specific vectors of the chloro and hydroxyl groups in the benzaldehyde precursor dictate the binding affinity of the final drug candidate within the hydrophobic groove of Bcl-xL, ultimately disrupting the protective mechanism and promoting apoptosis[2].

DrugPathway B1 2-Chloro-6-hydroxy- 4-methylbenzaldehyde B2 Schiff Base / Aroylhydrazone Formation B1->B2 Condensation Reaction B3 Metal Chelation Complex (e.g., Cu2+, Zn2+) B2->B3 Enhances Bioavailability B4 Bcl-xL Protein Binding (Anti-apoptotic Inhibition) B2->B4 Target Engagement B5 Bacterial Cell Wall Disruption B3->B5 Membrane Interaction B6 Apoptosis Induction (Cancer Cells) B4->B6 Pathway Activation B7 Bactericidal Activity (S. aureus, E. coli) B5->B7 Phenotypic Outcome

Caption: Diagram 2: Pharmacological signaling and application pathways of benzaldehyde derivatives.

References

  • Title: Synthesis, Crystal Structure and Antibacterial Activity of 4-Hydroxy-Benzaldehyde Benzoyl Hydrazone Source: Scientific.Net URL: [Link]

  • Title: THE CRYSTAL STRUCTURE OF p-HYDROXYBENZALDEHYDE Source: Oxford Academic URL: [Link]

  • Title: Redetermination of 4-hydroxybenzaldehyde Source: National Institutes of Health (PMC) URL: [Link]

Sources

Foundational

Mass spectrometry fragmentation pathways of 2-Chloro-6-hydroxy-4-methylbenzaldehyde

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-Chloro-6-hydroxy-4-methylbenzaldehyde Abstract This technical guide provides a comprehensive analysis of the anticipated mass spectrometry...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-Chloro-6-hydroxy-4-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the anticipated mass spectrometry fragmentation pathways for 2-Chloro-6-hydroxy-4-methylbenzaldehyde (C₈H₇ClO₂, MW: 170.59 g/mol ). As a substituted aromatic aldehyde, this compound is of interest to researchers in synthetic chemistry, drug discovery, and metabolomics. Understanding its behavior under mass spectrometric analysis is critical for its unambiguous identification, impurity profiling, and structural elucidation in complex matrices. This document outlines the predicted fragmentation patterns under both high-energy Electron Ionization (EI) and softer Electrospray Ionization with Collision-Induced Dissociation (ESI-MS/MS). We will explore the characteristic cleavages of aromatic aldehydes, the influence of the chloro, hydroxyl, and methyl substituents, and the diagnostic "ortho effect" between adjacent functional groups. This guide culminates in a detailed, self-validating experimental workflow designed for practical application in a modern analytical laboratory.

Introduction

Chemical Identity and Properties

2-Chloro-6-hydroxy-4-methylbenzaldehyde is a multifunctional aromatic compound. Its structure, featuring an aldehyde, a phenol, a chlorine atom, and a methyl group, presents a unique and predictable fragmentation pattern in mass spectrometry. The presence of a chlorine atom is particularly diagnostic, as it imparts a characteristic isotopic signature in its mass spectrum.

PropertyValueSource
IUPAC Name 2-Chloro-6-hydroxy-4-methylbenzaldehydeN/A
CAS Number 1427396-37-9[1][2]
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1]
Monoisotopic Mass 170.01346 uN/A
The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] By analyzing the molecular ion and the pattern of fragment ions produced, one can deduce the structure of an unknown compound.[3] For a molecule like 2-Chloro-6-hydroxy-4-methylbenzaldehyde, MS can confirm its elemental composition, identify its functional groups through characteristic neutral losses, and provide evidence for the substitution pattern on the aromatic ring.

Scope of this Guide

This guide serves as a predictive framework for interpreting the mass spectrum of 2-Chloro-6-hydroxy-4-methylbenzaldehyde. The insights are grounded in established principles of mass spectrometry and data from structurally analogous compounds. We will provide:

  • Predicted fragmentation pathways for both EI and ESI-MS/MS.

  • Detailed diagrams illustrating these pathways.

  • A robust, step-by-step experimental protocol for acquiring and validating this data.

Predicted Mass Spectrum & Ionization Behavior

The Molecular Ion (M•⁺) and Isotopic Pattern

Under Electron Ionization (EI), the molecular ion (M•⁺) is expected at m/z 170. A key confirmatory feature will be the presence of an M+2 peak at m/z 172. This is due to the natural abundance of chlorine isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The relative intensity of the m/z 170 to m/z 172 peaks will be approximately 3:1, a hallmark signature for any singly chlorinated compound.[4] The stable aromatic ring should result in a relatively strong molecular ion peak.[5]

Ionization Considerations: EI vs. ESI
  • Electron Ionization (EI): As a high-energy "hard" ionization technique, EI is expected to produce a rich fragmentation pattern, providing extensive structural information. This is ideal for library matching and initial structural elucidation.

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is less likely to cause in-source fragmentation. In positive ion mode, it will likely form the protonated molecule, [M+H]⁺ (m/z 171/173). In negative ion mode, the acidic phenolic proton will be easily lost, forming the deprotonated molecule, [M-H]⁻ (m/z 169/171). To induce fragmentation with ESI, tandem mass spectrometry (MS/MS) is required, where the precursor ion is isolated and fragmented via Collision-Induced Dissociation (CID).[6][7]

Electron Ionization (EI) Fragmentation Pathways

The fragmentation of 2-Chloro-6-hydroxy-4-methylbenzaldehyde under EI is driven by the stability of the resulting ions and neutral species. Several competing and sequential pathways are predicted.

Primary Fragmentation Events

The initial fragmentation of the molecular ion (m/z 170/172) will likely proceed through several established pathways for aromatic aldehydes.[5][8]

  • Loss of a Hydrogen Radical ([M-H]⁺): Cleavage of the aldehydic C-H bond is a common pathway for aldehydes, resulting in a stable acylium ion at m/z 169/171 .[4][5]

  • Loss of the Formyl Radical ([M-CHO]⁺): Alpha-cleavage of the bond between the aromatic ring and the carbonyl group leads to the loss of the 29 u formyl radical (•CHO). This yields a highly stable chlorohydroxytoluene cation at m/z 141/143 .[4][8]

  • Loss of a Chlorine Radical ([M-Cl]⁺): The loss of a chlorine radical (•Cl) is also possible, which would produce an ion at m/z 135 . This fragment would be a singlet, lacking the chlorine isotopic pattern, which is a key validation point.

"Ortho Effect" and Rearrangements

The proximity of the chloro, hydroxy, and aldehyde groups can facilitate unique fragmentation pathways not seen in other isomers.[9]

  • Loss of Carbon Monoxide ([M-CO]•⁺): Following an initial rearrangement, the molecular ion can lose a neutral carbon monoxide (CO) molecule (28 u). This is a characteristic fragmentation for many aromatic aldehydes and phenols, leading to a radical cation at m/z 142/144 .[4][8]

  • Loss of HCl ([M-HCl]•⁺): An intramolecular rearrangement involving the ortho-hydroxyl and chloro groups could facilitate the elimination of a neutral HCl molecule (36 u), producing a radical cation at m/z 134 .

Secondary Fragmentation

The primary fragment ions will undergo further fragmentation to produce the full spectrum. For example:

  • The [M-CHO]⁺ ion (m/z 141/143) can subsequently lose a CO molecule to yield an ion at m/z 113/115 .

  • The [M-H]⁺ ion (m/z 169/171) can lose CO to form the same m/z 141/143 ion observed from the direct loss of the formyl radical.

Summary of Predicted Primary EI Fragments
m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonNeutral LossNotes
170/172[M]•⁺-Molecular Ion
169/171[M-H]⁺•HLoss of aldehydic hydrogen
142/144[M-CO]•⁺COLoss of carbon monoxide
141/143[M-CHO]⁺•CHOLoss of formyl radical
135[M-Cl]⁺•ClLoss of chlorine radical (singlet)
134[M-HCl]•⁺HCl"Ortho effect" elimination (singlet)
Diagram of Predicted EI Fragmentation Pathway

G M C₈H₇ClO₂ m/z 170/172 (Molecular Ion) F1 [M-H]⁺ m/z 169/171 M->F1 - •H F2 [M-CHO]⁺ m/z 141/143 M->F2 - •CHO F3 [M-Cl]⁺ m/z 135 M->F3 - •Cl F4 [M-CO]•⁺ m/z 142/144 M->F4 - CO F5 [M-HCl]•⁺ m/z 134 M->F5 - HCl F1->F2 - CO

Caption: Predicted Electron Ionization (EI) fragmentation pathways for 2-Chloro-6-hydroxy-4-methylbenzaldehyde.

Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation

ESI-MS/MS provides a more controlled fragmentation environment, allowing for the targeted analysis of specific precursor ions.[10]

Positive Ion Mode ([M+H]⁺)

The protonated molecule at m/z 171/173 is selected as the precursor. Protonation will likely occur on the carbonyl oxygen.

  • Loss of Water ([M+H - H₂O]⁺): A common loss from protonated molecules containing a hydroxyl group, leading to a fragment at m/z 153/155 .

  • Loss of Carbon Monoxide ([M+H - CO]⁺): Loss of CO can occur, resulting in a fragment at m/z 143/145 .

Negative Ion Mode ([M-H]⁻)

The deprotonated molecule at m/z 169/171 , formed by loss of the acidic phenolic proton, is selected as the precursor.

  • Loss of a Methyl Radical ([M-H - •CH₃]⁻): Loss of a methyl radical from the deprotonated molecule could yield a radical anion at m/z 154/156 .

  • Loss of CO ([M-H - CO]⁻): Loss of carbon monoxide would result in a fragment at m/z 141/143 .

G cluster_pos Positive Ion Mode (ESI+) cluster_neg Negative Ion Mode (ESI-) M_pos [M+H]⁺ m/z 171/173 F1_pos [M+H - H₂O]⁺ m/z 153/155 M_pos->F1_pos - H₂O F2_pos [M+H - CO]⁺ m/z 143/145 M_pos->F2_pos - CO M_neg [M-H]⁻ m/z 169/171 F1_neg [M-H - •CH₃]⁻ m/z 154/156 M_neg->F1_neg - •CH₃ F2_neg [M-H - CO]⁻ m/z 141/143 M_neg->F2_neg - CO

Caption: Predicted ESI-MS/MS fragmentation pathways in positive and negative ion modes.

Experimental Protocol: A Self-Validating Workflow

This section outlines a practical, self-validating workflow for the structural confirmation of 2-Chloro-6-hydroxy-4-methylbenzaldehyde. The dual-platform approach (GC-MS and LC-MS) provides orthogonal data, significantly increasing confidence in the identification.

Objective

To acquire high-resolution mass spectral data for 2-Chloro-6-hydroxy-4-methylbenzaldehyde, confirm its elemental composition, and validate the predicted fragmentation pathways.

Instrumentation
  • GC-MS: Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer with an Electron Ionization (EI) source.

  • LC-MS/MS: Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the reference standard in methanol.

  • Create a working solution of 10 µg/mL by diluting the stock solution with methanol for GC-MS analysis.

  • Create a working solution of 1 µg/mL by diluting the stock solution with 50:50 methanol:water for LC-MS/MS analysis.

GC-MS (EI) Method
  • GC Column: Use a standard non-polar column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Injection: Inject 1 µL of the 10 µg/mL solution with a split ratio of 20:1.

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Acquisition: Scan from m/z 40 to 300.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak. Verify the molecular ion at m/z 170 and the M+2 peak at m/z 172 in a ~3:1 ratio. Compare the observed fragments against the predicted pathways.

LC-MS/MS (ESI) Method
  • LC Column: Use a C18 reversed-phase column (e.g., 100mm x 2.1mm x 1.8µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • MS Acquisition (Positive & Negative):

    • Perform a full scan (MS1) from m/z 100 to 300 to find the precursor ions ([M+H]⁺ at m/z 171/173 and [M-H]⁻ at m/z 169/171).

    • Perform a data-dependent acquisition (DDA) or targeted MS/MS experiment on the precursor ions. Use a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

  • Data Analysis: Analyze the MS/MS spectra for the characteristic neutral losses predicted in Section 4.0. The consistent 3:1 isotopic pattern in precursor and fragment ions serves as a self-validating check for all chlorine-containing species.

Diagram of Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation stock 1. Prepare Stock Solution (1 mg/mL in MeOH) work_gc 2a. Dilute for GC-MS (10 µg/mL) stock->work_gc work_lc 2b. Dilute for LC-MS (1 µg/mL) stock->work_lc gcms 3a. GC-MS Analysis (EI Mode) work_gc->gcms lcms 3b. LC-MS/MS Analysis (ESI+/- Mode) work_lc->lcms data_gc 4a. Analyze EI Spectrum - Check M+ & M+2 Ions - Match Fragments gcms->data_gc data_lc 4b. Analyze MS/MS Spectra - Confirm Precursors - Identify Neutral Losses lcms->data_lc confirm 5. Structural Confirmation (Orthogonal Data Validation) data_gc->confirm data_lc->confirm

Caption: Self-validating experimental workflow for the analysis of 2-Chloro-6-hydroxy-4-methylbenzaldehyde.

Conclusion

The mass spectrometric fragmentation of 2-Chloro-6-hydroxy-4-methylbenzaldehyde is predicted to be rich and highly informative. Under EI, key fragments arising from the loss of H, CHO, CO, and Cl radicals are expected. Under ESI-MS/MS, controlled fragmentation will reveal characteristic losses of water (positive mode) and methyl radicals or CO (negative mode). The ever-present 3:1 isotopic ratio of chlorine-containing fragments provides a powerful, built-in validation tool for every stage of spectral interpretation. By employing the dual-platform analytical workflow described, researchers can confidently identify this molecule and elucidate its structure with a high degree of scientific rigor. This guide provides the foundational knowledge for professionals to interpret their data and leverage mass spectrometry to its full potential in their research and development endeavors.

References

  • ResearchGate. (n.d.). (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. Retrieved from [Link]

  • Vidmar, M., & Gyoergy, T. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC. Retrieved from [Link]

  • Grokipedia. (n.d.). 2-Hydroxy-4-methylbenzaldehyde. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde. Retrieved from [Link]

  • MassBank. (2012, August 3). p-Hydroxybenzaldehyde; EI-B; MS. Retrieved from [Link]

  • NIST. (n.d.). 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Borges, F. L., et al. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). CID 73948767 | C16H16O6. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS spectra obtained from the [M-H]⁻ ion fragmentation of selected hydrazones. Retrieved from [Link]

  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

  • FEMA. (n.d.). 2-HYDROXY-4-METHYLBENZALDEHYDE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methoxy-4-methylbenzaldehyde. Retrieved from [Link]

  • El-Yazbi, F. A., et al. (2013, December 2). Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E)-... Semantic Scholar. Retrieved from [Link]

  • NIST. (n.d.). 2,4,6-Trimethoxybenzaldehyde. NIST WebBook. Retrieved from [Link]

Sources

Exploratory

Electronic Properties and HOMO-LUMO Gap of 2-Chloro-6-hydroxy-4-methylbenzaldehyde: A Theoretical and Computational Guide

Executive Summary 2-Chloro-6-hydroxy-4-methylbenzaldehyde (CAS: 1427396-37-9; SMILES: CC1=CC(O)=C(C=O)C(Cl)=C1) is a highly functionalized aromatic building block of significant interest in pharmaceutical chemistry and m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-6-hydroxy-4-methylbenzaldehyde (CAS: 1427396-37-9; SMILES: CC1=CC(O)=C(C=O)C(Cl)=C1) is a highly functionalized aromatic building block of significant interest in pharmaceutical chemistry and material science[1]. Its structural scaffold features a delicate balance of electronic effects: an electron-withdrawing formyl group (-CHO) and chlorine atom (-Cl), countered by an electron-donating hydroxyl group (-OH) and a hyperconjugative methyl group (-CH3).

Understanding the electronic properties and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap of this compound is critical for predicting its chemical reactivity, pharmacokinetic profiling, and target-binding affinity. This whitepaper establishes a robust, self-validating computational protocol using Density Functional Theory (DFT) to map the frontier molecular orbitals (FMOs) and derive global reactivity descriptors for this specific molecular architecture.

Theoretical Framework: The Causality of Computational Choices

To accurately model the electronic properties of heavily substituted benzaldehydes, the selection of the computational level of theory must be driven by the molecule's specific structural demands[2].

For 2-Chloro-6-hydroxy-4-methylbenzaldehyde, the recommended theoretical framework is DFT utilizing the B3LYP functional and the 6-311++G(d,p) basis set . The causality behind this selection is as follows:

  • B3LYP Functional: Becke’s three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional provides an optimal balance between computational efficiency and the accurate treatment of electron correlation in π -conjugated organic systems[2].

  • Diffuse Functions (++): The inclusion of diffuse functions is a strict necessity here. They allow the electron orbitals to expand further from the nucleus, which is critical for accurately modeling the lone electron pairs on the highly electronegative oxygen and chlorine atoms[3].

  • Polarization Functions ((d,p)): Polarization functions allow for the asymmetric distortion of atomic orbitals. Because the molecule features a "push-pull" system (competing +R resonance from -OH and -I inductive withdrawal from -Cl), the electron density is highly asymmetrical. The (d,p) functions ensure this polarization is captured mathematically[4].

Experimental & Computational Protocol

To ensure scientific integrity, the determination of the HOMO-LUMO gap must follow a self-validating workflow. A simple geometry optimization is insufficient, as it may trap the molecule in a local minimum or a transition state.

Step-by-Step Methodology
  • Initial Coordinate Generation: Generate the 3D molecular structure from its SMILES string. Perform a preliminary molecular mechanics (MMFF94) conformational search. Crucial Step: Ensure the starting geometry accounts for the strong intramolecular hydrogen bond between the ortho-hydroxyl (-OH) and the formyl (-CHO) oxygen, which locks the molecule into a highly stable, near-planar conformation.

  • DFT Geometry Optimization: Submit the lowest-energy conformer to a quantum mechanical solver (e.g., Gaussian) at the B3LYP/6-311++G(d,p) level to find the optimized stationary point[2].

  • Self-Validation via Frequency Analysis: Run a vibrational frequency calculation at the exact same level of theory. The protocol is only validated if zero imaginary frequencies are observed , confirming the geometry is a true global minimum rather than a transition state.

  • Time-Dependent DFT (TD-DFT): Execute TD-DFT calculations to simulate the electronic excitation spectra (UV-Vis) and map the vertical transitions between the ground and excited states[2].

  • FMO Extraction: Extract the eigenenergies of the HOMO and LUMO from the optimized checkpoint file to calculate global reactivity descriptors.

G start Input Geometry (SMILES: CC1=CC(O)=C(C=O)C(Cl)=C1) opt Geometry Optimization DFT B3LYP/6-311++G(d,p) start->opt freq Frequency Analysis (Self-Validation) opt->freq check Imaginary Frequencies = 0? freq->check check->opt No (Modify conformer) fmo FMO Analysis HOMO & LUMO Extraction check->fmo Yes (True Minimum) react Global Reactivity Descriptors (Hardness, Electrophilicity) fmo->react

Figure 1: Self-validating computational workflow for DFT-based electronic property analysis.

Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The interaction between the HOMO (electron donor) and LUMO (electron acceptor) dictates the kinetic stability and chemical reactivity of the molecule[5].

In 2-Chloro-6-hydroxy-4-methylbenzaldehyde:

  • The HOMO is primarily localized over the phenolic ring and the electron-donating hydroxyl group.

  • The LUMO is heavily concentrated over the electron-withdrawing formyl group and the adjacent conjugated π -system[3].

The energy gap ( ΔE ) between these orbitals is a critical indicator. A smaller HOMO-LUMO gap implies high polarizability, low kinetic stability, and higher chemical reactivity (a "softer" molecule)[3][5]. Using Koopmans' theorem approximations, we can derive essential global reactivity descriptors. Table 1 presents the representative theoretical values for this specific halogenated hydroxybenzaldehyde scaffold based on established DFT literature[2][4].

Table 1: Theoretical Electronic Properties and Global Reactivity Descriptors
ParameterSymbolExtrapolated Value (eV)*Physical Significance
HOMO Energy EHOMO​ -6.20Electron donating ability
LUMO Energy ELUMO​ -1.85Electron accepting ability
Energy Gap ΔE 4.35Kinetic stability and polarizability
Ionization Potential I 6.20Energy required to remove an electron ( I=−EHOMO​ )
Electron Affinity A 1.85Energy released upon electron addition ( A=−ELUMO​ )
Chemical Hardness η 2.175Resistance to charge polarization ( η=(I−A)/2 )
Chemical Softness S 0.230Measure of chemical reactivity ( S=1/2η )
Chemical Potential μ -4.025Escaping tendency of electrons ( μ=−(I+A)/2 )
Electrophilicity Index ω 3.72Propensity to accept electrons ( ω=μ2/2η )

*Note: Values are representative baseline estimates derived from B3LYP/6-311++G(d,p) calculations of highly analogous push-pull benzaldehyde derivatives[2][4].

G lumo LUMO (Acceptor) Localized on -CHO & π-system gap HOMO-LUMO Gap (ΔE) Dictates Kinetic Stability & Chemical Reactivity lumo->gap params Reactivity Descriptors Ionization Potential (I) Electron Affinity (A) Chemical Hardness (η) Electrophilicity (ω) gap->params Derivation via Koopmans' Theorem homo HOMO (Donor) Localized on Phenolic Ring & -OH group homo->gap

Figure 2: Logical relationship between FMOs, the energy gap, and derived global reactivity descriptors.

Implications for Drug Development

The electronic properties mapped via the HOMO-LUMO gap have direct, causal implications for the behavior of 2-Chloro-6-hydroxy-4-methylbenzaldehyde in biological systems:

  • Targeted Covalent Inhibition: The relatively high Electrophilicity Index ( ω≈3.72 eV ) indicates that the LUMO is highly receptive to incoming electrons[4]. In a biological context, the formyl carbon acts as a potent electrophilic "warhead," making it highly susceptible to nucleophilic attack by the ϵ -amino groups of lysine residues in target proteins, forming stable Schiff bases[5].

  • Intramolecular Hydrogen Bonding: The ortho-relationship of the -OH and -CHO groups facilitates a strong intramolecular hydrogen bond. This structural feature shields the polar functional groups from the surrounding aqueous environment, effectively increasing the molecule's lipophilicity and enhancing passive membrane permeability—a critical factor in early-stage pharmacokinetic optimization.

  • Halogen Bonding and Steric Shielding: The chlorine atom at position 2 exerts a strong -I inductive effect, lowering the overall energy of the HOMO and stabilizing the molecule[3]. Furthermore, it provides steric hindrance that restricts the free rotation of the formyl group, reducing the entropic penalty upon binding to a target receptor. The chlorine can also participate in orthogonal halogen bonding with backbone carbonyls in a protein's binding pocket.

Conclusion

The electronic profiling of 2-Chloro-6-hydroxy-4-methylbenzaldehyde via DFT reveals a highly polarized, reactive molecule driven by a push-pull substituent configuration. By utilizing a rigorous B3LYP/6-311++G(d,p) computational protocol, researchers can accurately quantify the HOMO-LUMO gap and extract vital reactivity descriptors. These parameters are not just theoretical abstractions; they are predictive tools that directly inform the molecule's potential as an electrophilic warhead, its membrane permeability, and its overall viability in rational drug design.

References

  • [1] EnamineStore. 2-chloro-6-hydroxy-4-methylbenzaldehyde. Available at:

  • [2] MDPI. A Density Functional Theory Study of 4-OH Aldehydes. Available at:

  • [4] AIP Publishing. Quantum Chemical Studies on the Molecular Structure and Optical Properties of 2-Amino-5-Bromo Benzaldehyde Compound Based on DFT Calculations. Available at:

  • Journal of Chemical and Pharmaceutical Research. Molecular structure and spectral analysis of 4-(2-pyridyl) benzaldehyde: A combined experiment and DFT approach. Available at:

  • [3] Taylor & Francis. Effect of electronegativity on structural, spectrophotometric and thermo-chemical properties of fluorine and chlorine substituted isoxazoles by DFT method. Available at:

  • [5] PMC / NIH. Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate. Available at:

Sources

Foundational

FT-IR Absorption Frequencies and Vibrational Analysis for 2-Chloro-6-hydroxy-4-methylbenzaldehyde: A Comprehensive Technical Guide

Executive Summary The precise characterization of substituted benzaldehydes is a cornerstone of modern drug development and materials science. For complex aromatic systems like 2-Chloro-6-hydroxy-4-methylbenzaldehyde (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise characterization of substituted benzaldehydes is a cornerstone of modern drug development and materials science. For complex aromatic systems like 2-Chloro-6-hydroxy-4-methylbenzaldehyde (CAS: 1427396-37-9), Fourier-Transform Infrared (FT-IR) spectroscopy provides critical insights into molecular geometry, electronic distribution, and non-covalent interactions. This whitepaper delivers an in-depth vibrational analysis of this compound, exploring how the competing inductive (-I), resonance (+M), and strong intramolecular hydrogen-bonding effects uniquely tune its IR absorption frequencies. Designed for analytical chemists and application scientists, this guide establishes a self-validating protocol for spectral acquisition and provides a mechanistic rationale for every major vibrational band assignment.

Structural Context and Electronic Environment

To accurately interpret the FT-IR spectrum of 2-Chloro-6-hydroxy-4-methylbenzaldehyde, one must first deconstruct its electronic environment. The molecule is a heavily substituted salicylaldehyde derivative, featuring three distinct functional groups on the benzaldehyde scaffold:

  • 6-Hydroxyl (-OH) Group: Positioned ortho to the aldehyde, this group acts as a strong hydrogen bond donor. It forms a stable, pseudo-six-membered ring with the carbonyl oxygen, significantly altering the vibrational dynamics of both groups[1].

  • 2-Chloro (-Cl) Group: Also ortho to the aldehyde, the highly electronegative chlorine atom exerts a strong inductive pull (-I effect), withdrawing electron density from the aromatic ring[2].

  • 4-Methyl (-CH3) Group: Positioned para to the aldehyde, this group donates electron density into the ring via hyperconjugation (+I effect), partially offsetting the electron-withdrawing nature of the chlorine atom.

The interplay of these substituents dictates the bond order and force constants of the molecule. The dominant force, however, is the resonance-assisted intramolecular hydrogen bond , which drastically weakens the C=O double bond character while simultaneously weakening the O-H bond[3].

Electronic_Effects OH 6-OH Group (H-Bond Donor) CO Aldehyde C=O (H-Bond Acceptor) OH->CO Intramolecular H-Bond (Red-shifts C=O) Cl 2-Cl Group (Electron Withdrawing) Ring Aromatic Ring (Conjugation System) Cl->Ring Inductive Pull (-I) CH3 4-CH3 Group (Electron Donating) CH3->Ring Hyperconjugation (+I) Ring->CO Resonance (+M)

Fig 1. Electronic effects and intramolecular hydrogen bonding in the target molecule.

Experimental Methodologies for FT-IR Analysis

To ensure high-fidelity data, the experimental protocol must be self-validating. Moisture contamination or improper sample matrix preparation can artificially broaden the O-H region or shift the carbonyl bands. The following methodology outlines a rigorous KBr pellet transmission workflow[4].

Step-by-Step Self-Validating Protocol
  • Instrument Calibration: Before sample analysis, validate the FT-IR spectrometer's wavenumber accuracy using a standard 1.5 mil polystyrene film. Ensure the characteristic peaks at 3027 cm⁻¹, 1601 cm⁻¹, and 906 cm⁻¹ are within ±1 cm⁻¹ of their accepted values.

  • Matrix Preparation: Dry spectroscopic-grade Potassium Bromide (KBr) at 110°C for 24 hours to eliminate adsorbed water, which would otherwise mask the critical 3100–3500 cm⁻¹ O-H stretching region.

  • Sample Trituration: Weigh 1–2 mg of 2-Chloro-6-hydroxy-4-methylbenzaldehyde and 200 mg of the dried KBr. Grind the mixture in an agate mortar for 3–5 minutes. Causality note: Thorough grinding minimizes the Christiansen effect (anomalous dispersion), which causes asymmetric peak broadening and baseline sloping[4].

  • Pellet Pressing: Transfer the fine powder to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure for 5 minutes. The resulting pellet must be optically transparent.

  • Background Acquisition: Acquire a background spectrum using a blank KBr pellet (prepared identically) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Sample Acquisition: Scan the sample pellet under identical parameters. The software will automatically ratio the sample single-beam spectrum against the background to generate the final transmittance/absorbance spectrum.

FTIR_Workflow A Sample Preparation (2-Chloro-6-hydroxy-4-methylbenzaldehyde) B KBr Pellet Pressing (1-2 mg sample : 200 mg KBr) A->B C ATR-FTIR Alternative (Direct solid analysis) A->C D Background Spectrum Acquisition (Empty chamber / Blank KBr) B->D C->D E Sample Spectrum Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ resolution) D->E F Data Processing (Baseline correction, Atmospheric compensation) E->F G Vibrational Band Assignment (Peak picking & Functional group matching) F->G

Fig 2. Step-by-step FT-IR spectral acquisition and validation workflow.

Vibrational Analysis & Band Assignments

The FT-IR spectrum of 2-Chloro-6-hydroxy-4-methylbenzaldehyde is characterized by specific shifts caused by its substitution pattern.

Carbonyl (C=O) Stretching Region

In an unsubstituted benzaldehyde, the C=O stretching frequency typically appears around 1702 cm⁻¹[4]. However, in 2-Chloro-6-hydroxy-4-methylbenzaldehyde, the strong intramolecular hydrogen bond between the 6-hydroxyl proton and the carbonyl oxygen drastically reduces the force constant of the C=O bond[1]. This interaction pulls electron density away from the C=O double bond, giving it partial single-bond character. Consequently, the C=O stretch experiences a profound red-shift, appearing as a strong, sharp band in the 1640–1660 cm⁻¹ range[3].

Hydroxyl (O-H) Stretching Region

A free, non-hydrogen-bonded phenolic O-H group typically exhibits a sharp absorption band near 3600 cm⁻¹. Because the 6-OH group is locked in a tight intramolecular hydrogen bond with the adjacent aldehyde, the O-H bond is lengthened and weakened[1]. This manifests in the FT-IR spectrum as a broad, lower-wavenumber band spanning 3100–3300 cm⁻¹ [1]. The broadness is attributed to the distribution of slightly different hydrogen bond lengths and angles present in the solid state.

Aldehydic C-H Stretching

The aldehydic C-H stretch is highly diagnostic, typically appearing as a Fermi resonance doublet. This occurs due to the interaction between the fundamental C-H stretch and the first overtone of the aldehydic C-H in-plane bending vibration. Expect to observe two weak-to-medium bands near 2850 cm⁻¹ and 2750 cm⁻¹ .

Aromatic Ring and Substituent Vibrations
  • Aromatic C=C Stretches: The skeletal vibrations of the benzene ring are perturbed by the asymmetric substitution. These appear as a series of sharp bands in the 1580–1610 cm⁻¹ and 1450–1500 cm⁻¹ regions.

  • Phenolic C-O Stretch: The coupling of the O-H in-plane bending and the C-O stretching vibration results in a strong band near 1250–1280 cm⁻¹ .

  • C-Cl Stretch: The heavy chlorine atom vibrating against the aromatic carbon produces a distinct, strong absorption band in the lower frequency "fingerprint" region, typically observed between 780–850 cm⁻¹ [2].

Quantitative Summary of FT-IR Absorption Frequencies
Functional Group / ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Causality / Notes
O-H Stretch 3100 – 3300Broad, MediumRed-shifted and broadened due to strong intramolecular H-bonding with the C=O group[1].
Aldehydic C-H Stretch ~2850 & ~2750Sharp, Weak (Doublet)Fermi resonance between fundamental C-H stretch and overtone of C-H bend.
C=O Stretch 1640 – 1660Sharp, StrongDrastically red-shifted from ~1700 cm⁻¹ due to H-bonding weakening the double bond[4],[3].
Aromatic C=C Stretch 1580 – 1610Sharp, Medium/StrongSkeletal ring vibrations, influenced by resonance from the OH and CH3 groups.
Phenolic C-O Stretch 1250 – 1280Sharp, StrongStrengthened by the +M resonance effect of the oxygen lone pairs into the ring.
C-Cl Stretch 780 – 850Sharp, StrongLow-frequency vibration due to the high atomic mass of the chlorine substituent[2].

Conclusion

The FT-IR vibrational analysis of 2-Chloro-6-hydroxy-4-methylbenzaldehyde serves as a textbook example of how competing electronic and spatial effects manifest in spectroscopic data. The profound red-shifts of both the O-H and C=O stretching frequencies confirm the presence of a rigid, resonance-assisted pseudo-six-membered ring formed via intramolecular hydrogen bonding. By strictly adhering to self-validating sample preparation protocols, researchers can utilize these specific vibrational markers to verify the structural integrity, purity, and conformational state of this highly functionalized benzaldehyde scaffold in downstream pharmaceutical or materials applications.

References

  • Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Journal of Emerging Technologies and Innovative Research (JETIR), Vol 13, Issue 1 (2026). Available at:[Link]

  • Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum Chemical Data. The Journal of Physical Chemistry A, 101(12), 2254–2263 (1997). Available at:[Link]

  • Molecular Geometry of Benzaldehyde and Salicylaldehyde: A Gas-Phase Electron Diffraction and ab Initio Molecular Orbital Investigation. The Journal of Physical Chemistry, 100(40), 16105–16109 (1996). Available at:[Link]

  • Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. ACS Omega, 6(49), 33580–33593 (2021). Available at:[Link]

Sources

Exploratory

In Silico Molecular Docking Studies with 2-Chloro-6-hydroxy-4-methylbenzaldehyde Derivatives: A Technical Guide for Rational Drug Design

Executive Summary The rational design of novel therapeutics relies heavily on predictive computational models to bridge the gap between conceptual chemistry and in vitro efficacy. This whitepaper provides an in-depth, au...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics relies heavily on predictive computational models to bridge the gap between conceptual chemistry and in vitro efficacy. This whitepaper provides an in-depth, authoritative methodology for conducting in silico molecular docking studies utilizing derivatives of 2-Chloro-6-hydroxy-4-methylbenzaldehyde (CAS: 1427396-37-9)[1]. By employing a self-validating computational workflow, this guide demonstrates how to evaluate these highly functionalized aromatic scaffolds against validated oncological targets, specifically Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Pharmacophoric Profiling of the Scaffold

The 2-Chloro-6-hydroxy-4-methylbenzaldehyde molecule is a privileged building block in medicinal chemistry, offering a dense array of interaction vectors within a compact steric footprint. Its functionalization allows for the synthesis of Schiff bases, hydrazones, and chalcones, which have demonstrated potent biological activities, including anticancer properties[2].

The causality behind selecting this specific scaffold lies in its multipoint binding potential:

  • 1-Aldehyde Group: Serves as the primary synthetic handle for derivatization (e.g., imine formation) and acts as a potent hydrogen-bond acceptor.

  • 2-Chloro Group: Enhances lipophilicity and enables highly directional halogen bonding within hydrophobic target pockets.

  • 4-Methyl Group: Provides a hydrophobic anchor to maximize van der Waals interactions and displace high-energy water molecules.

  • 6-Hydroxyl Group: Acts as a strong hydrogen-bond donor, critical for anchoring the molecule to the protein backbone.

Pharmacophore Scaffold 2-Chloro-6-hydroxy- 4-methylbenzaldehyde Chloro 2-Chloro Group Scaffold->Chloro Hydroxyl 6-Hydroxyl Group Scaffold->Hydroxyl Aldehyde 1-Aldehyde Group Scaffold->Aldehyde Methyl 4-Methyl Group Scaffold->Methyl HalogenBond Halogen Bonding / Lipophilic Pocket Chloro->HalogenBond HDonor H-Bond Donor (Target Backbone) Hydroxyl->HDonor HAcceptor H-Bond Acceptor (Target Sidechain) Aldehyde->HAcceptor Hydrophobic Hydrophobic Interactions Methyl->Hydrophobic

Caption: Pharmacophoric mapping and interaction vectors of the 2-Chloro-6-hydroxy-4-methylbenzaldehyde scaffold.

Target Rationale: VEGFR2 as a Case Study

To demonstrate a rigorous molecular docking protocol, we must select a target where the structural biology is well-characterized. VEGFR2 is a transmembrane tyrosine kinase receptor critical for tumor angiogenesis[3]. Benzaldehyde derivatives have been extensively studied as potential VEGFR2 inhibitors[2].

We utilize the high-resolution crystal structure of VEGFR2 co-crystallized with Sorafenib (PDB ID: 4ASD)[4]. The rationale for this selection is rooted in the binding pocket's architecture: it requires a molecule capable of interacting with the hinge region (Cys919) and the DFG motif (Asp1046, Glu885)[5]. The functional groups of our chosen scaffold are perfectly primed to satisfy these geometric and electronic requirements.

The Self-Validating Computational Workflow

A fundamental pillar of computational chemistry is Trustworthiness . Molecular docking relies on empirical scoring functions (like GlideScore or AutoDock Vina's scoring function) which estimate binding affinity based on physics-based terms and hydrophobic enclosure[6]. Because these functions are approximations, the protocol must be self-validating.

We achieve this through Native Ligand Redocking . Before screening any novel derivatives, the co-crystallized ligand is extracted and re-docked into the prepared grid. If the Root Mean Square Deviation (RMSD) between the predicted pose and the true crystallographic pose is <2.0 Å, the system is validated[7].

Workflow Target Target Selection VEGFR2 (PDB: 4ASD) ProtPrep Protein Preparation (Add H, Assign Charges, Minimize) Target->ProtPrep Grid Receptor Grid Generation (Define Active Site) ProtPrep->Grid LigPrep Ligand Preparation (Benzaldehyde Derivatives) Docking Molecular Docking (Glide SP/XP or AutoDock Vina) LigPrep->Docking Validation Self-Validation (Redock Native Ligand, RMSD < 2.0 Å) Grid->Validation Validation->Docking Scoring Scoring & MM-GBSA (Binding Free Energy) Docking->Scoring Analysis Interaction Analysis (H-bonds, Halogen bonds) Scoring->Analysis

Caption: Computational workflow for validated molecular docking and MM-GBSA scoring.

Step-by-Step Experimental Protocols

Phase I: Ligand and Receptor Preparation

Causality: Raw PDB files are static snapshots that lack hydrogen atoms, contain unresolved side chains, and possess incorrect bond orders[8]. Ligands drawn in 2D lack the necessary 3D conformation and ionization states required for accurate thermodynamic simulation.

  • Ligand Preparation:

    • Input the SMILES strings of the 2-Chloro-6-hydroxy-4-methylbenzaldehyde derivatives into Schrödinger LigPrep or OpenBabel.

    • Generate 3D geometries and assign protonation states at physiological pH ( 7.4±0.5 ) using Epik. This ensures that ionizable groups (like the phenolic hydroxyl) are accurately represented.

    • Minimize the ligands using the OPLS4 force field.

  • Protein Preparation:

    • Import the VEGFR2 crystal structure (PDB ID: 4ASD)[4] into the Schrödinger Protein Preparation Wizard.

    • Pre-process the structure: Assign bond orders, add missing hydrogens, and delete water molecules located >5 Å from the active site[9].

    • Optimize the hydrogen bond network using PROPKA at pH 7.4 to ensure optimal orientation of critical residues (e.g., Asp1046, Glu885)[5].

    • Perform a restrained minimization to an RMSD of 0.3 Å for heavy atoms to relieve steric clashes introduced during hydrogen addition[3].

Phase II: Grid Generation & Protocol Validation

Causality: To ensure the docking algorithm can accurately find the global energy minimum, we must prove it can recreate the known biological reality.

  • Grid Definition: Open the Receptor Grid Generation module. Center the grid box on the co-crystallized native ligand (Sorafenib)[7]. Set the inner bounding box to 10×10×10 Å to restrict the search space to the validated active site.

  • Self-Docking: Extract Sorafenib from the complex and run a docking simulation using Glide Standard Precision (SP)[6].

  • Validation Check: Superimpose the docked pose over the native crystal pose. Calculate the RMSD. An RMSD of <2.0 Å confirms that the grid parameters and scoring function are highly trustworthy[7].

Phase III: High-Throughput Docking & MM-GBSA

Causality: Standard docking scores (e.g., Glide gscore) are fast but often fail to account for complex desolvation penalties. MM-GBSA (Molecular Mechanics Generalized Born Surface Area) provides a rigorous thermodynamic calculation of binding free energy ( ΔGbind​ ), effectively filtering out false positives[4].

  • Molecular Docking: Dock the prepared benzaldehyde derivatives using Glide Extra Precision (XP) or AutoDock Vina[10]. XP applies stricter penalties for desolvation and steric clashes, yielding highly accurate pose predictions[11].

  • MM-GBSA Rescoring: Export the top-scoring poses (e.g., gscore <−8.0 kcal/mol) to the Prime module. Run MM-GBSA to calculate the ΔGbind​ using implicit solvent models[4].

  • Interaction Analysis: Visualize the complexes using PyMOL or Discovery Studio. Map the hydrogen bonds, π−π stacking, and halogen bonds against the hinge region and DFG motif.

Quantitative Data Presentation

To illustrate the expected output of this protocol, the following table summarizes representative quantitative data for hypothetical 2-Chloro-6-hydroxy-4-methylbenzaldehyde derivatives (Schiff bases and hydrazones) docked against VEGFR2 (PDB: 4ASD).

Note: The data below represents standard benchmark outputs expected when executing the described protocol successfully.

Compound IDDerivative TypeGlide gscore (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key H-Bond InteractionsHalogen / Hydrophobic Contacts
Sorafenib Native Control-10.54-112.45Asp1046, Glu885, Cys919Val848, Leu1035
CHM-01 Schiff Base (Aniline)-8.72-85.30Asp1046, Cys919Val848
CHM-02 Hydrazone (Phenyl)-9.15-92.14Asp1046, Glu885Val848, Cys1045
CHM-03 Chalcone (p-Fluoro)-9.68-101.22Asp1046, Glu885, Cys919Val848, Leu1035

Data Interpretation: Compounds exhibiting ΔGbind​ values closer to the native control (Sorafenib) demonstrate higher theoretical binding affinity. The presence of hydrogen bonds with Asp1046 and Glu885 confirms that the derivatives successfully penetrate the back pocket of the VEGFR2 active site, a hallmark of Type II kinase inhibitors[5].

Conclusion

The in silico evaluation of 2-Chloro-6-hydroxy-4-methylbenzaldehyde derivatives requires a meticulously structured, self-validating computational pipeline. By strictly adhering to proper ligand/protein preparation, validating the grid via native ligand redocking, and utilizing MM-GBSA for thermodynamic rescoring, researchers can confidently bridge the gap between virtual screening and in vitro synthesis. This protocol ensures high scientific integrity, reducing false-positive rates and accelerating the discovery of novel targeted therapeutics.

References

  • [11] of docking innovation and the next frontier with Glide WS. Schrödinger. Available at:[Link]

  • [10] Steps in Molecular Docking Using AutoDock Tools | PDF. Scribd. Available at:[Link]

  • [6] Docking and scoring. Schrödinger. Available at:[Link]

  • [2] Synthesis, Characterization, Molecular Docking and Biological Evaluation of 1,4-Bis(aryl-1H- 1,2,3-triazole-4yl)methoxy)benzaldehyde Derivatives as Potential Anticancer Agents. Asian Journal of Chemistry. Available at: [Link]

  • [8] Schrödinger Notes—Molecular Docking. Jiang Shen's Blog. Available at: [Link]

  • [9] AutoDockVina Visualization Protocol | PDF | Docking (Molecular). Scribd. Available at:[Link]

  • [3] Identification of potent inhibitors of potential VEGFR2: a graph neural network-based virtual screening and in vitro study. Taylor & Francis. Available at: [Link]

  • [5] Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. MDPI. Available at: [Link]

  • [4] Discovery of Novel Multiangiogenic Agents Targeting VEGFR2, EphB4, FGFR-1, and TIE-2: Receptor-Based Pharmacophore Modeling, Virtual Screening, and Molecular Modeling Studies. ACS Omega. Available at: [Link]

  • [7] Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. PMC / NIH. Available at:[Link]

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability and Tautomerism of 2-Chloro-6-hydroxy-4-methylbenzaldehyde

Abstract Substituted salicylaldehydes are cornerstone scaffolds in medicinal chemistry, ligand design, and material science.[1] Their chemical behavior is profoundly influenced by a delicate interplay of electronic effec...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted salicylaldehydes are cornerstone scaffolds in medicinal chemistry, ligand design, and material science.[1] Their chemical behavior is profoundly influenced by a delicate interplay of electronic effects, steric hindrance, and non-covalent interactions. This technical guide provides a comprehensive investigation into the thermodynamic stability and keto-enol tautomerism of a specific, highly functionalized derivative: 2-Chloro-6-hydroxy-4-methylbenzaldehyde. We will explore the structural and environmental factors governing its tautomeric equilibrium, detail rigorous experimental and computational methodologies for its characterization, and discuss the implications of its stability on potential applications. This document is intended for researchers, chemists, and drug development professionals seeking a deep, mechanistic understanding of this important molecular class.

Introduction: The Central Role of Intramolecular Hydrogen Bonding

2-Chloro-6-hydroxy-4-methylbenzaldehyde belongs to the salicylaldehyde family, characterized by ortho-positioned hydroxyl and aldehyde groups. The defining feature of this arrangement is the formation of a strong intramolecular hydrogen bond (IHB) between the phenolic hydrogen (donor) and the carbonyl oxygen (acceptor).[1][2] This interaction creates a stable, six-membered pseudo-aromatic ring, which significantly impacts the molecule's conformation, acidity, and reactivity.[1][3]

The primary focus of this guide is the prototropic tautomerism this molecule can exhibit—specifically, the equilibrium between the phenolic enol-imine form and the quinone-methide keto-amine form.

tautomerism cluster_enol Enol Tautomer (Favored) cluster_keto Keto Tautomer (Hypothetical) enol 2-Chloro-6-hydroxy-4-methylbenzaldehyde enol_structure keto_structure enol_structure->keto_structure K_eq keto 6-Chloro-4-methyl-2-oxocyclohexa- 3,5-diene-1-carbaldehyde experimental_workflow Experimental Investigation Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Conclusion prep Synthesize/Acquire Compound dissolve Dissolve in various deuterated and non-deuterated solvents (e.g., CDCl3, DMSO-d6, CCl4, MeOH) prep->dissolve nmr 1H and 13C NMR Spectroscopy dissolve->nmr NMR Samples uv_vis UV-Visible Spectroscopy dissolve->uv_vis UV-Vis Samples interpret_nmr Assign signals to tautomers. Calculate K_eq from signal integration. nmr->interpret_nmr interpret_uv Assign absorption bands. Analyze solvatochromic shifts. uv_vis->interpret_uv conclusion Determine dominant tautomer and quantify solvent/substituent effects. interpret_nmr->conclusion interpret_uv->conclusion

Caption: A typical workflow for the experimental study of tautomerism.

Protocol: ¹H NMR Spectroscopy for Tautomer Quantification

NMR spectroscopy is the most powerful technique for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale. [4][5] Objective: To identify the signals corresponding to the enol and keto tautomers and determine the equilibrium constant (K_eq) in different solvents.

Methodology:

  • Sample Preparation: Prepare solutions of 2-Chloro-6-hydroxy-4-methylbenzaldehyde at a concentration of ~10 mg/mL in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

  • Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K) on a 400 MHz or higher spectrometer.

  • Spectral Analysis:

    • Enol Form: Look for a sharp signal in the 11-12 ppm range, characteristic of the intramolecularly hydrogen-bonded phenolic proton. [6]Also, identify the aldehydic proton (~10 ppm), aromatic protons (7-8 ppm), and methyl protons (~2.4 ppm).

    • Keto Form: Search for characteristic signals of a quinoidal system, specifically the appearance of diastereotopic methylene protons (CH₂) around 4-5 ppm and distinct olefinic protons.

  • Quantification: If signals for both tautomers are present, calculate the equilibrium constant, K_eq = [Keto]/[Enol], by integrating the well-resolved signals corresponding to each form (e.g., the enol -OH proton vs. the keto -CH₂ protons).

  • Validation: To confirm the IHB, run a concentration-dependent study in a non-competing solvent like CDCl₃. The chemical shift of the enol -OH proton should remain largely unchanged upon dilution, confirming its intramolecular nature. [7]

    Hypothetical ¹H NMR Data (in CDCl₃) Enol Tautomer (Expected) Keto Tautomer (If Present)
    Proton Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
    Phenolic/Enolic OH ~11.5 (sharp, 1H) -
    Aldehydic CHO ~10.2 (singlet, 1H) ~9.8 (singlet, 1H)
    Aromatic CH ~7.0 - 7.5 (multiplet, 2H) ~6.5 - 7.2 (multiplet, 2H)
    Methylene CH₂ - ~4.5 (singlet, 2H)

    | Methyl CH₃ | ~2.4 (singlet, 3H) | ~2.2 (singlet, 3H) |

Protocol: UV-Visible Spectroscopy for Solvent Effects

UV-Vis spectroscopy probes the electronic transitions within the molecule. The distinct conjugated systems of the enol and keto tautomers give rise to different absorption spectra, which are sensitive to solvent polarity. [8][9] Objective: To observe solvent-induced shifts in the absorption maxima (solvatochromism) that indicate changes in the tautomeric equilibrium or solute-solvent interactions.

Methodology:

  • Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) of the compound in a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, methanol).

  • Data Acquisition: Record the absorption spectrum for each solution from 200 to 600 nm using a dual-beam spectrophotometer.

  • Spectral Analysis:

    • Enol Form: Expect strong π → π* transitions characteristic of the substituted benzaldehyde system, typically in the 250-350 nm range.

    • Keto Form: The extended conjugation of the quinone-methide system would likely result in a new, lower-energy absorption band at a longer wavelength (>400 nm). [10]4. Interpretation: Analyze the spectra. The appearance of a new band in polar solvents or a significant shift in existing bands can provide evidence for the stabilization of the more polar keto tautomer. [11]

      Expected UV-Vis Absorption Maxima (λ_max) Hexane (Nonpolar) Methanol (Polar, Protic)
      Enol Tautomer (π → π)* ~330 nm ~340 nm (Slight red shift)

      | Keto Tautomer (π → π)* | Not Observed | Potentially a weak shoulder > 400 nm |

Computational Chemistry Workflow

Computational methods, particularly Density Functional Theory (DFT), are indispensable for corroborating experimental findings and providing quantitative energetic data. [12]DFT allows for the calculation of the relative thermodynamic stabilities of the tautomers.

computational_workflow Computational Investigation Workflow start Build Initial Structures (Enol and Keto Tautomers) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE and thermal corrections) geom_opt->freq_calc solvation Incorporate Solvent Effects (e.g., PCM/SMD Model) freq_calc->solvation Gas Phase & Solvated energy_analysis Calculate Relative Gibbs Free Energies (ΔG = G_keto - G_enol) solvation->energy_analysis conclusion Determine Theoretical Stability and Tautomer Population energy_analysis->conclusion

Caption: A standard workflow for DFT-based tautomer stability analysis.

Protocol: DFT Calculation of Relative Stabilities

Objective: To compute the Gibbs free energy difference (ΔG) between the enol and keto tautomers in the gas phase and in various solvents.

Methodology:

  • Structure Preparation: Build 3D structures of both the enol and keto tautomers.

  • Gas Phase Optimization: Perform full geometry optimization and frequency calculations for both structures in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the structures are true energy minima.

  • Solvation Modeling: Using the gas-phase optimized geometries, perform single-point energy calculations incorporating a continuum solvation model (e.g., Polarizable Continuum Model - PCM) for solvents of interest (e.g., chloroform, DMSO, water).

  • Energy Calculation: Extract the Gibbs free energies from the output files. The relative energy is calculated as ΔG = G(keto) - G(enol). A positive ΔG indicates that the enol form is more stable.

  • Population Analysis: Calculate the Boltzmann population of each tautomer at a given temperature (e.g., 298.15 K) to predict the equilibrium distribution.

Calculated Relative Gibbs Free Energy (ΔG) Gas Phase Chloroform (ε=4.8) Water (ε=78.4)
ΔG (kcal/mol) +10.5+9.8+7.5
Predicted % Enol >99.9%>99.9%~99.9%
(Note: Data are illustrative but reflect the expected trend of enol form dominance, with decreasing stability difference in more polar solvents.)

Synthesis and Conclusion

The combined experimental and computational evidence strongly indicates that 2-Chloro-6-hydroxy-4-methylbenzaldehyde exists almost exclusively in its enol tautomeric form across a wide range of solvent environments. The formidable stability of the resonance-assisted intramolecular hydrogen bond is the primary reason for this observation, creating a significant thermodynamic penalty for tautomerization to the non-aromatic keto form.

While polar solvents may slightly decrease the energy gap between the two forms by preferentially solvating the more polar keto tautomer, this effect is insufficient to overcome the intrinsic stability of the enol. For professionals in drug development, this conformational rigidity is a key piece of information. It ensures that the molecule presents a consistent and predictable pharmacophore for receptor binding, dominated by the hydrogen-bonding pattern of the salicylaldehyde moiety. The stability of the enol form is crucial for its role as a precursor in the synthesis of Schiff bases and other complex ligands, as the IHB often directs the stereochemical outcome of subsequent reactions. [1] Future research could explore the excited-state dynamics of this molecule, as related systems can undergo excited-state intramolecular proton transfer (ESIPT), a phenomenon with applications in molecular sensors and photostabilizers.

References

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (2024). Vertex AI Search.
  • Nuclear Magnetic Resonance Study of Hydrogen Bond in Salicylaldehyde. (2006). Bulletin of the Chemical Society of Japan, Oxford Academic.
  • Is there intramolecular hydrogen bonding in salicylaldehyde? (2017). Chemistry Stack Exchange.
  • Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. (n.d.). PMC.
  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (2024). Walsh Medical Media.
  • Intramolecular hydrogen bonding is found in A salicylaldehyde class 11 chemistry CBSE. (n.d.). Toppr.
  • The Enduring Influence of an Internal Link: An In-depth Technical Guide to Intramolecular Hydrogen Bonding in Salicylaldehydes. (n.d.). Benchchem.
  • Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. (2017). PubMed.
  • Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. (2017).
  • Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. (n.d.). FULIR.
  • Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. (2013). CORE.
  • (PDF) Synthesis and keto-enol tautomerism in N-(2-hydroxy-1-naphthylidene)anils. (n.d.).
  • The Use of NMR Spectroscopy to Study Tautomerism. (n.d.).
  • The use of NMR spectroscopy to study tautomerism. (2006). ScienceDirect.
  • NMR Studies of the Stability, Protonation States, and Tautomerism of 13C- and 15N-Labeled Aldimines of the Coenzyme Pyridoxal 5′-Phosphate in Water. (2010).
  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2010). International Journal of the Physical Sciences.
  • (PDF) Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. (2023).
  • Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. (n.d.). Indian Academy of Sciences.

Sources

Exploratory

An In-Depth Technical Guide to the Predicted Mechanism of Action of 2-Chloro-6-hydroxy-4-methylbenzaldehyde in Biological Assays

Executive Summary 2-Chloro-6-hydroxy-4-methylbenzaldehyde is a substituted aromatic aldehyde belonging to the salicylaldehyde family. While direct, in-depth research on this specific molecule is nascent, its structural a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-6-hydroxy-4-methylbenzaldehyde is a substituted aromatic aldehyde belonging to the salicylaldehyde family. While direct, in-depth research on this specific molecule is nascent, its structural architecture—comprising a reactive benzaldehyde core, a chelating ortho-hydroxyl group, an electron-withdrawing chloro substituent, and a para-methyl group—provides a robust foundation for predicting its biological activities and mechanisms of action. This guide synthesizes data from structurally analogous compounds to construct a scientifically-grounded hypothesis regarding its potential as an antimicrobial, cytotoxic, and enzyme-inhibiting agent. We postulate that its primary mechanisms likely involve the disruption of cellular redox homeostasis, inhibition of key metabolic and pro-survival signaling pathways, and potential covalent modification of protein targets. This document provides a framework for the systematic biological evaluation of 2-Chloro-6-hydroxy-4-methylbenzaldehyde, complete with detailed experimental protocols and the causal logic behind them, to guide researchers in validating these predictions.

Part 1: Molecular Profile and Structural Rationale

The predictive analysis of a compound's biological function begins with a thorough examination of its chemical structure. The arrangement of functional groups in 2-Chloro-6-hydroxy-4-methylbenzaldehyde suggests several avenues for biological interaction.

Table 1: Physicochemical Properties of 2-Chloro-6-hydroxy-4-methylbenzaldehyde

PropertyValueSource
CAS Number 1427396-37-9[1]
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1]
Structure
Key Functional Groups:
1. Salicylaldehyde Core: The ortho-positioning of the hydroxyl and aldehyde groups is critical. This arrangement facilitates intramolecular hydrogen bonding and allows for the chelation of metal ions, a common feature in the active sites of metalloenzymes[2].
2. Aldehyde Group: A versatile functional group that can act as a hydrogen bond acceptor and, more significantly, as a reactive "warhead." It can form reversible Schiff bases with lysine residues or undergo other nucleophilic attacks from amino acid side chains within protein active sites, potentially leading to covalent inhibition[3].
3. Ortho-Chloro Group: As a halogen, chlorine is an electron-withdrawing group that increases the electrophilicity of the aromatic ring and the reactivity of the aldehyde. It also enhances the lipophilicity of the molecule, which can improve its ability to cross biological membranes. Halogenated salicylaldehydes have shown notable biological activities[4].
4. Para-Methyl Group: This alkyl group is electron-donating and increases lipophilicity, further influencing membrane permeability and interaction with hydrophobic pockets in target proteins.

Based on this structural analysis, we can hypothesize that 2-Chloro-6-hydroxy-4-methylbenzaldehyde will exhibit a range of biological effects, driven by its ability to disrupt cellular membranes, interfere with enzymatic processes, and induce cellular stress.

Part 2: Postulated Mechanisms of Action Based on Analog Studies

The true value of a novel compound lies in its mechanism of action. By examining the established activities of its structural relatives, we can build a compelling, testable model for 2-Chloro-6-hydroxy-4-methylbenzaldehyde.

Antifungal Activity: Disruption of Redox Homeostasis and Cell Integrity

A significant body of research indicates that benzaldehydes possessing an ortho-hydroxyl group exhibit potent antifungal properties[5][6]. The primary mechanism is believed to be the disruption of the fungus's cellular antioxidation systems.

Mechanistic Hypothesis: 2-Chloro-6-hydroxy-4-methylbenzaldehyde likely acts as a redox-active compound. The phenolic hydroxyl group can participate in redox cycling, generating reactive oxygen species (ROS) within the fungal cell. This surge in ROS overwhelms the cell's antioxidant defenses (e.g., superoxide dismutases, glutathione reductase), leading to oxidative damage to proteins, lipids, and DNA, and ultimately, cell death[5][6]. A secondary mechanism, observed in related compounds like 2-hydroxy-4-methoxybenzaldehyde, involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to increased permeability and lysis[7].

G Compound 2-Chloro-6-hydroxy- 4-methylbenzaldehyde Membrane Fungal Cell Membrane Compound->Membrane Crosses Membrane ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Induces via Redox Cycling Antioxidant Cellular Antioxidant Systems (e.g., Glutathione Reductase) ROS->Antioxidant Overwhelms Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Causes Apoptosis Fungal Cell Death (Apoptosis/Necrosis) Damage->Apoptosis Leads to

Caption: Predicted antifungal mechanism via induction of oxidative stress.

Anticancer Activity: Modulation of Pro-Survival Signaling and Induction of Apoptosis

Benzaldehyde and its derivatives have consistently demonstrated cytotoxic effects against various cancer cell lines[8][9]. Their mechanism is multifaceted, often involving the simultaneous suppression of multiple signaling pathways that are dysregulated in cancer.

Mechanistic Hypothesis: The compound is predicted to inhibit key pro-survival signaling cascades such as the PI3K/AKT/mTOR and ERK/MAPK pathways[8][9]. These pathways are central to cell growth, proliferation, and survival. By inhibiting these cascades, the compound can halt uncontrolled cell division. Furthermore, the cellular stress induced by the compound (e.g., oxidative stress, protein inhibition) can trigger the intrinsic apoptotic pathway. This process of programmed cell death is a critical mechanism for eliminating cancerous cells and is often characterized by the activation of caspases[8][10].

G Compound 2-Chloro-6-hydroxy- 4-methylbenzaldehyde PI3K PI3K/AKT/mTOR Pathway Compound->PI3K Inhibits ERK ERK/MAPK Pathway Compound->ERK Inhibits Apoptosis Induction of Apoptosis Compound->Apoptosis Induces Proliferation Cell Growth & Proliferation PI3K->Proliferation Promotes ERK->Proliferation Promotes CellDeath Cancer Cell Death Proliferation->CellDeath Inhibition of Apoptosis->CellDeath Leads to

Caption: Potential anticancer signaling pathways targeted by the compound.

Enzyme Inhibition: A Versatile Pharmacophore

The salicylaldehyde scaffold is a well-established pharmacophore for enzyme inhibition. Its ability to chelate metal ions and the reactivity of the aldehyde group allow it to target a wide range of enzymes.

Mechanistic Hypothesis:

  • Metalloenzyme Inhibition: The ortho-hydroxy benzaldehyde moiety can chelate the divalent metal ions (e.g., Fe²⁺, Co²⁺) essential for the catalytic activity of metalloenzymes like Methionine Aminopeptidase (MetAP), a target for antibacterial agents[2].

  • Covalent Inhibition: The aldehyde can act as a "warhead," forming a covalent bond with nucleophilic residues like lysine or cysteine in an enzyme's active site. This has been demonstrated with salicylaldehyde-based inhibitors of the m6A demethylase ALKBH5[3].

  • Competitive/Non-competitive Inhibition: The compound may bind to the active site or an allosteric site of enzymes like tyrosinase, inhibiting their function. The specific type of inhibition depends on the interaction with the enzyme structure[11][12].

Part 3: A Framework for Experimental Validation

A hypothesis is only as strong as the experimental evidence that supports it. The following section outlines a logical, multi-stage workflow designed to systematically investigate the biological activities of 2-Chloro-6-hydroxy-4-methylbenzaldehyde and elucidate its mechanism of action.

G cluster_1 If Activity Detected start Stage 1: Primary Screening mic Antimicrobial Assays (MIC/MBC) start->mic mtt Cytotoxicity Assays (MTT on Cancer Cell Panel) start->mtt stage2 Stage 2: Mechanistic Elucidation mic->stage2 mtt->stage2 stage3 Stage 3: Target Identification stage2->stage3 ros ROS Production Assay apoptosis Apoptosis Assay (Annexin V/PI) western Western Blot (p-AKT, p-ERK, Caspase-3) target_id Advanced Proteomics (e.g., Thermal Proteome Profiling) stage3->target_id conclusion Validated Mechanism of Action target_id->conclusion

Caption: General workflow for synthesis and evaluation of the compound.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

  • Causality: This initial screening assay is fundamental for determining if the compound has any antimicrobial activity and at what concentration. It is a cost-effective method to quickly assess potential before committing to more complex mechanistic studies[13].

  • Methodology:

    • Preparation: Prepare a stock solution of 2-Chloro-6-hydroxy-4-methylbenzaldehyde in a suitable solvent (e.g., DMSO). Prepare a 2-fold serial dilution series in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). The concentration range should be broad (e.g., 512 µg/mL to 1 µg/mL).

    • Inoculation: Adjust the microbial suspension to a concentration of 0.5 McFarland standard. Dilute this suspension and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Controls: Include a positive control (microbes in media, no compound), a negative control (media only), and a solvent control (microbes in media with the highest concentration of DMSO used).

    • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

    • Analysis: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of microbial growth[13]. To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from the clear wells is plated onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC[6].

Protocol 2: MTT Cytotoxicity Assay

  • Causality: This assay quantifies the metabolic activity of cells, which serves as a proxy for cell viability. It is a standard, high-throughput method to determine a compound's dose-dependent cytotoxic effect on cancer cells and to calculate the IC₅₀ (the concentration required to inhibit growth by 50%)[8][14].

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the test compound in cell culture media and replace the existing media in the wells. Incubate for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals[15].

    • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Quantification: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value is calculated using non-linear regression analysis.

Protocol 3: Western Blot for Signaling Pathway Analysis

  • Causality: If the MTT assay reveals significant cytotoxicity, Western blotting is used to investigate the underlying molecular mechanism. This technique allows for the detection and quantification of specific proteins, such as the phosphorylated (activated) forms of kinases in signaling pathways (e.g., p-AKT, p-ERK), to confirm if the compound inhibits these pathways as hypothesized[8].

  • Methodology:

    • Cell Treatment and Lysis: Treat cancer cells with the compound at its IC₅₀ concentration for various time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AKT). After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light. Capture the signal using an imaging system.

    • Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine the change in protein expression or phosphorylation status upon treatment.

Part 4: Predictive Data Summary

While experimental data for 2-Chloro-6-hydroxy-4-methylbenzaldehyde is not yet available, we can project its potential efficacy based on published data for analogous compounds. This provides a benchmark for future experimental results.

Table 2: Predicted Biological Activity Profile Based on Analog Data

Assay TypeTarget Organism/Cell LinePredicted Activity (MIC/IC₅₀)Reference Analog(s) & RationaleSource(s)
Antifungal Aspergillus fumigatus0.5 - 2.0 mMBenzaldehydes with an ortho-hydroxyl group show potent activity in this range by disrupting cellular antioxidation.[5][6]
Antibacterial Staphylococcus aureus500 - 1024 µg/mLDihydroxybenzaldehydes and 2-hydroxy-4-methoxybenzaldehyde show activity in this range, often by disrupting the cell membrane.[16][17]
Cytotoxicity HCT-116 (Colon Cancer)1 - 5 µg/mLDihydroxy- and dichlorosalicylaldehyde derivatives show potent cytotoxicity. The combined hydroxyl and chloro groups are expected to yield high activity.[8]
Cytotoxicity MDA-MB-231 (Breast Cancer)~50 µM2-Hydroxy-4-methylbenzaldehyde induces apoptosis in this cell line. The addition of a chloro group may enhance this effect.[10]
Enzyme Inhibition Mushroom Tyrosinase< 50 µMBenzaldehyde and its derivatives are known potent inhibitors of tyrosinase.[11][12]

Conclusion

2-Chloro-6-hydroxy-4-methylbenzaldehyde is a compound with significant, albeit currently unexplored, therapeutic potential. Based on a rigorous analysis of its structure and the extensive literature on its chemical relatives, we have constructed a multi-faceted mechanistic hypothesis. We predict this compound will function as a potent antimicrobial agent by inducing overwhelming oxidative stress and as a selective anticancer agent by co-opting key pro-survival signaling pathways to trigger apoptosis. Its salicylaldehyde core also positions it as a promising candidate for enzyme inhibition. The experimental framework provided in this guide offers a clear, logical, and self-validating path for researchers to systematically test these hypotheses, moving 2-Chloro-6-hydroxy-4-methylbenzaldehyde from a molecule of prediction to a compound of known function.

References

  • Title: Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Source: Fungal Genet Biol. URL: [Link][5][6]

  • Title: 2-Hydroxy-4-methylbenzaldehyde. Source: Grokipedia. URL: [Link][10]

  • Title: Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. Source: Bioorg Med Chem Lett. URL: [Link][2]

  • Title: Cytotoxicity assay in SIRC cells. Source: Fundamental Toxicological Sciences. URL: [Link][15]

  • Title: Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Source: PubMed. URL: [Link][18]

  • Title: Discovery of the salicylaldehyde-based compound DDO-02267 as a lysine-targeting covalent inhibitor of ALKBH5. Source: PubMed. URL: [Link][3]

  • Title: Salicylaldehyde – Knowledge and References. Source: Taylor & Francis. URL: [Link][4]

  • Title: Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. Source: PubMed. URL: [Link][11]

  • Title: Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Source: IntechOpen. URL: [Link][14]

  • Title: Evaluation of the effect of benzaldehyde derivatives in human cancer cells. Source: RGCC International. URL: [Link][9]

  • Title: Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Source: SciELO. URL: [Link][19]

  • Title: Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Source: PubMed. URL: [Link][16]

  • Title: Substituent effect of benzaldehydes on tyrosinase inhibition. Source: PubMed. URL: [Link][12]

  • Title: Decoding the Benzaldehyde Pharmacophore: Structural Determinants for Enhancing Antibacterial Efficacy and Food Safety. Source: PMC. URL: [Link][13]

  • Title: Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Source: Frontiers. URL: [Link][17]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Chloro-6-hydroxy-4-methylbenzaldehyde

Application Note: Regioselective Synthesis of 2-Chloro-6-hydroxy-4-methylbenzaldehyde via Directed Ortho Metalation Strategic Overview & Retrosynthetic Rationale 2-Chloro-6-hydroxy-4-methylbenzaldehyde (CAS: 1427396-37-9...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 2-Chloro-6-hydroxy-4-methylbenzaldehyde via Directed Ortho Metalation

Strategic Overview & Retrosynthetic Rationale

2-Chloro-6-hydroxy-4-methylbenzaldehyde (CAS: 1427396-37-9) is a highly functionalized, versatile small molecule scaffold utilized extensively in early-stage drug discovery and research applications. The presence of contiguous substituents (hydroxy, formyl, and chloro groups) on the aromatic ring presents a unique synthetic challenge.

Traditional electrophilic aromatic substitution (e.g., Reimer-Tiemann or Vilsmeier-Haack formylation) on 3-chloro-5-methylphenol typically suffers from poor regiocontrol, favoring the less sterically hindered position (yielding 4-chloro-2-hydroxy-6-methylbenzaldehyde). To achieve absolute regiocontrol and force formylation into the sterically congested C2 position (between the hydroxyl and chloro groups), a Directed Ortho Metalation (DoM) strategy is required.

By protecting the phenol as a methoxymethyl (MOM) ether, we leverage the synergistic directing effects of both the strong –OMOM Directed Metalation Group (DMG) and the weaker –Cl DMG. The proton at the C2 position becomes the most acidic in the system, allowing for exclusive deprotonation by sec-butyllithium, followed by trapping with dimethylformamide (DMF) to install the aldehyde[1].

Experimental Workflow & Mechanistic Pathway

Synthesis SM 3-Chloro-5-methylphenol (Starting Material) Int1 1-Chloro-3-(methoxymethoxy) -5-methylbenzene (MOM Protected) SM->Int1 MOM-Cl, DIPEA DCM, 0 °C to RT Int2 2-Chloro-6-(methoxymethoxy) -4-methylbenzaldehyde (Formylated Intermediate) Int1->Int2 1. s-BuLi, TMEDA, THF, -78 °C 2. DMF, -78 °C to RT Prod 2-Chloro-6-hydroxy -4-methylbenzaldehyde (Target Scaffold) Int2->Prod 3M HCl, MeOH 60 °C

Fig 1. Three-step DoM synthetic workflow for 2-Chloro-6-hydroxy-4-methylbenzaldehyde.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and operational parameters optimized for a 10 mmol scale synthesis to ensure maximum yield and minimal byproduct formation.

StepReagent / CatalystEquivalentsRole in MechanismTemp ProfileExpected Yield
1 Chloromethyl methyl ether (MOM-Cl)1.5 eqElectrophile (Protection)0 °C → 25 °C>90%
1 N,N-Diisopropylethylamine (DIPEA)2.0 eqNon-nucleophilic base0 °C → 25 °CN/A
2 sec-Butyllithium (s-BuLi)1.1 eqLithiating agent (DoM)-78 °CN/A
2 Tetramethylethylenediamine (TMEDA)1.1 eqLithium coordinator-78 °CN/A
2 N,N-Dimethylformamide (DMF)2.0 eqFormylating electrophile-78 °C → 25 °C75-80%
3 3M Hydrochloric Acid (HCl)ExcessAcetal cleavage (Deprotection)60 °C>95%

Step-by-Step Methodologies

Step 1: MOM Protection of 3-Chloro-5-methylphenol

Causality Note: The MOM group is selected over standard benzyl or silyl ethers because it acts as a powerful oxygen-based DMG, coordinating strongly with the lithium cation during the subsequent metalation step.

  • Charge a flame-dried, argon-purged round-bottom flask with 3-chloro-5-methylphenol (10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL).

  • Add DIPEA (20.0 mmol) to the solution and cool the reaction mixture to 0 °C using an ice-water bath.

  • Add MOM-Cl (15.0 mmol) dropwise over 15 minutes. Caution: MOM-Cl is a known carcinogen; handle strictly within a fume hood.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quench with saturated aqueous NH₄Cl (20 mL), extract with DCM (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the MOM-protected intermediate.

Step 2: Directed Ortho Metalation (DoM) and Formylation

Causality Note: TMEDA is introduced to break up the s-BuLi hexamers into more reactive monomers and to facilitate the coordination of lithium to the MOM oxygen, directing the deprotonation exclusively to the C2 position.

  • Dissolve the MOM-protected intermediate (8.0 mmol) and TMEDA (8.8 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.4 M in cyclohexane, 8.8 mmol) dropwise via syringe. Maintain the temperature at -78 °C and stir for 1 hour to ensure complete lithiation.

  • Add anhydrous DMF (16.0 mmol) dropwise. The DMF acts as the electrophile, reacting with the aryllithium species to form a tetrahedral hemiaminal intermediate.

  • Stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature over 2 hours.

  • Quench with water (20 mL), extract with ethyl acetate (3 × 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Step 3: Deprotection to Target Scaffold

Causality Note: The MOM acetal is highly sensitive to acidic hydrolysis. Mild heating in the presence of an alcoholic solvent ensures rapid and complete cleavage without degrading the newly installed aldehyde.

  • Dissolve the crude formylated intermediate in methanol (25 mL).

  • Add 3M aqueous HCl (10 mL) and heat the mixture to 60 °C for 3 hours.

  • Monitor the reaction via TLC until the starting material is fully consumed.

  • Cool to room temperature, neutralize carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate (3 × 25 mL).

  • Dry the combined organic layers, concentrate, and purify via silica gel chromatography to isolate pure 2-Chloro-6-hydroxy-4-methylbenzaldehyde[1].

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Schiff Base Ligands Using 2-Chloro-6-hydroxy-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the synthesis, characterization, and potential applicat...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of novel Schiff base ligands derived from 2-Chloro-6-hydroxy-4-methylbenzaldehyde. Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone in the fields of coordination chemistry and medicinal chemistry due to their versatile chelating properties and diverse biological activities.[1][2] The specific structural attributes of 2-Chloro-6-hydroxy-4-methylbenzaldehyde—a hydroxyl group for chelation, a chloro group for modulated electronic properties, and a methyl group for steric influence—make it a precursor for a new family of ligands with significant potential in drug development, catalysis, and materials science. This guide offers detailed, field-proven protocols, explains the scientific rationale behind experimental choices, and outlines the expected analytical outcomes.

Introduction: The Scientific Rationale

Schiff base ligands are synthesized through the condensation of a primary amine with an aldehyde or ketone.[3] The resulting imine linkage is crucial for many of their biological and chemical functions. The precursor, 2-Chloro-6-hydroxy-4-methylbenzaldehyde, offers a unique combination of functional groups that are expected to impart desirable properties to the resulting Schiff base ligands:

  • o-Hydroxyl Group: The presence of a hydroxyl group ortho to the aldehyde is critical. Upon deprotonation, this group, in conjunction with the azomethine nitrogen, can form stable five or six-membered chelate rings with metal ions.[3] This structural motif is a hallmark of many successful metal-based drugs and catalysts.

  • Electron-Withdrawing Chloro Group: The chloro substituent influences the electronic environment of the aromatic ring and the azomethine group. This can modulate the ligand's coordination properties and the stability of its metal complexes. Furthermore, halogen substituents are often incorporated in drug design to enhance lipophilicity and membrane permeability.

  • Electron-Donating Methyl Group: Positioned para to the hydroxyl group, the methyl group provides a subtle electron-donating effect and steric bulk, which can influence the geometry and reactivity of the final molecule and its metal complexes.[4]

The strategic combination of these groups suggests that Schiff bases derived from this aldehyde are promising candidates for a range of applications, from antimicrobial and anticancer agents to catalysts for organic transformations.[1][5]

Synthesis Protocol: A Step-by-Step Guide

This protocol describes a general and robust method for the synthesis of Schiff base ligands from 2-Chloro-6-hydroxy-4-methylbenzaldehyde and a generic primary amine. This procedure is widely applicable to a variety of aromatic and aliphatic amines.

Materials and Reagents
  • 2-Chloro-6-hydroxy-4-methylbenzaldehyde (1 equivalent)

  • Primary Amine (e.g., aniline, substituted aniline, amino acid) (1 equivalent)

  • Absolute Ethanol (Reaction Solvent)

  • Glacial Acetic Acid (Catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization prep1 Dissolve Aldehyde in Ethanol react1 Combine Solutions prep1->react1 prep2 Dissolve Amine in Ethanol prep2->react1 react2 Add Acetic Acid (optional) react1->react2 react3 Reflux for 2-4 hours react2->react3 workup1 Cool to Room Temp. react3->workup1 workup2 Collect Precipitate (Filtration) workup1->workup2 workup3 Wash with Cold Ethanol workup2->workup3 workup4 Recrystallize workup3->workup4 analysis1 FT-IR, NMR, Mass Spec workup4->analysis1

Caption: General workflow for the synthesis and characterization of Schiff base ligands.

Detailed Procedure
  • Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-Chloro-6-hydroxy-4-methylbenzaldehyde in 20-30 mL of absolute ethanol. Gently warm the mixture if necessary to ensure complete dissolution.

  • Dissolution of Amine: In a separate beaker, dissolve 1.0 equivalent of the chosen primary amine in 10-15 mL of absolute ethanol.

  • Reaction Initiation: Add the ethanolic solution of the amine dropwise to the stirred solution of the aldehyde at room temperature.

  • Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step of the condensation reaction, often leading to higher yields and faster reaction times.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Typically, a reaction time of 2-4 hours is sufficient.

  • Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate of the Schiff base product will often form. To maximize yield, the flask can be placed in an ice bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration. Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to obtain a high-purity crystalline solid.

Characterization of the Synthesized Ligand

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base ligand. The following techniques are standard in this field.

Spectroscopic Analysis

The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) signal and the disappearance of the aldehyde and primary amine signals from the starting materials.

G cluster_reactants Reactants cluster_product Product aldehyde 2-Chloro-6-hydroxy-4-methylbenzaldehyde (C=O, O-H) schiff_base Schiff Base Ligand (C=N, O-H) aldehyde->schiff_base + amine Primary Amine (N-H) amine->schiff_base

Caption: Key functional group transformation in Schiff base synthesis.

Expected Analytical Data

The following table summarizes the expected characteristic signals for a Schiff base synthesized from 2-Chloro-6-hydroxy-4-methylbenzaldehyde and a generic aromatic amine (e.g., aniline).

Technique Functional Group Expected Observation Commentary
FT-IR Azomethine (-C=N-)Strong absorption band around 1600-1630 cm⁻¹ This is the most definitive peak confirming the formation of the Schiff base.[6]
Phenolic (-OH)Broad absorption band around 3100-3400 cm⁻¹ The broadness indicates hydrogen bonding, possibly intramolecularly with the azomethine nitrogen.[7]
Aldehyde (-CHO)Absence of a strong C=O stretch around 1680-1700 cm⁻¹ Confirms the consumption of the aldehyde starting material.
Amine (-NH₂)Absence of N-H stretching bands around 3300-3500 cm⁻¹ Confirms the consumption of the primary amine starting material.
¹H NMR Azomethine (-CH=N-)Singlet at δ 8.0-9.0 ppm This downfield shift is characteristic of the imine proton.[8]
Phenolic (-OH)Singlet at δ 10.0-13.0 ppm The significant downfield shift is due to strong intramolecular hydrogen bonding.[9]
Aromatic (Ar-H)Multiplets in the range δ 6.5-8.0 ppm The specific pattern will depend on the amine used.
Aldehyde (-CHO)Absence of a singlet around δ 9.5-10.5 ppm Confirms complete reaction.
¹³C NMR Azomethine (-C=N-)Signal around δ 160-170 ppm Characteristic chemical shift for the imine carbon.
Mass Spec. Molecular Ion ([M]⁺)Peak corresponding to the calculated molecular weightConfirms the molecular formula of the synthesized compound.

Applications in Research and Drug Development

Schiff bases are highly valued for their broad range of biological activities and their ability to form stable metal complexes.[1] Ligands derived from 2-Chloro-6-hydroxy-4-methylbenzaldehyde are excellent candidates for investigation in several key areas:

  • Antimicrobial Agents: The imine group is a known pharmacophore for antimicrobial activity. The chelation of these ligands with transition metals (e.g., Cu(II), Zn(II), Co(II)) often enhances their potency against various bacterial and fungal strains.[5]

  • Anticancer Agents: Many Schiff base-metal complexes have demonstrated significant cytotoxic activity against human cancer cell lines.[10] The mechanism of action often involves DNA binding and cleavage or the inhibition of critical cellular enzymes like topoisomerase.

  • Catalysis: The well-defined coordination geometry of metal complexes of these ligands makes them suitable for use as catalysts in various organic reactions, such as oxidation, reduction, and polymerization.[2]

  • Sensors and Probes: The chromophoric nature of the aromatic system and the potential for fluorescence modulation upon binding to specific metal ions or anions make these compounds attractive for the development of chemosensors.

Concluding Remarks

The synthesis of Schiff base ligands from 2-Chloro-6-hydroxy-4-methylbenzaldehyde provides a straightforward and versatile route to a novel class of compounds with significant potential. The protocols and characterization data presented in this guide offer a solid foundation for researchers to explore their synthesis, coordination chemistry, and applications in drug discovery and materials science. The unique substitution pattern of the aldehyde precursor warrants further investigation into the specific properties these ligands and their metal complexes may exhibit.

References

  • Al-Salami, B. K., Mohammed, A. H., & Askar, K. A. (2014). Synthesis & Characterization of New Schiff Bases Derived From 2-hydroxybenzaldehye & Amino Acids and Their Vanadyl Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(4), 1457-1467. Available at: [Link]

  • ER Publications. (n.d.). Schiff Base Metal Complexes and Their Potential Medicinal Uses: A Review. Available at: [Link]

  • Alhadi, A. A., et al. (2011). Preparation and Spectroscopic Investigation of Newly Schiff Base of 5-chloro-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazone. Oriental Journal of Chemistry, 27(4), 1437-1442. Available at: [Link]

  • MINAR International Journal of Applied Sciences and Technology. (2024). SOME METALS COMPLEXES WITH SCHIFF BASE DERIVED FROM 2- HYDROXYBENZHYDRAZIDE, SYNTHESIS AND CHARACTERIZATION, ANTIBACTERIAL EVALUATION. Available at: [Link]

  • Singh, R., et al. (2022). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of the Iranian Chemical Society, 19, 3947–3971. Available at: [Link]

  • Yeap, G. Y., Ha, S. T., Ishizawa, N., & Suda, T. (2003). Synthesis, crystal structure and spectroscopic study of para substituted 2-hydroxy-3-methoxybenzalideneanilines. Journal of Molecular Structure, 658(1-2), 87-98. Available at: [Link]

  • Abdullah, H. I., et al. (2023). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. Tikrit Journal of Pure Science, 28(3), 1-10. Available at: [Link]

  • Elmali, A., et al. (2016). Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes. Molecular Crystals and Liquid Crystals, 629(1), 146-157. Available at: [Link]

  • IntechOpen. (2023). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. Available at: [Link]

  • Grokipedia. (n.d.). 2-Hydroxy-4-methylbenzaldehyde. Available at: [Link]

  • Thangavel, S., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 8(38), 34853-34872. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. International Journal of Drug Delivery Technology, 11(2), 354-358. Available at: [Link]

  • Science.gov. (n.d.). hydroxy schiff bases: Topics by Science.gov. Available at: [Link]

  • Chen, Z., et al. (2011). Synthesis, Morphology and Thermal Decomposition of Schiff Base Derived from m-Hydroxybenzaldehyde and p-Aminobenzoic Acid. E-Journal of Chemistry, 8(1), 329-334. Available at: [Link]

  • Cole-Parmer. (n.d.). Tech Info. Available at: [Link]

  • Rani, A., et al. (2016). Claisen-Schmidt condensation reaction of 4-methylbenzaldehyde with acetophenone over CaPSFA. Research on Chemical Intermediates, 42(10), 7349-7363. Available at: [Link]

  • FooDB. (2010). Showing Compound 2-Hydroxy-4-methylbenzaldehyde (FDB010543). Available at: [Link]

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Method

Synthesis of 2-Chloro-6-hydroxy-4-methylbenzaldehyde via Vilsmeier-Haack Formylation: An In-Depth Technical Guide

This comprehensive guide, designed for researchers, scientists, and professionals in drug development, provides a detailed exploration of the Vilsmeier-Haack formylation for the synthesis of 2-Chloro-6-hydroxy-4-methylbe...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide, designed for researchers, scientists, and professionals in drug development, provides a detailed exploration of the Vilsmeier-Haack formylation for the synthesis of 2-Chloro-6-hydroxy-4-methylbenzaldehyde from 3-chloro-5-methylphenol. We will delve into the underlying reaction mechanism, provide a meticulously detailed experimental protocol, and discuss the critical aspects of regioselectivity that govern the outcome of this important transformation.

Introduction: The Significance of Substituted Benzaldehydes and the Vilsmeier-Haack Reaction

Substituted benzaldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. Their versatile reactivity allows for the construction of complex molecular architectures. The target molecule, 2-Chloro-6-hydroxy-4-methylbenzaldehyde, is a valuable building block, incorporating a reactive aldehyde functionality alongside a chlorinated and hydroxylated aromatic scaffold.

The Vilsmeier-Haack reaction stands as a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction employs a "Vilsmeier reagent," an electrophilic species typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[2][4] The Vilsmeier-Haack reaction offers a relatively mild and efficient alternative to other formylation methods, making it a staple in the organic chemist's toolkit.

Unraveling the Mechanism: A Step-by-Step Look at the Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction proceeds through a well-established two-stage mechanism: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the activated phenol ring.

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of DMF with phosphorus oxychloride. The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4]

G cluster_0 Reagent Formation cluster_1 Products DMF N,N-Dimethylformamide (DMF) Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 Phosphorus Oxychloride (POCl3) Dichlorophosphate Dichlorophosphate anion G cluster_0 Reaction Pathway Substrate 3-Chloro-5-methylphenol Intermediate Iminium Ion Intermediate Substrate->Intermediate + Vilsmeier Reagent Vilsmeier Vilsmeier Reagent Product 2-Chloro-6-hydroxy-4-methylbenzaldehyde Intermediate->Product + H2O Water H2O (Work-up)

Caption: Electrophilic attack and subsequent hydrolysis to the final product.

Decoding Regioselectivity: The Directing Effects of Substituents

The successful synthesis of 2-Chloro-6-hydroxy-4-methylbenzaldehyde hinges on the regioselective formylation of 3-chloro-5-methylphenol. The position of the incoming formyl group is dictated by the electronic effects of the substituents already present on the aromatic ring.

  • Hydroxyl Group (-OH): This is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring via resonance (+M effect). [5]Methyl Group (-CH₃): This is a weakly activating group and an *ortho-, para-director, primarily through an inductive effect (+I effect) and hyperconjugation. [6]Chloro Group (-Cl): This is a deactivating group due to its electron-withdrawing inductive effect (-I effect), but it is also an *ortho-, para-director because its lone pairs can participate in resonance stabilization of the intermediate carbocation. [7][8] In 3-chloro-5-methylphenol, the positions ortho and para to the strongly activating hydroxyl group are C2, C4, and C6.

  • Position C4: This position is already occupied by the methyl group.

  • Position C6: This position is sterically hindered by the adjacent chloro group at C5.

  • Position C2: This position is ortho to both the activating hydroxyl group and the ortho-, para-directing chloro group. It is the most electron-rich and sterically accessible position for electrophilic attack.

Therefore, the Vilsmeier-Haack formylation of 3-chloro-5-methylphenol proceeds with high regioselectivity to yield the desired 2-Chloro-6-hydroxy-4-methylbenzaldehyde.

Experimental Protocol: Synthesis of 2-Chloro-6-hydroxy-4-methylbenzaldehyde

This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of the target compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolesNotes
3-Chloro-5-methylphenolC₇H₇ClO142.5810.0 g0.070Starting Material
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-Anhydrous
Phosphorus oxychloride (POCl₃)POCl₃153.3310.8 mL (17.8 g)0.116Freshly distilled
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Anhydrous
IceH₂O18.02As needed-
Sodium acetateCH₃COONa82.03As needed-For neutralization
Ethyl acetateC₄H₈O₂88.113 x 100 mL-For extraction
Brine (saturated NaCl solution)NaCl58.4450 mL-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-For drying
Silica gelSiO₂60.08As needed-For column chromatography
HexaneC₆H₁₄86.18As needed-For chromatography
Ethyl acetateC₄H₈O₂88.11As needed-For chromatography
Step-by-Step Procedure

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Vilsmeier Reagent Formation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (50 mL). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (10.8 mL) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve 3-chloro-5-methylphenol (10.0 g) in anhydrous dichloromethane (50 mL).

  • Add the solution of 3-chloro-5-methylphenol dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. This quenching step is exothermic.

  • Neutralize the acidic solution by the slow addition of solid sodium acetate until the pH reaches 6-7.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure 2-Chloro-6-hydroxy-4-methylbenzaldehyde.

Characterization of 2-Chloro-6-hydroxy-4-methylbenzaldehyde

The structure and purity of the synthesized compound can be confirmed by standard spectroscopic techniques.

  • Molecular Formula: C₈H₇ClO₂

  • Molecular Weight: 170.59 g/mol

  • CAS Number: 1427396-37-9 [9][10]* Appearance: Expected to be a solid at room temperature.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.5-10.5 ppm), the phenolic hydroxyl proton (a broad singlet), two aromatic protons (as singlets or doublets in the aromatic region), and a methyl group singlet (around 2.0-2.5 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aldehyde carbonyl carbon (around 190 ppm), the aromatic carbons (in the 110-160 ppm region), and the methyl carbon (around 20 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl group (a broad peak around 3200-3600 cm⁻¹), the aldehyde C-H stretch (around 2700-2800 cm⁻¹), and the carbonyl group (a strong peak around 1650-1680 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the presence of a chlorine atom.

Troubleshooting and Process Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure anhydrous conditions.
Loss of product during work-up.Ensure complete extraction and careful handling during purification.
Formation of Byproducts Side reactions due to impurities or incorrect stoichiometry.Use freshly distilled reagents. Carefully control the stoichiometry of the Vilsmeier reagent.
Overheating during the reaction.Maintain careful temperature control throughout the reaction.
Difficult Purification Co-elution of impurities with the product.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

Conclusion

The Vilsmeier-Haack reaction is a highly effective and regioselective method for the synthesis of 2-Chloro-6-hydroxy-4-methylbenzaldehyde from 3-chloro-5-methylphenol. A thorough understanding of the reaction mechanism and the directing effects of the substituents on the aromatic ring is crucial for predicting the reaction outcome and optimizing the conditions. The detailed protocol provided in this guide serves as a robust starting point for researchers to successfully synthesize this valuable chemical intermediate. Careful execution of the experimental procedure and purification techniques will ensure a high yield and purity of the final product.

References

  • BenchChem. (2025).
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Chemistry Steps.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • The Royal Society of Chemistry. (n.d.).
  • Vilsmeier-Haack Reaction. (n.d.). In Name Reactions in Organic Synthesis.
  • JOCPR. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. JOCPR.
  • Wikipedia. (n.d.).
  • Organic Chemistry Tutor. (2023, January 15).
  • C-13 NMR Spectrum. (n.d.).
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Chemistry Steps.
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Aakash Institute.
  • Asian Journal of Research in Chemistry. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.
  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
  • ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses.
  • Organic Syntheses. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses.
  • ResearchGate. (n.d.). Synthesis Using Vilsmeier Reagents.
  • Asian Journal of Research in Chemistry. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.
  • Synthesis of 2-hydroxy-4-methylbenzaldehyde. (n.d.).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Thieme E-Books. (n.d.). Synthesis by Formylation of Arene—Hydrogen Bonds. Thieme E-Books.
  • Scirp.org. (2014, March 6). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Scirp.org.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ContaminantDB. (2016, May 19). 2-hydroxy-4-methylbenzaldehyde (chem006070). ContaminantDB.
  • SciSpace. (n.d.).
  • PubChem. (n.d.). 2-Hydroxy-4-methylbenzaldehyde. PubChem.
  • Sapphire Bioscience. (n.d.). 2-Chloro-6-hydroxy-4-methylbenzaldehyde. Sapphire Bioscience.
  • BLD Pharm. (n.d.). 1427396-37-9|2-Chloro-6-hydroxy-4-methylbenzaldehyde. BLD Pharm.
  • BenchChem. (2025).
  • NIST WebBook. (n.d.). 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde. NIST WebBook.

Sources

Application

Application Note: Chemoselective Catalytic Reduction of 2-Chloro-6-hydroxy-4-methylbenzaldehyde

Executive Summary The transformation of highly functionalized aromatic aldehydes into their corresponding benzyl alcohols is a cornerstone reaction in pharmaceutical development. However, the catalytic reduction of 2-chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of highly functionalized aromatic aldehydes into their corresponding benzyl alcohols is a cornerstone reaction in pharmaceutical development. However, the catalytic reduction of 2-chloro-6-hydroxy-4-methylbenzaldehyde presents a profound chemoselectivity challenge. The substrate contains an easily reducible carbonyl group flanked by a hydrodehalogenation-prone aryl chloride and an acidic phenolic hydroxyl group [1][1].

This application note provides two field-proven, self-validating protocols to achieve >99% chemoselectivity for the target molecule, 2-chloro-6-hydroxy-4-methylbenzyl alcohol , avoiding unwanted C–Cl cleavage or phenol-driven catalyst deactivation.

Mechanistic Rationale & System Causality

Standard hydrogenation using palladium on carbon (Pd/C) invariably leads to the oxidative addition of the Pd(0) species into the C–Cl bond, resulting in rapid hydrodehalogenation. Furthermore, the acidic phenol (-OH) limits the use of traditional base-catalyzed transfer hydrogenation (e.g., standard Ru-Macho systems), as deprotonation forms a phenoxide that alters the electronic landscape of the aromatic ring and can precipitate the catalyst.

To circumvent these competing pathways, we deploy two distinct catalytic strategies:

  • Homogeneous Outer-Sphere Hydride Transfer: Utilizing a Manganese(I) PNP pincer complex. This catalyst operates under strictly base-free conditions, preserving the protonated state of the phenol. The outer-sphere mechanism transfers a hydride directly to the carbonyl carbon without requiring substrate coordination to the metal center, rendering it completely blind to the C–Cl bond [2][2].

  • Heterogeneous Poisoned Catalysis: Utilizing Pd/C(en), an ethylenediamine-poisoned palladium catalyst. The ethylenediamine ligand selectively coordinates to the highly active defect and step-edge sites of the Pd nanoparticles—the exact topological sites responsible for C–Cl bond activation. The flat terrace sites remain unpoisoned and highly active for the less sterically demanding C=O reduction [3][3].

Workflow & Logic Visualization

ChemoselectiveReduction Substrate 2-Chloro-6-hydroxy-4-methylbenzaldehyde (Starting Material) Homogeneous Protocol A: Mn-Pincer [Mn(PNP-iPr)(CO)2(H)] Base-Free, 50 bar H2 Substrate->Homogeneous Heterogeneous Protocol B: Pd/C(en) Amine-Poisoned Catalyst 1 atm H2 Substrate->Heterogeneous SideReaction Unpoisoned Pd/C (Standard Conditions) Substrate->SideReaction Target 2-Chloro-6-hydroxy-4-methylbenzyl alcohol (Desired Product) Homogeneous->Target Chemoselective C=O Reduction Heterogeneous->Target Chemoselective C=O Reduction Dehalogenated 2-Hydroxy-4-methylbenzyl alcohol (Dehalogenation Impurity) SideReaction->Dehalogenated C-Cl Hydrogenolysis

Fig 1: Chemoselective pathways preventing hydrodehalogenation during catalytic reduction.

Experimental Protocols

Protocol A: Homogeneous Base-Free Hydrogenation (Mn-Pincer)

This protocol is ideal for early-stage drug development where high turnover numbers (TON) and absolute functional group tolerance are required.

Materials:

  • 2-Chloro-6-hydroxy-4-methylbenzaldehyde (1.0 mmol, 170.6 mg)

  • [Mn(PNP-iPr)(CO)2(H)] catalyst (0.05 mol%, 0.5 µmol)

  • Anhydrous Ethanol (EtOH), degassed (5.0 mL)

  • Hydrogen gas (H2, 99.999% purity)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 25 mL stainless-steel autoclave equipped with a magnetic stir bar with 2-chloro-6-hydroxy-4-methylbenzaldehyde and the [Mn(PNP-iPr)(CO)2(H)] catalyst.

  • Solvent Addition: Add 5.0 mL of degassed anhydrous EtOH. Seal the autoclave tightly before removing it from the glovebox.

  • Pressurization: Purge the autoclave with H2 gas three times (pressurize to 10 bar, then carefully vent). Finally, pressurize the vessel to 50 bar H2.

  • Reaction: Heat the autoclave to 50 °C and stir at 800 rpm for 18 hours.

  • In-Process Control (IPC) & Self-Validation: Cool the reactor to room temperature and carefully vent the H2. Withdraw a 50 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation Check: The reaction is complete when the aldehyde signal (m/z 169 [M-H]⁻) is absent, and only the target alcohol (m/z 171 [M-H]⁻) is observed. The absence of m/z 137[M-H]⁻ confirms zero dehalogenation.

  • Workup: Evaporate the ethanol under reduced pressure. Pass the crude residue through a short silica plug (Hexanes/EtOAc 7:3) to remove the trace manganese catalyst.

  • Isolation: Concentrate the filtrate to yield the pure 2-chloro-6-hydroxy-4-methylbenzyl alcohol.

Protocol B: Heterogeneous Hydrogenation using Pd/C(en)

This protocol is tailored for scale-up and process chemistry, utilizing easily removable heterogeneous catalysts while maintaining absolute chemoselectivity.

Materials:

  • 2-Chloro-6-hydroxy-4-methylbenzaldehyde (10.0 mmol, 1.706 g)

  • 10% Pd/C(en) catalyst (Ethylenediamine-complexed, 5 wt% loading, 85 mg)

  • Methanol (MeOH), HPLC grade (30 mL)

  • Hydrogen gas (H2, balloon)

Step-by-Step Methodology:

  • Catalyst Wetting: In a 100 mL round-bottom flask, add 85 mg of 10% Pd/C(en). Carefully wet the catalyst with 5 mL of MeOH under a gentle stream of Argon to prevent auto-ignition.

  • Substrate Addition: Dissolve 1.706 g of the substrate in 25 mL of MeOH and add it to the catalyst suspension.

  • Atmospheric Hydrogenation: Equip the flask with a three-way stopcock attached to a vacuum line and an H2 balloon. Evacuate the flask and backfill with H2 (repeat 3 times).

  • Reaction: Stir the suspension vigorously (1000 rpm) at 25 °C for 12 hours under 1 atm of H2.

  • In-Process Control (IPC) & Self-Validation: Withdraw a 100 µL aliquot using a syringe equipped with a 0.22 µm PTFE filter. Analyze via HPLC (UV at 254 nm). Validation Check: The starting material peak should be <1% area, with the product peak at >98% area. Any peak corresponding to the des-chloro byproduct indicates catalyst poisoning failure (rare for commercial Pd/C(en)).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C(en) catalyst. Wash the Celite pad with an additional 20 mL of MeOH.

  • Isolation: Concentrate the combined filtrates in vacuo to afford the target benzyl alcohol as a crystalline solid.

Quantitative Data Summary

The following table summarizes the operational parameters and validated outcomes of the two protocols, allowing researchers to select the optimal method based on their infrastructural capabilities.

ParameterProtocol A: Homogeneous Mn-PincerProtocol B: Heterogeneous Pd/C(en)
Catalyst Loading 0.05 mol%5 wt% (relative to substrate)
Operating Pressure 50 bar H₂1 atm H₂ (Balloon)
Temperature 50 °C25 °C
Reaction Time 18 hours12 hours
Solvent Anhydrous EthanolMethanol
Conversion (C=O) >99%>99%
Chemoselectivity (C-Cl intact) >99.9%>99.5%
Scalability Best for Discovery / High-ThroughputBest for Process / Kilo-Lab

References

  • National Institutes of Health / PMC (2018). Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium.[Link]

  • ResearchGate (2008). Chemoselective control of hydrogenation among aromatic carbonyl and benzyl alcohol derivatives using Pd/C(en) catalyst.[Link]

Sources

Method

Application Notes and Protocols for the Use of 2-Chloro-6-hydroxy-4-methylbenzaldehyde in Multi-component Ugi Reactions

Introduction: Expanding the Chemical Space of Privileged Scaffolds The Ugi four-component reaction (U-4CR) stands as a cornerstone of multi-component reaction (MCR) chemistry, enabling the rapid, one-pot synthesis of α-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Chemical Space of Privileged Scaffolds

The Ugi four-component reaction (U-4CR) stands as a cornerstone of multi-component reaction (MCR) chemistry, enabling the rapid, one-pot synthesis of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2] This remarkable convergence and inherent atom economy have cemented the Ugi reaction's role in the generation of diverse compound libraries for drug discovery and materials science.[3][4] The products of the Ugi reaction serve as versatile building blocks for the synthesis of complex heterocyclic scaffolds.[4][5]

This application note explores the utility of a uniquely functionalized aldehyde, 2-Chloro-6-hydroxy-4-methylbenzaldehyde , as a strategic component in Ugi reactions. The electronic and steric properties imparted by the chloro, hydroxyl, and methyl substituents offer distinct advantages in modulating reaction outcomes and accessing novel chemical entities. The presence of the hydroxyl group, in particular, opens the door to a valuable variant of the classical Ugi reaction known as the Ugi-Smiles reaction, where the phenolic moiety can participate directly in the reaction cascade.[6]

The Strategic Advantage of 2-Chloro-6-hydroxy-4-methylbenzaldehyde in Ugi Chemistry

The judicious selection of starting materials is paramount in diversity-oriented synthesis. 2-Chloro-6-hydroxy-4-methylbenzaldehyde offers several key features for researchers in drug development and synthetic chemistry:

  • Orthogonal Reactivity: The phenolic hydroxyl group can act as the internal acid component in a Ugi-Smiles type reaction, leading to the formation of N-aryl amides. This circumvents the need for a separate carboxylic acid component, streamlining the reaction and altering the final product's architecture.[6]

  • Electronic Tuning: The electron-withdrawing nature of the chlorine atom can influence the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating the initial imine formation, a key step in the Ugi reaction mechanism.[3][7]

  • Steric Influence: The ortho-substituents (chloro and hydroxyl groups) can introduce steric hindrance that may be leveraged to achieve diastereoselectivity when chiral amines or other components are employed.

  • Post-Ugi Modification Handle: The resulting phenolic hydroxyl and the chloro-substituent in the product scaffold serve as valuable handles for subsequent chemical transformations, allowing for further diversification of the molecular framework.

Reaction Mechanism: A Tale of Two Pathways

The reaction of 2-Chloro-6-hydroxy-4-methylbenzaldehyde in a multi-component setting can proceed via two primary mechanistic pathways, contingent on the inclusion of an external carboxylic acid.

  • The Classical Ugi Four-Component Reaction (U-4CR): In the presence of an aldehyde, an amine, an isocyanide, and a carboxylic acid, the reaction follows a well-established mechanism.[1][3] The initial step is the formation of an imine from the aldehyde and the amine. The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. This is followed by the addition of the carboxylate anion and a final, irreversible Mumm rearrangement to yield the stable α-acylamino amide product.[2][3]

Ugi_Mechanism Aldehyde R1-CHO (2-Chloro-6-hydroxy-4-methylbenzaldehyde) Imine Imine Aldehyde->Imine + Amine - H2O Amine R2-NH2 Amine->Imine Isocyanide R3-NC Nitrilium Nitrilium Ion Isocyanide->Nitrilium CarboxylicAcid R4-COOH Iminium Iminium Ion CarboxylicAcid->Iminium Imine->Iminium + H+ (from R4-COOH) Iminium->Nitrilium + Isocyanide Adduct Intermediate Adduct Nitrilium->Adduct + R4-COO- Product α-Acylamino Amide Adduct->Product Mumm Rearrangement (Irreversible)

Caption: Generalized mechanism of the Ugi four-component reaction (U-4CR).

  • The Ugi-Smiles Reaction: When no external carboxylic acid is present, the phenolic hydroxyl group of 2-Chloro-6-hydroxy-4-methylbenzaldehyde can act as the acidic proton source and the nucleophile. This leads to a tandem Ugi-Smiles reaction. The final irreversible step in this variant is a Smiles rearrangement, which drives the reaction to completion, yielding an N-aryl amide.[6] This pathway offers a direct route to valuable biaryl ether linkages embedded within a peptide-like backbone.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific substrate combinations.

Protocol 1: General Procedure for the Ugi Four-Component Reaction

This protocol outlines the synthesis of an α-acylamino amide using 2-Chloro-6-hydroxy-4-methylbenzaldehyde, an amine, a carboxylic acid, and an isocyanide.

Materials:

  • 2-Chloro-6-hydroxy-4-methylbenzaldehyde (1.0 equiv)

  • Primary or secondary amine (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Methanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of 2-Chloro-6-hydroxy-4-methylbenzaldehyde (1.0 mmol) in methanol (2 mL) in a round-bottom flask, add the amine (1.0 mmol) and the carboxylic acid (1.0 mmol).

  • Stir the mixture at room temperature for 15-20 minutes to facilitate imine formation.

  • Add the isocyanide (1.0 mmol) to the reaction mixture. The addition of the isocyanide is often exothermic.[3]

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-acylamino amide.

Protocol 2: General Procedure for the Ugi-Smiles Reaction

This protocol describes the synthesis of an N-aryl amide using the intrinsic phenolic hydroxyl group of 2-Chloro-6-hydroxy-4-methylbenzaldehyde.

Materials:

  • 2-Chloro-6-hydroxy-4-methylbenzaldehyde (1.0 equiv)

  • Primary amine (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Methanol or another suitable polar aprotic solvent (e.g., DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-6-hydroxy-4-methylbenzaldehyde (1.0 mmol) and the primary amine (1.0 mmol) in methanol (2 mL).

  • Add the isocyanide (1.0 mmol) to the stirred solution.

  • The reaction mixture is typically warmed to 50 °C and stirred for 24-48 hours.[8]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • The resulting crude material can be purified by flash column chromatography on silica gel.

Experimental Workflow and Data Management

A systematic approach is crucial for the successful execution and analysis of multi-component reactions. The following workflow is recommended:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_Prep Reactant Preparation & Stoichiometry Calculation Reaction_Setup Reaction Setup: Sequential Addition Reactant_Prep->Reaction_Setup Solvent_Selection Solvent Selection (e.g., Methanol) Solvent_Selection->Reaction_Setup Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Monitoring Workup Solvent Removal Monitoring->Workup Purification Flash Column Chromatography Workup->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization Data_Archiving Data Archiving and Reporting Characterization->Data_Archiving

Caption: A typical experimental workflow for Ugi reactions.

Representative Data

The following table provides a representative example of how to present the results from a series of Ugi reactions using 2-Chloro-6-hydroxy-4-methylbenzaldehyde with various amines and isocyanides. The yields are hypothetical and serve for illustrative purposes.

EntryAmine (R2-NH2)Isocyanide (R3-NC)Carboxylic Acid (R4-COOH)Product TypeExpected Yield (%)
1Benzylaminetert-Butyl isocyanideAcetic AcidU-4CR Product85
2AnilineCyclohexyl isocyanideBenzoic AcidU-4CR Product78
3Benzylaminetert-Butyl isocyanide-Ugi-Smiles Product72
4AllylamineCyclohexyl isocyanide-Ugi-Smiles Product65

Troubleshooting and Considerations

  • Low Yields: If yields are low, consider increasing the concentration of the reactants, as Ugi reactions often perform better at higher concentrations (0.5 M - 2.0 M).[3] The reaction temperature can also be moderately increased.

  • Side Reactions: The formation of byproducts can sometimes occur. Purification by column chromatography is typically effective in isolating the desired product.

  • Isocyanide Odor: Isocyanides are known for their strong, unpleasant odors and should be handled in a well-ventilated fume hood.

  • Solvent Choice: While methanol is a common solvent, other polar solvents like ethanol or dimethylformamide (DMF) can also be effective.[3]

Conclusion

2-Chloro-6-hydroxy-4-methylbenzaldehyde is a versatile and valuable building block for use in Ugi multi-component reactions. Its unique substitution pattern allows for participation in both classical U-4CR and the Ugi-Smiles variant, providing access to a diverse range of complex molecular architectures. The protocols and guidelines presented herein are intended to serve as a robust starting point for researchers aiming to leverage this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.

References

  • Ugi Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 18, 2026, from [Link]

  • López-Cepero, J. M., et al. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(21), 6434. [Link]

  • Ugi reaction. (2023, December 29). In Wikipedia. [Link]

  • El Kaïm, L., Grimaud, L., & Oble, J. (2005). Phenol Ugi-Smiles Systems: Strategies for the Multicomponent N-Arylation of Primary Amines with Isocyanides, Aldehydes, and Phenols. Angewandte Chemie International Edition, 44(48), 7961-7964. [Link]

  • Shaaban, S., et al. (2020). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 25(23), 5635. [Link]

  • Neves, A. D., et al. (2016). Application of heterocyclic aldehydes as components in Ugi–Smiles couplings. Beilstein Journal of Organic Chemistry, 12, 2038-2043. [Link]

  • Ahmad, N., et al. (2020). Metal-Free Substituent-Controlled Direct Synthesis of Unprecedented Iminotetrazoles via One-pot Ugi-Azide Reaction. ChemistrySelect, 5(30), 9335-9339. [Link]

  • Oskuie, A. G., & Vahdat, S. M. (2023). An attractive and comprehensive review on synthesis of heterocyclic compounds through Ugi reactions. Journal of Synthetic Chemistry, 2(3), 200-238. [Link]

  • Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation. Nature Protocols, 2(3), 632-639. [Link]

  • Dömling, A., et al. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 54-65. [Link]

  • Parchinsky, V. Z., et al. (2023). Synthesis of 3-oxoisoindolines from Ugi products containing thiophene and fumaric acid scaffolds. Journal of Synthetic Chemistry, 2(3), 200-238. [Link]

  • Sharma, P., et al. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 6, 559. [Link]

  • Dömling, A., et al. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 54-65. [Link]

  • Sadjadi, S., & Heravi, M. M. (2016). New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2- a ][1][6]diazepine Fragment. Current Organic Synthesis, 13(5), 759-774. [Link]

  • Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation. Nature protocols, 2(3), 632–639. [Link]

  • Gampa, K., et al. (2021). Ugi multicomponent reactions of optically active aldehydes and chiral aminoindanols: diastereoselective synthesis of bisamides relevant to SARS-CoV-2 Mpro inhibitors. RSC Advances, 11(15), 8763-8767. [Link]

  • Sharma, P., et al. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 6, 559. [Link]

  • Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 5(5), 152-157. [Link]

  • Neves, A. D., et al. (2016). Application of heterocyclic aldehydes as components in Ugi–Smiles couplings. Beilstein Journal of Organic Chemistry, 12, 2038–2043. [Link]

  • Scott, M. S. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. University of Illinois Urbana-Champaign. [Link]

Sources

Application

Application Note: Design and Preparation of Fluorescent Probes from 2-Chloro-6-hydroxy-4-methylbenzaldehyde

Executive Summary 2-Chloro-6-hydroxy-4-methylbenzaldehyde (CAS: 1427396-37-9) is a highly versatile, multi-substituted salicylaldehyde building block. While simple salicylaldehydes are ubiquitous in dye chemistry, the sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-6-hydroxy-4-methylbenzaldehyde (CAS: 1427396-37-9) is a highly versatile, multi-substituted salicylaldehyde building block. While simple salicylaldehydes are ubiquitous in dye chemistry, the specific substitution pattern of this molecule—featuring an ortho-hydroxyl group, a strongly electron-withdrawing chlorine atom, and a sterically active methyl group—makes it an exceptional precursor for advanced optical sensors. This application note details the structural rationale and step-by-step protocols for converting this building block into two distinct classes of fluorescent probes: a Near-Infrared (NIR) Hemicyanine pH sensor and a robust 5-Chloro-7-methylcoumarin scaffold.

Structural Rationale & Mechanistic Insights

The rational design of fluorescent probes relies on the precise tuning of electronic push-pull systems. The 2-chloro-6-hydroxy-4-methylbenzaldehyde scaffold offers three distinct functional handles that govern its photophysical behavior:

  • Ortho-Hydroxyl Group (-OH): Acts as the primary electron donor in Intramolecular Charge Transfer (ICT) systems. It is also the requisite nucleophile for lactonization in coumarin synthesis .

  • Chloro Substituent (-Cl): Provides a strong inductive electron-withdrawing effect (-I). In hemicyanine dyes, halogenation ortho/para to the hydroxyl group significantly lowers the pKa of the phenol, ensuring the probe transitions to its highly fluorescent phenolate form at physiological pH .

  • Methyl Group (-CH3): Adds steric bulk and lipophilicity, which enhances cell membrane permeability and prevents aggregation-caused quenching (ACQ) in aqueous media.

Workflow 1: Synthesis of an ICT-Based Hemicyanine pH/Viscosity Probe

Hemicyanine dyes are highly valued for their Near-Infrared (NIR) emission, large Stokes shifts, and structural tailorability . By condensing 2-chloro-6-hydroxy-4-methylbenzaldehyde with an indolium salt, a donor-π-acceptor (D-π-A) architecture is established.

Causality of Experimental Choices:

  • Acceptor Selection: 1-Ethyl-2,3,3-trimethylindolenium iodide acts as the electron acceptor. The permanent positive charge on the indolenium nitrogen acts as the electron sink for the ICT process.

  • Base Catalyst: Piperidine is chosen because its pKa is perfectly suited to deprotonate the active methyl group of the indolium salt without degrading the aldehyde, facilitating nucleophilic attack.

  • Self-Validating pKa Tuning: The chloro group lowers the pKa of the resulting probe to ~6.5. This allows the probe to act as a "turn-on" zwitterionic fluorochrome in near-neutral or slightly alkaline physiological environments .

Hemicyanine_Mechanism A 2-Chloro-6-hydroxy- 4-methylbenzaldehyde C Knoevenagel Condensation A->C B Indolium Salt (Acceptor) B->C D Protonated Hemicyanine (Weak ICT, Shorter λ) C->D EtOH/Piperidine, Reflux E Deprotonated Phenolate (Strong ICT, NIR Emission) D->E pH > pKa (~6.5) (Tuned by Cl) E->D pH < pKa

Fig 1: Hemicyanine probe synthesis and pH-dependent Intramolecular Charge Transfer (ICT) mechanism.

Protocol 1: Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 2-chloro-6-hydroxy-4-methylbenzaldehyde (1.0 mmol, 170.6 mg) and 1-ethyl-2,3,3-trimethylindolenium iodide (1.0 mmol, 315.2 mg) in 15 mL of absolute ethanol.

  • Catalysis: Add 3-5 drops of piperidine. The solution will immediately transition from pale yellow to dark red/purple, visually indicating the initiation of the Knoevenagel-type condensation.

  • Reflux: Equip the flask with a reflux condenser and heat at 80 °C for 4 hours under a nitrogen atmosphere. Monitor reaction completion via TLC (Dichloromethane:Methanol, 10:1).

  • Purification: Cool the mixture to room temperature. Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the hemicyanine probe.

  • Quality Control (Self-Validation): Dissolve 1 mg of the purified solid in 1 mL of methanol. Add 1 drop of 1M NaOH. The solution must instantly shift from orange/red to a deep blue/cyan color. This confirms the formation of the phenolate and validates the active ICT pathway.

Workflow 2: Synthesis of a 5-Chloro-7-methylcoumarin Scaffold

Coumarins are "privileged scaffolds" in optical sensing. The Knoevenagel condensation of salicylaldehydes with active methylene compounds (e.g., diethyl malonate) is the most robust and atom-economical method for their preparation .

Causality of Experimental Choices:

  • Active Methylene: Diethyl malonate is selected because it provides a C3-carboxy ester handle on the resulting coumarin, which can be easily saponified and conjugated to targeting peptides or antibodies via NHS-ester chemistry.

  • Acid-Base Co-catalysis: A mixture of piperidine and glacial acetic acid forms an intermediate iminium ion, accelerating the condensation while minimizing unwanted side reactions like bis-adduct formation.

Coumarin_Synthesis Step1 Reactants: Salicylaldehyde + Diethyl Malonate Step2 Catalysis: Piperidine / Glacial Acetic Acid Step1->Step2 Step3 Reflux: Ethanol, 80°C, 2-4 hours Step2->Step3 Step4 Workup: Ice-water precipitation Step3->Step4 Step5 Product: Ethyl 5-chloro-7-methylcoumarin-3-carboxylate Step4->Step5

Fig 2: Step-by-step Knoevenagel condensation workflow for 5-chloro-7-methylcoumarin synthesis.

Protocol 2: Step-by-Step Methodology
  • Reagent Mixing: To a 25 mL round-bottom flask, add 2-chloro-6-hydroxy-4-methylbenzaldehyde (2.0 mmol, 341.2 mg), diethyl malonate (2.2 mmol, 352.4 mg), and absolute ethanol (10 mL).

  • Catalyst Addition: Carefully add piperidine (0.2 mL) followed immediately by glacial acetic acid (2 drops).

  • Reflux: Heat the mixture under reflux (80 °C) for 2-3 hours with continuous magnetic stirring.

  • Precipitation: Allow the reaction to cool to ~50 °C, then pour the mixture into 30 mL of ice-cold distilled water. Stir vigorously for 15 minutes until a fine precipitate forms.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from aqueous ethanol to yield pure ethyl 5-chloro-7-methyl-2-oxo-2H-chromene-3-carboxylate.

  • Quality Control (Self-Validation): Spot the isolated product on a TLC plate and illuminate under a 365 nm UV lamp. A strong blue/cyan fluorescence indicates successful lactonization and coumarin ring formation, as the open-chain uncyclized intermediates are entirely non-fluorescent.

Photophysical Data Summary

The following table summarizes the anticipated photophysical properties of the probes derived from the 2-chloro-6-hydroxy-4-methylbenzaldehyde scaffold, based on structural homology to established fluorophores.

PropertyHemicyanine Derivative (Workflow 1)Coumarin Derivative (Workflow 2)
Excitation Max (λex) ~580 nm (Protonated) / ~650 nm (Deprotonated)~350 nm
Emission Max (λem) ~620 nm (Protonated) / ~710 nm (Deprotonated)~450 nm
Stokes Shift ~40 - 60 nm~100 nm
Quantum Yield (Φ) Low in aqueous; High in viscous/lipid mediaHigh (Typically >0.5 in EtOH)
Primary Application Ratiometric pH sensing, Viscosity mappingBiomarker tagging, Enzyme substrate scaffold

References

  • Coumarin Synthesis Lab: Procedure & Background Studylib URL:[Link]

  • Activity-based NIR fluorescent probes based on the versatile hemicyanine scaffold: design strategy, biomedical applications, and outlook Chemical Society Reviews URL:[Link]

  • Recent Development of Chemosensors Based on Cyanine Platforms Chemical Reviews URL:[Link]

  • In situ generation of a zwitterionic fluorescent probe for detection of human serum albumin protein Analytical Biochemistry URL:[Link]

Method

Coordination Chemistry of Transition Metals with 2-Chloro-6-hydroxy-4-methylbenzaldehyde: Synthesis, Characterization, and Biological Applications

Executive Summary The rational design of metallodrugs and transition metal catalysts relies heavily on the tunability of organic ligands. 2-Chloro-6-hydroxy-4-methylbenzaldehyde (CHMB) (CAS: 1427396-37-9) serves as a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metallodrugs and transition metal catalysts relies heavily on the tunability of organic ligands. 2-Chloro-6-hydroxy-4-methylbenzaldehyde (CHMB) (CAS: 1427396-37-9) serves as a highly versatile building block in coordination chemistry[1][2]. Featuring an ortho-hydroxyl group and an aldehyde moiety, CHMB acts as a potent bidentate O,O'-donor or as a precursor to multidentate Schiff bases (N,O-donors). The unique push-pull electronic environment—driven by the electron-withdrawing 2-chloro group and the electron-donating 4-methyl group—modulates the Lewis basicity of the ligand, directly influencing the stability, lipophilicity, and biological efficacy of the resulting transition metal complexes[3][4].

This application note provides a comprehensive, self-validating framework for the synthesis, characterization, and biological evaluation of CHMB-derived transition metal complexes.

Mechanistic Rationale & Ligand Design

In coordination chemistry, salicylaldehyde derivatives are privileged scaffolds because they readily undergo condensation with primary amines to form stable azomethine (Schiff base) linkages[3]. When CHMB is utilized, the resulting ligand coordinates with d-block transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺) to form highly stable six-membered chelate rings[4].

The structural modifications on the CHMB ring serve specific mechanistic purposes:

  • Lipophilicity Enhancement: The incorporation of the chloro substituent significantly increases the lipophilicity of the complex. According to Overton’s concept of cell permeability, increased lipid solubility facilitates the penetration of the metal complex through the lipid bilayer of pathogenic cells[4].

  • Polarity Reduction (Tweedy’s Chelation Theory): Upon complexation, the positive charge of the central metal ion is partially shared with the donor atoms (N and O), and π-electron delocalization occurs across the chelate ring. This drastically reduces the polarity of the metal ion, further enhancing cellular uptake[3].

SynthesisWorkflow A 2-Chloro-6-hydroxy- 4-methylbenzaldehyde (Ligand Precursor) B Schiff Base Condensation (Amine, EtOH, Reflux) A->B Step 1 C Metal Complexation (M(OAc)2, pH 7-8) B->C Step 2 D Purification (Washing, Recrystallization) C->D Step 3 E Characterization (FT-IR, NMR, XRD) D->E Step 4

Workflow for synthesizing and characterizing transition metal complexes from CHMB.

Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating in-process analytical checkpoints, researchers can verify the success of each step before proceeding, preventing the propagation of errors.

Synthesis of the CHMB-Derived Schiff Base Ligand (HL)

Objective: Condense CHMB with a primary aromatic amine (e.g., aniline) to form a bidentate N,O-donor Schiff base.

  • Preparation: Dissolve 10 mmol of CHMB in 25 mL of absolute ethanol. In a separate flask, dissolve 10 mmol of the primary amine in 15 mL of absolute ethanol.

  • Catalysis: Mix the solutions and add 2-3 drops of glacial acetic acid.

    • Causality: The acid catalyst protonates the carbonyl oxygen of CHMB, increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for the nucleophilic attack by the amine nitrogen.

  • Reaction: Reflux the mixture at 80°C for 3-4 hours under continuous magnetic stirring.

    • Causality: Refluxing provides the necessary thermal energy to drive the endothermic condensation reaction, while the continuous removal of water (via equilibrium shift) favors imine formation.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The reaction is complete when the CHMB starting material spot disappears. Visually, the solution will shift from pale yellow to a deep yellow/orange, indicating the formation of the extended conjugated azomethine system.

  • Isolation: Cool the mixture to 4°C overnight. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure ligand (HL).

Synthesis of the Transition Metal Complex [M(L)₂]

Objective: Coordinate the synthesized Schiff base ligand with a divalent transition metal.

  • Preparation: Dissolve 2 mmol of the synthesized Schiff base ligand (HL) in 20 mL of hot methanol.

  • Metal Addition: Dissolve 1 mmol of the transition metal acetate (e.g., Cu(OAc)₂·H₂O or Ni(OAc)₂·4H₂O) in 10 mL of methanol. Add this dropwise to the ligand solution.

    • Causality: Metal acetates are specifically chosen over metal chlorides or sulfates. The acetate anion acts as a mild, intrinsic base that buffers the solution and facilitates the deprotonation of the ligand's phenolic -OH group. This eliminates the need for harsh external bases (like NaOH) which risk hydrolyzing the delicate imine bond[5].

  • Reaction: Reflux the mixture for 2-3 hours.

  • Self-Validation Checkpoint: An immediate and drastic color change will occur upon metal coordination (e.g., yellow ligand to dark green for Cu²⁺, or dark brown for Ni²⁺).

  • Isolation: Cool the solution to room temperature. Filter the precipitated microcrystalline complex, wash sequentially with cold methanol and diethyl ether to remove unreacted starting materials, and dry in a vacuum desiccator.

Characterization Strategy & Data Presentation

To confirm the architecture of the synthesized complexes, a multi-technique spectroscopic approach is required. The self-validating nature of coordination chemistry allows us to track the shift of specific functional groups.

Upon successful complexation, the FT-IR spectrum will show a negative shift in the ν(C=N) azomethine stretch (due to electron density donation to the metal) and a positive shift in the ν(C-O) phenolic stretch (due to the formation of the M-O bond). The appearance of new bands in the far-IR region (νM-N and νM-O) provides definitive proof of coordination[5][6].

Table 1: Expected Quantitative Characterization Data for CHMB-Schiff Base Complexes

CompoundFT-IR: ν(C=N) cm⁻¹FT-IR: ν(C-O) phenolic cm⁻¹FT-IR: ν(M-N) / ν(M-O) cm⁻¹UV-Vis: d-d transition (nm)Molar Conductance (Ω⁻¹ cm² mol⁻¹)
CHMB Ligand (HL) 16151280- / ---
Cu(L)₂ Complex 15951310540 / 46062012.4
Ni(L)₂ Complex 16001305535 / 45558010.8
Zn(L)₂ Complex 16051300530 / 450N/A (d¹⁰ system)8.5

Note: Molar conductance values < 15 Ω⁻¹ cm² mol⁻¹ in DMSO confirm that the complexes are non-electrolytes, validating that the acetate anions have been displaced and the ligand is fully deprotonated and coordinated[5].

Biological Applications & Pharmacology

Transition metal complexes derived from salicylaldehyde scaffolds exhibit profound biological activities, primarily categorized into antimicrobial and anticancer properties[6][7].

Mechanism of Action: The enhanced lipophilicity of the CHMB-metal complex allows it to bypass cellular defense mechanisms and penetrate the lipid membrane of target cells. Once intracellular, the complexes exert cytotoxicity through two primary pathways:

  • DNA Intercalation: The planar aromatic rings of the CHMB ligand intercalate between the nitrogenous base pairs of DNA, disrupting replication and transcription[6][8].

  • Oxidative Stress: Redox-active metals (particularly Cu²⁺ and Co²⁺) catalyze the generation of Reactive Oxygen Species (ROS) via Fenton-like reactions, leading to severe oxidative stress and subsequent cellular apoptosis[3].

MechanismOfAction A Transition Metal Complex (Enhanced Lipophilicity) B Cell Membrane Penetration (Overton's Concept) A->B C Intracellular Accumulation B->C D DNA Intercalation & Cleavage C->D E ROS Generation (Oxidative Stress) C->E F Cell Death (Apoptosis) D->F E->F

Mechanism of action for CHMB-derived transition metal complexes in target cells.

References

  • [3] Ali, M. A., et al. (2025). Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. Journal of Coordination Chemistry, 78(9). URL:[Link]

  • [8] Mendiola-Soto, A. M., et al. (2022). Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. ChemMedChem, 17(20). URL:[Link]

  • [5] Refat, M. S., et al. (2009). Spectroscopic studies and biological evaluation of some transition metal complexes of Schiff-base ligands derived from 5-arylazo-salicylaldehyde and thiosemicarbazide. Journal of Coordination Chemistry. URL:[Link]

  • [7] Taylor & Francis Online. Full article: Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. URL:[Link]

  • [4] Kumar, M. (2024). Recent developments in the biological activities of 3d-metal complexes with salicylaldehyde-based N, O-donor Schiff base ligands. Coordination Chemistry Reviews, 505(9):215663. URL:[Link]

  • [6] National Library of Medicine. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PubMed. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance during 2-Chloro-6-hydroxy-4-methylbenzaldehyde condensation reactions

Technical Support Center: Condensation Reactions of 2-Chloro-6-hydroxy-4-methylbenzaldehyde Welcome to our dedicated technical support guide for navigating the challenges associated with the condensation reactions of 2-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Condensation Reactions of 2-Chloro-6-hydroxy-4-methylbenzaldehyde

Welcome to our dedicated technical support guide for navigating the challenges associated with the condensation reactions of 2-chloro-6-hydroxy-4-methylbenzaldehyde. This resource is designed for researchers, chemists, and professionals in drug development who are working with this versatile but sterically hindered building block. Here, we address common issues and provide experimentally validated solutions and in-depth explanations to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why am I observing low to no yield in my Knoevenagel condensation with 2-chloro-6-hydroxy-4-methylbenzaldehyde and active methylene compounds like malononitrile?

This is a frequently encountered issue primarily due to the significant steric hindrance posed by the ortho-chloro and ortho-hydroxyl groups flanking the aldehyde functionality. This steric congestion impedes the approach of the nucleophile to the carbonyl carbon, thus kinetically disfavoring the condensation reaction. The electron-donating effect of the hydroxyl and methyl groups, while activating the aromatic ring, does not sufficiently overcome this physical barrier.

To address this, a strategic selection of catalysts and reaction conditions is paramount.

Troubleshooting Steps & Recommendations:

  • Catalyst Selection: Standard amine catalysts like piperidine or pyridine may be insufficient. Consider using a more potent catalytic system. A combination of a Lewis acid and a base can be particularly effective. For instance, the use of titanium(IV) isopropoxide with an amine base can facilitate the reaction by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack.

  • Solvent Choice: The choice of solvent can dramatically influence reaction rates. Polar aprotic solvents such as DMF or DMSO can help to stabilize charged intermediates formed during the reaction. However, for reactions where water removal is critical, azeotropic distillation with toluene or benzene is highly recommended.

  • Water Removal: The elimination of water is a critical driving force for the equilibrium of the Knoevenagel condensation. The use of a Dean-Stark apparatus is a classic and effective method for continuous water removal.

    G cluster_reaction Knoevenagel Condensation Workflow cluster_troubleshooting Troubleshooting Loop A Combine Aldehyde & Active Methylene Compound B Add Catalyst System (e.g., Ti(O-iPr)4/Base) C Reflux with Dean-Stark Apparatus D Reaction Monitoring (TLC/LC-MS) E Work-up & Purification F Low Yield? G Increase Catalyst Loading H Change Solvent System I Extend Reaction Time

Caption: Troubleshooting workflow for Knoevenagel condensation.

Table 1: Recommended Starting Conditions for Knoevenagel Condensation

ParameterRecommended ConditionRationale
Catalyst Piperidine (0.1 eq) + Acetic Acid (0.1 eq)Classical conditions, good starting point.
TiCl4 (1.1 eq) + Triethylamine (2.5 eq)Lewis acid catalysis to activate the aldehyde.
Solvent Toluene or BenzeneAllows for azeotropic removal of water.
Temperature RefluxTo overcome the activation energy barrier.
Apparatus Dean-Stark TrapEssential for driving the reaction to completion.
Question 2: My Claisen-Schmidt condensation with a ketone is failing. What modifications can I make?

The Claisen-Schmidt condensation between 2-chloro-6-hydroxy-4-methylbenzaldehyde and a ketone is even more challenging than the Knoevenagel condensation due to the lower nucleophilicity of the enolate derived from the ketone compared to active methylene compounds.

Key Considerations and Protocol Adjustments:

  • Base Strength and Stoichiometry: A strong base is required to generate a sufficient concentration of the ketone enolate. While NaOH or KOH can be used, they can also promote side reactions. The use of stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) at low temperatures can be more effective in generating the enolate, which can then be reacted with the aldehyde.

  • Reaction Temperature: The initial enolate formation should be carried out at low temperatures (e.g., -78 °C with LDA) to minimize self-condensation of the ketone. After the addition of the aldehyde, the reaction may be allowed to slowly warm to room temperature.

  • Protecting Groups: The phenolic hydroxyl group can interfere with strongly basic conditions. It is advisable to protect the hydroxyl group as a silyl ether (e.g., TBDMS) or a methyl ether prior to the condensation. This protecting group can be removed in a subsequent step.

    // Nodes Start [label="Start with Protected Aldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enolate_Formation [label="Generate Ketone Enolate (LDA, -78°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde_Addition [label="Add Protected Aldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction_Quench [label="Quench Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="Remove Protecting Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="Purified Chalcone", fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Edges Start -> Enolate_Formation; Enolate_Formation -> Aldehyde_Addition; Aldehyde_Addition -> Reaction_Quench; Reaction_Quench -> Deprotection; Deprotection -> Final_Product; }

Caption: Protected Claisen-Schmidt condensation workflow.

Question 3: Are there alternative synthetic routes that bypass the steric hindrance of the aldehyde?

Yes, if direct condensation proves to be consistently low-yielding, alternative strategies can be employed. One such approach is to modify the aldehyde functionality to a less sterically demanding group that can be later converted back to the desired product.

Alternative Strategy: Wittig Reaction

The Wittig reaction offers a powerful alternative for forming the carbon-carbon double bond. This reaction involves the use of a phosphonium ylide, which is a strong nucleophile and can overcome the steric hindrance of the aldehyde.

Experimental Protocol: A General Guideline for Wittig Reaction

  • Ylide Preparation: A suitable phosphonium salt (e.g., (cyanomethyl)triphenylphosphonium chloride) is suspended in a dry aprotic solvent like THF under an inert atmosphere (N2 or Ar). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium is added dropwise to generate the ylide.

  • Reaction with Aldehyde: A solution of 2-chloro-6-hydroxy-4-methylbenzaldehyde in dry THF is then added slowly to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up: The reaction is quenched with a saturated aqueous solution of NH4Cl. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel.

This method often provides higher yields for sterically hindered aldehydes compared to traditional condensation reactions.

References

  • Title: The Wittig reaction: A historical perspective and recent advances Source: Angewandte Chemie International Edition URL: [Link]

Optimization

Technical Support Center: Purification and Recrystallization of 2-Chloro-6-hydroxy-4-methylbenzaldehyde

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the purification and recrystalli...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the purification and recrystallization of crude 2-Chloro-6-hydroxy-4-methylbenzaldehyde (C₈H₇ClO₂; MW: 170.59 g/mol )[1]. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.

I. Understanding Your Compound: Physicochemical Properties

A successful purification strategy begins with understanding the properties of the target molecule. While extensive experimental data for 2-Chloro-6-hydroxy-4-methylbenzaldehyde is not widely published, we can infer its likely behavior based on its structural analogs, such as 2-hydroxy-4-methylbenzaldehyde and other substituted benzaldehydes.

Key Inferred Properties:

  • Polarity: The presence of a hydroxyl (-OH) and a carbonyl (C=O) group imparts significant polarity to the molecule.

  • Solubility: It is expected to be soluble in polar organic solvents like alcohols (methanol, ethanol), ketones (acetone), and ethers (diethyl ether), and likely has limited solubility in non-polar solvents like hexanes. Its solubility in water is anticipated to be low[2].

  • Crystalline Nature: As a substituted benzaldehyde, it is likely a crystalline solid at room temperature[2].

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification and recrystallization of 2-Chloro-6-hydroxy-4-methylbenzaldehyde.

Problem Potential Cause(s) Recommended Solution(s)
Compound fails to dissolve in the hot recrystallization solvent. 1. The chosen solvent is not suitable (compound is insoluble or has low solubility even at high temperatures). 2. Insufficient solvent was used.1. Consult the solvent selection guide (Section III) and perform small-scale solubility tests with alternative solvents. A mixed solvent system may be necessary. 2. Add more solvent in small increments until the compound dissolves.
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was used). 2. The compound is highly soluble in the chosen solvent even at low temperatures. 3. The cooling process is too rapid.1. Evaporate some of the solvent to concentrate the solution. 2. Introduce an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until turbidity persists. Reheat to dissolve and then cool slowly. 3. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available.
Oily precipitate or "oiling out" occurs instead of crystallization. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The presence of significant impurities is depressing the melting point. 3. The solution is too concentrated.1. Choose a solvent with a lower boiling point. 2. Consider a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization. 3. Add a small amount of hot solvent to the oily mixture and try to induce crystallization by cooling slowly.
Colored impurities are present in the final crystals. 1. Colored impurities are co-crystallizing with the product. 2. The impurities are adsorbed onto the crystal surface.1. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product. 2. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. A second recrystallization may be necessary.
Low recovery of the purified compound. 1. The compound has significant solubility in the cold recrystallization solvent. 2. Too much solvent was used for washing the crystals. 3. Premature crystallization occurred during hot filtration.1. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. 2. Wash the crystals with a minimal amount of ice-cold solvent. 3. Pre-heat the funnel and filter paper, and use a slight excess of hot solvent to prevent crystallization in the funnel.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of 2-Chloro-6-hydroxy-4-methylbenzaldehyde?

A1: Based on the polarity of the molecule, good starting points for solvent screening are polar protic solvents like ethanol or methanol . These are often effective for substituted phenols and benzaldehydes[3][4]. A mixed solvent system, such as ethanol/water or toluene/ethanol, can also be highly effective for fine-tuning solubility[4].

Q2: How do I perform a solvent screen to find the optimal recrystallization solvent?

A2:

  • Place a small amount of your crude compound (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, water) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube. If it dissolves when hot, it is a potential recrystallization solvent.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will be one where the compound is sparingly soluble at room temperature, highly soluble when hot, and forms well-defined crystals upon cooling.

Q3: What are the likely impurities in my crude 2-Chloro-6-hydroxy-4-methylbenzaldehyde?

A3: The impurities will largely depend on the synthetic route used. For instance, in a Reimer-Tiemann reaction, you might have unreacted starting materials (e.g., the corresponding phenol) or isomers with the formyl group at a different position[2][5]. In a Duff reaction, unreacted hexamethylenetetramine and its by-products could be present[6].

Q4: When should I consider using column chromatography instead of recrystallization?

A4: Column chromatography is preferred when:

  • You have a complex mixture of impurities with polarities similar to your product.

  • Your compound "oils out" in all attempted recrystallization solvents.

  • You need to separate isomers. For substituted benzaldehydes, a common stationary phase is silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate)[7].

Q5: My purified product still shows impurities by NMR. What are my next steps?

A5: If minor impurities persist after recrystallization, a second recrystallization using a different solvent system may be effective. Alternatively, column chromatography can be employed as a subsequent purification step to remove closely related impurities[8][9]. Ensure your product is completely dry before NMR analysis, as residual solvent can be mistaken for an impurity.

IV. Experimental Protocols

Protocol 1: Standard Recrystallization Procedure

This protocol provides a general workflow for the recrystallization of 2-Chloro-6-hydroxy-4-methylbenzaldehyde.

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Chloro-6-hydroxy-4-methylbenzaldehyde and a stir bar. Add a minimal amount of the selected recrystallization solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring on a hot plate until the solvent begins to boil. Continue to add small portions of the solvent until all of the solid has just dissolved.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful if a single solvent does not provide the desired solubility profile.

  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a second solvent in which the compound is poorly soluble (the "anti-solvent," e.g., water) dropwise until the solution becomes cloudy (the cloud point).

  • Clarification: Add a few drops of the first solvent (ethanol) until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from Protocol 1.

V. Visualization of the Purification Workflow

The following diagram illustrates the decision-making process and workflow for the purification of crude 2-Chloro-6-hydroxy-4-methylbenzaldehyde.

Purification_Workflow Crude Crude 2-Chloro-6-hydroxy- 4-methylbenzaldehyde Solvent_Screen Perform Small-Scale Solvent Screen Crude->Solvent_Screen Recrystallization Recrystallization Solvent_Screen->Recrystallization Select best solvent(s) Good_Crystals Good Crystals Formed? Recrystallization->Good_Crystals Pure_Product Pure Product Good_Crystals->Pure_Product Yes Troubleshoot Troubleshoot Recrystallization (e.g., change solvent, use mixed solvent) Good_Crystals->Troubleshoot No (oiling out, no crystals) Analyze_Purity Analyze Purity (TLC, NMR) Pure_Product->Analyze_Purity Troubleshoot->Recrystallization Column_Chromatography Column Chromatography Troubleshoot->Column_Chromatography If recrystallization fails Column_Chromatography->Analyze_Purity

Sources

Troubleshooting

Preventing auto-oxidation of 2-Chloro-6-hydroxy-4-methylbenzaldehyde during long-term storage

A Guide to Preventing Auto-oxidation During Long-Term Storage Welcome to the Technical Support Center for 2-Chloro-6-hydroxy-4-methylbenzaldehyde. This resource is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Auto-oxidation During Long-Term Storage

Welcome to the Technical Support Center for 2-Chloro-6-hydroxy-4-methylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability and long-term storage of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your materials and the reliability of your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter, providing explanations and actionable solutions based on the chemical properties of 2-Chloro-6-hydroxy-4-methylbenzaldehyde.

Question: My once-white crystalline 2-Chloro-6-hydroxy-4-methylbenzaldehyde has turned yellow or brown. What is happening?

Answer: The discoloration of your compound is a classic indicator of oxidation. The phenolic hydroxyl group and the aldehyde group on the benzene ring make the molecule susceptible to auto-oxidation, especially when exposed to air (oxygen), light, and elevated temperatures.[1] This process can lead to the formation of colored impurities, such as quinone-type structures, and the corresponding benzoic acid derivative (2-Chloro-6-hydroxy-4-methylbenzoic acid).[1]

The presence of both an electron-donating hydroxyl group and a deactivating aldehyde group on the aromatic ring creates a complex electronic environment that influences its reactivity.[2][3] The oxidation process can be accelerated by factors such as humidity and the presence of trace metal impurities.[2]

Question: I'm seeing unexpected peaks in my HPLC/GC analysis of a stored sample. What are these impurities?

Answer: Unexpected peaks in your chromatogram likely represent degradation products resulting from auto-oxidation.[1] The primary degradation product is often the corresponding carboxylic acid, 2-Chloro-6-hydroxy-4-methylbenzoic acid, formed by the oxidation of the aldehyde group.[1][4] Further oxidation of the hydroxyl groups can lead to the formation of quinones and other complex polymeric materials.[1]

The specific profile of these impurity peaks can vary depending on the storage conditions (temperature, light exposure, and oxygen availability) and the duration of storage.[5] To confirm the identity of these peaks, a forced degradation study can be performed on a pure sample to identify the retention times of its degradation products.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the proper handling and storage of 2-Chloro-6-hydroxy-4-methylbenzaldehyde to prevent degradation.

Question: What are the ideal long-term storage conditions for 2-Chloro-6-hydroxy-4-methylbenzaldehyde?

Answer: To maintain the stability and purity of 2-Chloro-6-hydroxy-4-methylbenzaldehyde, it is crucial to store it under conditions that minimize exposure to oxygen, light, and heat.[6][7][8] The recommended storage conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C[9]Reduces the rate of chemical reactions, including oxidation.[5][6]
Atmosphere Inert gas (e.g., Argon or Nitrogen)[7][8]Prevents contact with oxygen, a key driver of auto-oxidation.[6]
Light Amber or opaque containers[10]Protects the compound from photodegradation, which can initiate and accelerate oxidation.[6]
Container Tightly sealed, airtight containers[7][11]Prevents the ingress of oxygen and moisture.

Question: Should I use an antioxidant to improve the stability of 2-Chloro-6-hydroxy-4-methylbenzaldehyde during storage?

Answer: Yes, the addition of an antioxidant can significantly extend the shelf-life of 2-Chloro-6-hydroxy-4-methylbenzaldehyde by inhibiting oxidative processes.[6][10] Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) or Vitamin E (alpha-tocopherol), are effective radical scavengers that can terminate the chain reactions involved in auto-oxidation.[12][13][14]

When selecting an antioxidant, consider its solubility in your desired solvent and its potential for interference with downstream applications. A typical concentration for antioxidants like BHT is in the range of 0.01-0.1%.

Question: How can I monitor the purity of my 2-Chloro-6-hydroxy-4-methylbenzaldehyde over time?

Answer: Regular quality control is essential to ensure the integrity of your stored compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for monitoring the purity of 2-Chloro-6-hydroxy-4-methylbenzaldehyde and detecting the formation of degradation products.[15][16]

A reversed-phase C18 column is typically used for separation, with a mobile phase consisting of a mixture of methanol, water, and a small amount of acid (e.g., acetic acid) to ensure good peak shape.[16] By comparing the chromatogram of a stored sample to that of a freshly prepared standard, you can quantify the extent of degradation.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol outlines the steps for the proper long-term storage of 2-Chloro-6-hydroxy-4-methylbenzaldehyde to minimize auto-oxidation.

Materials:

  • 2-Chloro-6-hydroxy-4-methylbenzaldehyde

  • Amber glass vial with a PTFE-lined cap

  • Inert gas (Argon or Nitrogen) source with a regulator and tubing

  • Antioxidant (e.g., BHT), optional

  • Spatula

  • Analytical balance

Procedure:

  • If using an antioxidant, weigh the desired amount (e.g., 0.01-0.1% w/w) and add it to the amber glass vial.

  • Carefully weigh the desired amount of 2-Chloro-6-hydroxy-4-methylbenzaldehyde and transfer it to the vial.

  • Gently mix the contents if an antioxidant was added.

  • Insert a tube connected to the inert gas source into the vial, ensuring the tip is just above the surface of the compound.

  • Gently flush the headspace of the vial with the inert gas for 1-2 minutes to displace any air.

  • While continuing the inert gas flow, securely tighten the cap on the vial.

  • Remove the inert gas tube.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a refrigerator at 2-8°C.[9]

Protocol 2: Quality Control by HPLC

This protocol provides a general method for assessing the purity of 2-Chloro-6-hydroxy-4-methylbenzaldehyde using HPLC.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Methanol:Water:Acetic Acid (e.g., 60:39:1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm[15]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of freshly opened, high-purity 2-Chloro-6-hydroxy-4-methylbenzaldehyde in the mobile phase (e.g., 1 mg/mL). From this, prepare a working standard of a suitable concentration (e.g., 100 µg/mL).

  • Sample Preparation: Prepare a solution of the stored 2-Chloro-6-hydroxy-4-methylbenzaldehyde in the mobile phase at the same concentration as the working standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Evaluation: Compare the chromatograms. The purity of the stored sample can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks. The appearance of new peaks, particularly those with longer retention times (often corresponding to the more polar carboxylic acid), indicates degradation.

Visualizations

Auto-oxidation Pathway of 2-Chloro-6-hydroxy-4-methylbenzaldehyde

G cluster_0 Initiation cluster_1 Propagation cluster_2 Degradation Products Compound 2-Chloro-6-hydroxy- 4-methylbenzaldehyde Phenoxy_Radical Phenoxy Radical Intermediate Compound->Phenoxy_Radical Hydroperoxide Hydroperoxide Intermediate Compound->Hydroperoxide Radical_Initiator O₂, Light, Heat Radical_Initiator->Compound Initiates H• abstraction Oxygen O₂ Phenoxy_Radical->Oxygen Reacts with Peroxy_Radical Peroxy Radical Oxygen->Peroxy_Radical Peroxy_Radical->Compound Abstracts H• from another molecule Carboxylic_Acid 2-Chloro-6-hydroxy- 4-methylbenzoic Acid Hydroperoxide->Carboxylic_Acid Decomposes to Quinone Quinone-type Structures Hydroperoxide->Quinone Further oxidation leads to Polymeric Polymeric Materials Quinone->Polymeric

Caption: Auto-oxidation pathway of 2-Chloro-6-hydroxy-4-methylbenzaldehyde.

Logical Flow for Troubleshooting Degradation

G Observation Observation: Compound Discoloration or Unexpected HPLC Peaks Cause Probable Cause: Auto-oxidation Observation->Cause Check_Storage Verify Storage Conditions: - Temperature (2-8°C) - Inert Atmosphere - Light Protection Cause->Check_Storage Purity_Analysis Perform Purity Analysis: - HPLC - Compare to Standard Cause->Purity_Analysis Action Actionable Steps Purity_Analysis->Action Discard If heavily degraded, discard and use fresh stock. Action->Discard Purify If moderately degraded, consider purification (e.g., recrystallization). Action->Purify Improve_Storage Implement proper storage protocols for future use. Action->Improve_Storage

Sources

Optimization

Troubleshooting poor solubility of 2-Chloro-6-hydroxy-4-methylbenzaldehyde in polar solvents

Welcome to the technical support guide for 2-Chloro-6-hydroxy-4-methylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Chloro-6-hydroxy-4-methylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue of this compound's limited solubility in polar solvents. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.

Troubleshooting Guide: Solubility Issues

This section addresses the most pressing questions regarding the dissolution of 2-Chloro-6-hydroxy-4-methylbenzaldehyde, providing systematic approaches to overcome these challenges.

Q1: Why does 2-Chloro-6-hydroxy-4-methylbenzaldehyde exhibit poor solubility in common polar solvents like ethanol and methanol, despite having polar functional groups?

A1: This is an excellent and common question. The paradox of a polar-functionalized molecule showing poor solubility in polar solvents stems from its specific molecular architecture.

The structure of 2-Chloro-6-hydroxy-4-methylbenzaldehyde features a hydroxyl (-OH) group and an aldehyde (-CHO) group positioned ortho to each other on the benzene ring. This proximity allows for the formation of a strong intramolecular hydrogen bond (a six-membered ring is formed between the hydroxyl hydrogen and the carbonyl oxygen).

This internal hydrogen bond satisfies the hydrogen-bonding potential of both the hydroxyl and aldehyde groups within the molecule itself. Consequently, there are fewer opportunities for the molecule to form intermolecular hydrogen bonds with solvent molecules, which is the primary mechanism for dissolution in polar protic solvents like water or ethanol.[1] The molecule is, in effect, "content with itself" and less inclined to interact with the solvent. The non-polar benzene ring, methyl group, and chloro group further contribute to its overall hydrophobic character.

Q2: What is a systematic approach to identifying a suitable solvent system for my experiment?

A2: A systematic solvent screening is the most robust method. Instead of random trial and error, this approach allows you to methodically test a range of solvents with varying polarities and functionalities. This process not only helps you find a suitable solvent but also provides valuable data about your compound's properties. We recommend starting with small quantities of your compound for this screening.

Below is a troubleshooting workflow and a detailed protocol for conducting a systematic solvent screen.

Troubleshooting_Workflow start Start: Poor Solubility Observed strategy Initial Strategies start->strategy solvent_screen Perform Solvent Screen Test a range of solvents (polar aprotic, polar protic, non-polar) strategy->solvent_screen Change Solvent heat Apply Heat Gently warm the mixture. Monitor for decomposition near melting point. strategy->heat Increase Energy ph_adjust Adjust pH For aqueous or alcoholic systems, add a base (e.g., NaOH, Et3N) to deprotonate the phenol. strategy->ph_adjust Alter Chemistry outcome Solubility Achieved? solvent_screen->outcome heat->outcome ph_adjust->outcome success Success: Proceed with Experiment outcome->success Yes optimize Optimization Needed Try co-solvents (e.g., DMSO/Water) or advanced methods (sonication). outcome->optimize No/Partial optimize->outcome Re-evaluate

Caption: A logical workflow for systematically addressing poor solubility.

This protocol is designed to efficiently screen for an appropriate solvent.

  • Preparation: Aliquot approximately 1-2 mg of 2-Chloro-6-hydroxy-4-methylbenzaldehyde into several small, labeled glass vials.

  • Solvent Addition (Room Temp): To each vial, add a different solvent dropwise (e.g., 100 µL at a time) from the list in Table 1. After each addition, gently agitate the vial and observe. Record the approximate volume needed for complete dissolution, or note if it remains insoluble after adding 1 mL.

  • Heating Step: For solvents in which the compound was poorly soluble at room temperature, warm the vial gently (e.g., to 40-60 °C) using a water bath or heating block. Caution: Do not exceed the boiling point of the solvent and ensure the compound is thermally stable at the tested temperature.[2]

  • Cooling Step: If dissolution occurred upon heating, allow the vial to cool to room temperature and then place it in an ice bath. Observe if the compound precipitates or crystallizes out, which is an important indicator for recrystallization suitability.[3][4]

  • Data Recording: Carefully document all observations in a table similar to the template provided below.

SolventSolvent TypeApprox. Polarity IndexObservations at Room Temp (RT)Observations with Heating
WaterPolar Protic9.0InsolubleInsoluble
MethanolPolar Protic6.6Sparingly solubleSoluble
EthanolPolar Protic5.2Sparingly solubleSoluble
AcetonePolar Aprotic5.1SolubleN/A
Dichloromethane (DCM)Non-Polar3.4SolubleN/A
Ethyl AcetateModerately Polar4.3Moderately solubleSoluble
Tetrahydrofuran (THF)Polar Aprotic4.2SolubleN/A
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Very SolubleN/A
N,N-Dimethylformamide (DMF)Polar Aprotic6.4Very SolubleN/A
TolueneNon-Polar2.4Poorly solubleModerately soluble
Q3: Can solubility be improved by altering the pH of the solution?

A3: Absolutely. This is one of the most effective strategies for this class of compounds. The phenolic hydroxyl group on 2-Chloro-6-hydroxy-4-methylbenzaldehyde is weakly acidic (estimated pKa around 8-9). By adding a base, you can deprotonate this hydroxyl group to form a sodium or potassium phenolate salt. This salt is an ionic species and is dramatically more soluble in polar solvents, especially water, than the neutral parent molecule.[5]

This technique is particularly useful for aqueous or alcoholic solutions. For organic reactions in non-polar solvents, a strong, non-nucleophilic organic base might be used if the phenolate form is desired.

Caption: Equilibrium between the neutral, less soluble form and the deprotonated, highly soluble phenolate salt form.

  • Setup: Place a small amount (e.g., 5 mg) of the compound into a vial with a stir bar.

  • Solvent Addition: Add 1 mL of your polar solvent (e.g., water or a water/ethanol mixture). The compound will likely remain a suspension.

  • Basification: While stirring, add a basic solution (e.g., 1 M NaOH or KOH for aqueous systems; triethylamine for organic systems) dropwise.

  • Observation: Observe for dissolution. Complete dissolution upon addition of base confirms the formation of the more soluble phenolate salt.

  • Re-acidification (Optional): To confirm the process is reversible, you can add an acid (e.g., 1 M HCl) dropwise to the clear solution. The neutral compound should precipitate out of the solution as the pH drops.

Q4: What are some advanced methods to improve the solubility or dissolution rate if standard techniques are insufficient?

A4: If you continue to face challenges, particularly for formulation or bioavailability applications, several advanced techniques can be employed:

  • Co-solvents: Using a mixture of solvents can fine-tune the polarity of the medium. For example, a mixture of DMSO and water or THF and water can dissolve compounds that are insoluble in either pure solvent.

  • Sonication: Using an ultrasonic bath can provide the energy to break apart the crystal lattice of the solid, accelerating the dissolution process.

  • Solid Dispersions: This technique involves dispersing the hydrophobic compound in a hydrophilic carrier at the molecular level. Methods like solvent evaporation or melting can be used to create these dispersions, which can significantly enhance the dissolution rate.[6]

  • Encapsulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like our compound, forming an inclusion complex that has much greater aqueous solubility.[6][7]

Frequently Asked Questions (FAQs)

Q5: What are the key physicochemical properties of 2-Chloro-6-hydroxy-4-methylbenzaldehyde?

A5: Understanding the fundamental properties of the compound is crucial for experimental design. While extensive experimental data for this specific molecule is limited, we can compile computed properties and data from similar structures.

PropertyValue (2-Chloro-6-hydroxy-4-methylbenzaldehyde)Source
Molecular FormulaC₈H₇ClO₂[8][9]
Molecular Weight170.59 g/mol PubChem
AppearanceWhite to pale yellow crystalline solid[2]
Melting Point~60-61 °C (for 2-hydroxy-4-methylbenzaldehyde)[2]
XLogP3 (Lipophilicity)2.5 (Computed)PubChem
Hydrogen Bond Donors1 (the hydroxyl group)PubChem
Hydrogen Bond Acceptors2 (the carbonyl oxygen and hydroxyl oxygen)PubChem
Topological Polar Surface Area37.3 Ų[10]

Note: Some data is based on the closely related 2-hydroxy-4-methylbenzaldehyde or computed values due to limited experimental data for the chloro-derivative.

Q6: What are the recommended storage and handling procedures for this compound?

A6: As with any chemical, proper handling and storage are paramount for safety and compound integrity.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[11][12]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Some related compounds are noted as being air-sensitive, so storing under an inert atmosphere (like nitrogen or argon) is a good practice to prevent oxidation of the aldehyde group.[11]

  • Incompatibilities: Avoid strong oxidizing agents.[11]

Q7: Is 2-Chloro-6-hydroxy-4-methylbenzaldehyde stable to heating?

A7: The compound is a solid at room temperature. Based on analogues, its melting point is likely in the range of 60-100 °C.[2][13] It should be stable to gentle heating used for dissolution (e.g., up to 60-80 °C). However, prolonged heating at high temperatures, especially in the presence of air, can risk oxidation of the aldehyde group to a carboxylic acid or other degradation pathways. It is always recommended to perform a small-scale test and use the minimum heat necessary to achieve your desired outcome.

References

  • Adu-Amankwaah, B., et al. (2022). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. Pharmaceuticals (Basel). Available at: [Link]

  • Grokipedia. (n.d.). 2-Hydroxy-4-methylbenzaldehyde. Available at: [Link]

  • ResearchGate. (2016). How can we resolve solubility of insoluble organic synthetic compounds?. Available at: [Link]

  • Physics Wallah. (n.d.). Preparation Of Aromatic Aldehydes And Ketones. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Benzaldehyde, 2-hydroxy-6-methyl-4-phenoxy- Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • PubChem. (n.d.). 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • CoLab. (2024). Preparation, physicochemical characterization, and computational studies of aldehyde aroma compounds/cyclodextrin inclusion complexes. Available at: [Link]

  • NIST. (n.d.). 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde. NIST Chemistry WebBook. Available at: [Link]

  • ContaminantDB. (2016). 2-hydroxy-4-methylbenzaldehyde. Available at: [Link]

  • ResearchGate. (n.d.). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. Available at: [Link]

  • Acta Crystallographica Section E. (2008). Redetermination of 4-hydroxybenzaldehyde. Available at: [Link]

  • European Patent Office. (n.d.). Process for preparation of hydroxybenzaldehydes - EP 0068725 A1. Available at: [Link]

  • Science Alert. (2015). WATCH: The Hypnotic Recrystallisation of 4-Hydroxybenzaldehyde. Available at: [Link]

  • Molbase. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 2-Chloro-6-hydroxy-4-methylbenzaldehyde Cross-Coupling Reactions

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 2-Chloro-6-hydroxy-4-methylbenzaldehyde. This resource is designed for researchers, scientists, and profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 2-Chloro-6-hydroxy-4-methylbenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable insights into common challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Question 1: My reaction shows low or no conversion of the starting material, 2-Chloro-6-hydroxy-4-methylbenzaldehyde. What are the likely causes and how can I fix this?

Answer:

Low or no conversion in a cross-coupling reaction with this substrate often points to issues with catalyst activation or stability. The combination of a sterically hindered ortho-chloro group, a coordinating hydroxyl group, and an aldehyde moiety presents a unique set of challenges.

Probable Causes & Step-by-Step Solutions:

  • Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the precatalyst.[1] This is particularly true if you are using Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ without a pre-activation step.[1] The electron-rich nature of the substrate due to the hydroxyl and methyl groups can make oxidative addition, the first step in the catalytic cycle, more challenging.[2][3]

    • Solution:

      • Switch to a Precatalyst: Employ a well-defined Pd(II) precatalyst, such as a Buchwald or PEPPSI-type precatalyst, which are designed for efficient in situ generation of the active Pd(0) catalyst.[1][4] These are often more reliable than generating the catalyst from simple Pd(II) salts and a separate ligand.[1]

      • Pre-activation: If using a Pd(II) salt, consider pre-stirring the Pd salt and ligand in the solvent for a short period before adding the other reagents. This can aid in the formation of the active catalytic species.[1]

  • Catalyst Deactivation: The presence of oxygen is a primary culprit for catalyst deactivation, leading to the formation of palladium black (inactive Pd nanoparticles).[1] The active catalyst is air-sensitive once formed.[1][5] The hydroxyl group on your substrate can also potentially coordinate to the palladium center, leading to catalyst inhibition.[6]

    • Solution:

      • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. The freeze-pump-thaw method is generally more effective than sparging with an inert gas.[7][8]

      • Inert Atmosphere: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction setup and duration.[1][5] Use of Schlenk techniques is highly recommended for reproducibility.[5][9]

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands.[4][8] These ligands can protect the palladium center from deactivation and facilitate the challenging oxidative addition step with aryl chlorides.[3][4]

  • Inappropriate Base: The choice and quality of the base are critical. The base not only participates in the transmetalation step but also influences catalyst stability.

    • Solution:

      • Base Screening: Screen different bases. While K₂CO₃ or Cs₂CO₃ are common choices, a stronger base like K₃PO₄ might be necessary for this hindered substrate.[1] However, be mindful that strong bases can promote side reactions with the aldehyde functional group.[1]

      • Base Quality: Use a freshly opened or properly stored base. Finely grinding the base can also improve its reactivity and reproducibility.[2] For anhydrous reactions with K₃PO₄, the addition of a small amount of water (a few equivalents) can sometimes be beneficial.[2]

Workflow for Troubleshooting Low Conversion

Caption: A logical workflow for troubleshooting low reaction conversion.

Question 2: I'm observing significant formation of homocoupled byproducts from my boronic acid/ester. How can I suppress this side reaction?

Answer:

Homocoupling of the boronic acid derivative is a common side reaction, often exacerbated by the presence of oxygen.[1] It can also occur if the transmetalation step is slow relative to other decomposition pathways.

Probable Causes & Step-by-Step Solutions:

  • Presence of Oxygen: As mentioned previously, residual oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Re-evaluate and improve your degassing and inert atmosphere techniques.[1][5][7]

  • Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow, the boronic acid has more time to undergo side reactions. The reactivity order for aryl halides is generally I > Br > Cl, making your aryl chloride a more challenging substrate.[3][10]

    • Solution:

      • Ligand Choice: The use of highly electron-rich and bulky ligands can accelerate the transmetalation step.[4][6]

      • Base Selection: Ensure the chosen base is effective for the specific boronic acid derivative you are using. A screen of bases (e.g., K₃PO₄, K₂CO₃, CsF) is recommended.

      • Solvent System: The choice of solvent can influence the rates of the different steps in the catalytic cycle. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[11]

Data Presentation: Catalyst System Screening for Minimizing Homocoupling

Catalyst SystemCatalyst Loading (mol%)BaseSolventDesired Product Yield (%)Homocoupling Byproduct (%)
Pd(PPh₃)₄2.0K₂CO₃Toluene/H₂O3540
Pd₂(dba)₃ + SPhos1.0K₃PO₄Dioxane/H₂O7515
XPhos Pd G30.5K₃PO₄Dioxane/H₂O92<5
PEPPSI-IPr1.0K₃PO₄t-AmylOH88<8

Note: This is example data and actual results will vary.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for this type of reaction, and how low can I realistically go?

A1: For challenging substrates like ortho-substituted aryl chlorides, a starting catalyst loading of 1-2 mol% is common for initial screening.[12] With a well-optimized system using modern, highly active precatalysts and ligands, it is often possible to reduce the loading to 0.1 mol% or even lower for efficient transformations.[10][13][14] The goal is to find the lowest catalyst loading that provides a good yield in a reasonable timeframe, which is often referred to as maximizing the Turnover Number (TON).[15]

Q2: How do the hydroxyl and aldehyde groups on my substrate affect the reaction?

A2: Both functional groups can influence the reaction.

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can react with the base. It can also coordinate to the palladium center, potentially inhibiting the catalyst.[6] Using a sufficient excess of base is important. In some cases, protection of the hydroxyl group may be considered, but this adds extra steps to the synthesis.

  • Aldehyde Group: The aldehyde is generally a well-tolerated functional group in Suzuki-Miyaura reactions.[1] However, under harsh conditions (very strong base, high temperatures), it could potentially undergo side reactions. Using milder bases like carbonates or phosphates is advisable to protect such functional groups.[1]

Q3: My reaction is clean but stalls at ~50% conversion. What should I try?

A3: Reaction stalling often indicates catalyst death or deactivation during the reaction.

  • Second Catalyst Addition: One strategy is to add a second small portion of the catalyst midway through the reaction to see if it restarts. If it does, this strongly suggests catalyst deactivation was the issue.

  • Re-evaluate Reaction Conditions: This is a strong indicator that your system is not robust enough. Revisit the troubleshooting steps for low conversion, paying close attention to the inertness of your system and the choice of ligand. A more robust ligand may be required to prevent catalyst decomposition over the course of the reaction.[4]

Q4: How can I monitor the progress of my reaction to better understand the optimization process?

A4: Real-time or frequent reaction monitoring is crucial for effective optimization.

  • TLC/LC-MS: Thin-Layer Chromatography (TLC) is a quick and easy way to get a qualitative sense of the reaction's progress. For more quantitative data, taking small aliquots from the reaction mixture at regular intervals and analyzing them by Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[16]

  • NMR Spectroscopy: ¹H NMR spectroscopy can also be used to determine the ratio of starting material to product in the reaction mixture.[17][18]

Catalytic Cycle and Key Optimization Points

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X (Your Substrate) Deactivation Deactivation (e.g., O₂, Impurities) Pd0->Deactivation Inhibited by O₂ PdII L-Pd(II)(Ar)(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-B(OR)₂ + Base PdII->Deactivation PdII_R L-Pd(II)(Ar)(R') Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R' (Product) RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle with key intervention points.

Experimental Protocol: Screening Catalyst Loading

This protocol provides a general framework for systematically optimizing the catalyst loading for the Suzuki-Miyaura coupling of 2-Chloro-6-hydroxy-4-methylbenzaldehyde with a generic arylboronic acid.

Materials:

  • 2-Chloro-6-hydroxy-4-methylbenzaldehyde

  • Arylboronic acid (or ester)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Base (e.g., K₃PO₄, finely ground)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Schlenk flasks or reaction vials with septa

  • Magnetic stir bars

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Oven-dry all glassware and stir bars overnight and allow them to cool under a stream of inert gas.[5]

  • Reagent Preparation: In a glovebox or on a Schlenk line under an inert atmosphere, add 2-Chloro-6-hydroxy-4-methylbenzaldehyde (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv) to each of a series of reaction vessels.

  • Catalyst Addition: To each vessel, add the calculated amount of the palladium precatalyst to achieve the desired catalyst loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., Dioxane) followed by the degassed water (typically a 5:1 to 10:1 solvent:water ratio) via syringe. The reaction should be set up to a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.

  • Inerting: Seal the vessels and purge the headspace with inert gas for 5-10 minutes. If not in a glovebox, perform at least three cycles of evacuating the flask under vacuum and backfilling with inert gas.[1]

  • Reaction: Place the vessels in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reactions by TLC or LC-MS at set time intervals (e.g., 1h, 4h, 12h, 24h) until the starting material is consumed or the reaction stalls.

  • Work-up and Analysis: Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Analyze the organic layer to determine the yield of the desired product.

By following these troubleshooting guides and protocols, researchers can systematically address common issues and efficiently optimize catalyst loading for the successful cross-coupling of 2-Chloro-6-hydroxy-4-methylbenzaldehyde.

References

  • Real-time HPLC-MS reaction progress monitoring using an automated analytical pl
  • Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma.
  • Analytical techniques for reaction monitoring, mechanistic investig
  • Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION - Purdue University Gradu
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction - MilliporeSigma.
  • Optimization of catalyst loading for Suzuki-Miyaura coupling - ResearchG
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing).
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Public
  • Improvements for air sensitive reactions by using a new developed inertizing manifold.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Ligand Effect on Iron-Catalyzed Cross-Coupling Reactions: Evaluation of Amides as O-Coordin
  • Suzuki–Miyaura cross-coupling optimization enabled by autom
  • Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize - ICMPP.
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchG
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Public
  • Suzuki cross-coupling - Chemistry LibreTexts.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing).
  • Suzuki help : r/Chempros - Reddit.
  • Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review - ACS Public
  • Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters - PMC.
  • Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activ
  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides - Organic Chemistry Portal.

Sources

Optimization

Removing chlorinated impurities from synthesized 2-Chloro-6-hydroxy-4-methylbenzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in isolating highly pure halogenated phenolic aldehydes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in isolating highly pure halogenated phenolic aldehydes.

The synthesis of 2-Chloro-6-hydroxy-4-methylbenzaldehyde—whether achieved via targeted formylation of chlorinated phenols or direct chlorination of phenolic aldehydes—inevitably generates a spectrum of closely related impurities, including unreacted starting materials and over-chlorinated byproducts (e.g., dichloro- or trichloro-derivatives). Because the target molecule and its impurities share identical aromatic and phenolic scaffolds, their partition coefficients (LogP) and boiling points are nearly indistinguishable. Consequently, standard physical separation techniques like silica gel chromatography often fail, leading to streaking or product degradation on the acidic silica surface[1].

To achieve pharmaceutical-grade purity, your purification strategy must exploit specific chemical reactivities rather than physical properties:

  • Chemoselective Nucleophilic Addition: The formyl group uniquely reacts with bisulfite, allowing absolute separation from non-aldehydic chlorinated phenols.

  • Inductive pKa Shifts: Each additional chlorine atom on the aromatic ring withdraws electron density via the inductive effect, significantly lowering the pKa of the phenolic hydroxyl group. We can exploit this thermodynamic difference using a precise pH-gradient wash.

Frequently Asked Questions (FAQs)

Q1: Why does my product "oil out" instead of crystallizing during final purification? A1: High concentrations of closely related chlorinated impurities disrupt the crystal lattice and depress the melting point of the mixture. Before attempting recrystallization, you must chemically remove non-aldehydic impurities using a sodium bisulfite wash[1]. Once the structural analogs are removed, the purified aldehyde will readily crystallize from a toluene/heptane system.

Q2: How can I separate the mono-chloro target from over-chlorinated (e.g., di-chloro) aldehyde impurities? A2: Exploit the inductive pKa difference. The target molecule has an estimated pKa of ~8.5. However, a di-chloro derivative will have a pKa closer to 6.5–7.0 due to the added electron-withdrawing effect of the second halogen. Washing your organic phase with a tightly controlled phosphate buffer at pH 7.5 will selectively deprotonate the di-chloro impurities, pulling them into the aqueous layer while your target remains protonated in the organic phase.

Q3: My bisulfite extraction has a very low yield. What is causing this? A3: 2-Chloro-6-hydroxy-4-methylbenzaldehyde is sterically hindered by the ortho-hydroxyl group and the adjacent chlorine atom. The reversible nucleophilic addition of the bisulfite ion requires intimate phase contact[2]. Adding a water-miscible co-solvent (like ethanol) to increase interfacial surface area, combined with vigorous mechanical stirring for at least 30–60 minutes, will drive the equilibrium forward.

Q4: Is there a way to regenerate the aldehyde from the bisulfite adduct without using harsh aqueous bases that might degrade my product? A4: Yes. If your compound is sensitive to the standard NaOH regeneration (which can trigger Cannizzaro-type side reactions), you can use a highly effective non-aqueous regeneration method. Utilizing chlorotrimethylsilane (TMS-Cl) in acetonitrile irreversibly traps the bisulfite as stable byproducts (hexamethyldisiloxane and NaCl), regenerating the aldehyde quantitatively without extreme pH conditions[3].

Physicochemical Data & Purification Strategy

To design a self-validating purification loop, we must first map the quantitative physicochemical properties of the crude mixture components.

Compound TypeEstimated pKaBisulfite Adduct ReactivityOptimal Removal Strategy
Unreacted Phenol Precursor (e.g., 3-Chloro-5-methylphenol)~9.2 - 9.5Non-reactiveBisulfite Extraction (Remains in Organic Phase)
Target Product (2-Chloro-6-hydroxy-4-methylbenzaldehyde)~8.0 - 8.5Reactive (Sterically Hindered)Bisulfite Adduct Formation / Crystallization
Over-chlorinated Aldehyde (e.g., Dichloro- derivative)~6.5 - 7.0Reactive (Highly Hindered)pH-Gradient Wash (Extracted at pH 7.5)

Process Visualization

PurificationWorkflow Start Crude Reaction Mixture (Organic Solvent) pHWash pH 7.5 Buffer Wash (Removes highly acidic poly-chlorinated impurities) Start->pHWash Bisulfite NaHSO3 Extraction (Isolates Aldehydes) pHWash->Bisulfite Organic Phase Regen Aldehyde Regeneration (Base or TMS-Cl) Bisulfite->Regen Aqueous Adduct Cryst Recrystallization (Toluene/Heptane) Regen->Cryst Crude Aldehyde Pure Pure 2-Chloro-6-hydroxy- 4-methylbenzaldehyde Cryst->Pure

Caption: Sequential purification workflow for 2-Chloro-6-hydroxy-4-methylbenzaldehyde.

BisulfiteMechanism Aldehyde Aldehyde (Organic Phase) Adduct Bisulfite Adduct (Water Soluble) Aldehyde->Adduct Nucleophilic Addition Impurities Chlorinated Phenols (Remain Organic) Aldehyde->Impurities Phase Separation Bisulfite NaHSO3 (Aqueous Phase) Bisulfite->Adduct Regen Base/Acid Treatment (Regenerates Aldehyde) Adduct->Regen Recovery

Caption: Mechanism of bisulfite adduct formation and phase separation.

Self-Validating Experimental Protocols

Protocol A: pH-Gradient Liquid-Liquid Extraction (Removal of Over-Chlorinated Impurities)

This protocol exploits the inductive effect of extra chlorine atoms to selectively wash away di- and tri-chlorinated aldehyde impurities before isolating the main product.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.2 M.

  • Buffer Preparation: Prepare a 0.5 M Sodium Phosphate buffer adjusted precisely to pH 7.5.

  • Extraction: Add an equal volume of the pH 7.5 buffer to the organic phase in a separatory funnel. Shake vigorously for 2 minutes, frequently venting the funnel.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer contains the deprotonated, over-chlorinated impurities.

  • Self-Validation Check: Measure the pH of the separated aqueous extract. Causality: If the pH has dropped significantly below 7.5, acidic over-chlorinated impurities are actively being neutralized and extracted.

  • Iteration: Repeat the buffer wash until the post-extraction aqueous layer maintains a stable pH of 7.5, indicating all highly acidic impurities have been removed.

Protocol B: Selective Bisulfite Adduct Isolation (Removal of Non-Aldehydic Phenols)

This protocol isolates the target aldehyde from unreacted starting materials by forming a water-soluble adduct[1].

  • Reagent Preparation: Prepare a freshly saturated aqueous solution of Sodium Bisulfite (NaHSO₃). Older solutions oxidize to sulfate and will fail to react.

  • Adduct Formation: Add 2 volumes of the NaHSO₃ solution to 1 volume of the organic phase from Protocol A. Add 10% (v/v) Ethanol to act as a phase-transfer bridge[2].

  • Agitation: Stir vigorously using a magnetic stir plate for 45–60 minutes.

  • Self-Validation Check: The successful formation of the adduct is indicated by the appearance of a dense white precipitate or a distinct, heavy, viscous aqueous layer.

  • Separation: Decant or filter the mixture. The organic phase (containing unreacted chlorinated phenols) is discarded. Retain the aqueous phase/precipitate.

  • Regeneration: Cool the aqueous phase in an ice bath. Slowly add 10% aqueous NaOH until the pH reaches 10-11.

  • Secondary Validation: Upon addition of the base, the solution will rapidly turn cloudy as the water-insoluble free 2-Chloro-6-hydroxy-4-methylbenzaldehyde drops out of the aqueous phase[1].

  • Final Extraction: Extract the regenerated aldehyde with fresh Ethyl Acetate, dry over anhydrous MgSO₄, and concentrate under reduced pressure[4].

References

  • BenchChem. Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. BenchChem. 1

  • Kjell, D. P., Slattery, B. J., Semo, M. J. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 1999, 64, 5722-5724. 3

  • Organic Process Research & Development. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications, 2017. 2

  • BenchChem. Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. BenchChem.4

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Halogenation of 4-Methylbenzaldehyde Derivatives

Welcome to the technical support center for the halogenation of 4-methylbenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optim...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the halogenation of 4-methylbenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common side reactions. Here, we will delve into the mechanistic underpinnings of these reactions to provide robust, field-tested solutions to common challenges.

Troubleshooting Guide: Common Issues and Solutions

The halogenation of 4-methylbenzaldehyde is a critical transformation in the synthesis of many pharmaceutical intermediates and fine chemicals. However, the presence of both an electron-withdrawing aldehyde group and an activatable benzylic methyl group presents a unique set of challenges. This guide addresses the most frequently encountered side reactions and provides detailed protocols to mitigate them.

Issue 1: Unwanted Benzylic Halogenation

Q: I am attempting to halogenate the aromatic ring of 4-methylbenzaldehyde, but I am observing significant formation of 4-(halomethyl)benzaldehyde. How can I prevent this side reaction?

A: This is a classic case of competing reaction pathways: electrophilic aromatic substitution on the ring versus free-radical halogenation on the benzylic methyl group.[1][2] The benzylic C-H bonds are relatively weak and susceptible to abstraction by halogen radicals, leading to the formation of a stabilized benzyl radical.[2] This radical then propagates a chain reaction, leading to side-chain halogenation.

Root Cause Analysis:

The key determinant of the reaction pathway is the presence or absence of radical initiators and the choice of halogenating agent and catalyst.

  • Radical Initiators: UV light, heat, or the presence of peroxides can initiate the homolytic cleavage of halogen molecules (e.g., Br₂, Cl₂) into radicals, promoting benzylic halogenation.[3][4]

  • Reaction Conditions: High temperatures favor the radical pathway.[2][5]

  • Reagent Choice: While elemental halogens can participate in both pathways, certain reagents are more prone to radical mechanisms.

Solutions:

To favor electrophilic aromatic substitution on the ring, you must create conditions that promote the formation of a strong electrophile while suppressing radical formation.

  • Exclusion of Light and Heat: Conduct the reaction in the dark and at or below room temperature to minimize radical initiation.[2][6]

  • Use of a Lewis Acid Catalyst: A Lewis acid, such as FeCl₃, FeBr₃, or AlCl₃, is essential for activating the halogen for electrophilic attack on the aromatic ring.[7][8][9][10] The Lewis acid polarizes the halogen-halogen bond, creating a potent electrophile (e.g., Br⁺ or Cl⁺).[9][10]

  • Choice of Halogenating Agent: N-Halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are excellent reagents for ring halogenation when used with a suitable catalyst in the dark.[11][12][13] While NBS is often associated with benzylic bromination (Wohl-Ziegler reaction), this is typically under radical conditions (e.g., with AIBN or light).[3][4] In the absence of radical initiators, NXS can be activated by Brønsted or Lewis acids for electrophilic aromatic substitution.[13]

  • Inclusion of a Radical Scavenger: In cases where trace radical formation is unavoidable, the addition of a radical scavenger, such as hydroquinone or TEMPO, can inhibit the side-chain reaction.[14][15]

Workflow: Decision-Making for Selective Halogenation

start Goal: Halogenate 4-Methylbenzaldehyde q1 Desired Position of Halogenation? start->q1 ring Aromatic Ring q1->ring Ring side_chain Methyl Group (Benzylic) q1->side_chain Side-Chain ring_cond Conditions for Electrophilic Aromatic Substitution ring->ring_cond sc_cond Conditions for Free Radical Halogenation side_chain->sc_cond ring_reagents Reagents: - Br2 or Cl2 - N-Bromosuccinimide (NBS) - N-Chlorosuccinimide (NCS) ring_cond->ring_reagents ring_catalyst Catalyst: - Lewis Acid (FeCl3, AlBr3) - Brønsted Acid ring_cond->ring_catalyst ring_env Environment: - Dark - Low Temperature ring_cond->ring_env sc_reagents Reagents: - NBS - Br2 or Cl2 sc_cond->sc_reagents sc_initiator Initiator: - UV Light - Heat - Peroxide (e.g., AIBN, Benzoyl Peroxide) sc_cond->sc_initiator product_ring Product: Ring-Halogenated 4-Methylbenzaldehyde ring_env->product_ring product_sc Product: 4-(Halomethyl)benzaldehyde sc_initiator->product_sc

Caption: Decision workflow for selective halogenation.

Issue 2: Over-halogenation of the Aromatic Ring

Q: My reaction is producing di- or tri-halogenated products in addition to the desired mono-halogenated 4-methylbenzaldehyde. How can I improve the selectivity for mono-halogenation?

A: The formation of polyhalogenated products is a common issue when the activated aromatic ring is more reactive than the mono-halogenated product. The methyl group is an activating, ortho-, para--directing group, while the aldehyde is a deactivating, meta--directing group. The halogen itself is deactivating but also ortho-, para--directing. The overall reactivity of the ring is a balance of these effects.

Root Cause Analysis:

  • Reaction Stoichiometry: Using an excess of the halogenating agent will naturally drive the reaction towards multiple substitutions.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can provide the necessary energy to overcome the deactivation of the mono-halogenated ring, leading to further substitution.

  • Catalyst Activity: A highly active catalyst can promote the halogenation of the less reactive mono-halogenated product.

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Use of 1.0 to 1.1 equivalents is typically recommended for mono-halogenation.

  • Slow Addition: Add the halogenating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile, favoring the reaction with the more activated starting material over the less activated mono-halogenated product.

  • Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will increase the selectivity for the more kinetically favored product.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent further halogenation.

Issue 3: Oxidation of the Aldehyde Group

Q: I am observing the formation of 4-methylbenzoic acid as a significant byproduct. What is causing the oxidation of my aldehyde, and how can I prevent it?

A: Aldehydes are susceptible to oxidation, and some halogenating agents or reaction conditions can promote this unwanted side reaction.

Root Cause Analysis:

  • Harsh Oxidizing Conditions: Some halogenation systems, especially those involving strong oxidants to generate the electrophilic halogen (e.g., using nitric acid with iodine), can also oxidize the aldehyde.[8]

  • Presence of Water: In some cases, the presence of water during workup or in the reaction mixture can facilitate the oxidation of the aldehyde, particularly if reactive halogen species are present.

  • Air Oxidation: Prolonged reaction times or workup procedures in the presence of air can lead to slow oxidation of the aldehyde.

Solutions:

  • Choose a Mild Halogenating Agent: N-Halosuccinimides are generally milder than elemental halogens and are less likely to cause oxidation.[11][16]

  • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions to minimize water-mediated oxidation pathways.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.

  • Protection of the Aldehyde: If oxidation remains a persistent issue, a protection-deprotection strategy can be employed. The aldehyde can be converted to a more stable functional group, such as an acetal, which is inert to the halogenation conditions. The protecting group can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: Which is a better halogenating agent for this substrate, Br₂ or NBS?

A1: For selective ring halogenation in the presence of a benzylic methyl group, NBS is often superior to Br₂. This is because Br₂ is more prone to initiating radical side-chain reactions, especially if there is any exposure to light or elevated temperatures.[6] NBS, when used in the dark with a Lewis or Brønsted acid catalyst, provides a controlled source of electrophilic bromine, favoring aromatic substitution.[13]

Q2: What is the expected regioselectivity for the halogenation of 4-methylbenzaldehyde?

A2: The regioselectivity is determined by the directing effects of the substituents. The methyl group is an activating, ortho-, para--director, while the aldehyde group is a deactivating, meta--director. The halogen will preferentially add to the positions that are most activated and sterically accessible. Therefore, the major product will be halogenation at the position ortho to the activating methyl group and meta to the deactivating aldehyde group, resulting in 3-halo-4-methylbenzaldehyde .

Q3: Can I use iodine for this reaction?

A3: Direct iodination of aromatic rings is more challenging than bromination or chlorination because iodine is less reactive.[17] To achieve iodination, an oxidizing agent is typically required to convert I₂ into a more potent electrophile, such as I⁺.[8] Common reagents for this include nitric acid or a mixture of iodine and an oxidant like hydrogen peroxide.[17] However, these strongly oxidizing conditions may be incompatible with the aldehyde group. A milder alternative is to use N-iodosuccinimide (NIS) with an acid catalyst.[17]

Q4: My reaction is not proceeding to completion. What should I do?

A4: If the reaction is stalled, several factors could be at play:

  • Deactivated Substrate: The aldehyde group deactivates the ring, making it less nucleophilic.

  • Inactive Catalyst: The Lewis acid catalyst may have been deactivated by moisture. Ensure all reagents and solvents are anhydrous.

  • Insufficient Temperature: While low temperatures are good for selectivity, the reaction may require gentle heating to proceed at a reasonable rate. A careful balance must be struck to avoid promoting side reactions.

  • Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent.

Consider increasing the catalyst loading slightly or screening different solvents to improve solubility and reaction rate.

Experimental Protocols

Protocol 1: Selective Bromination of 4-Methylbenzaldehyde using NBS and FeCl₃

This protocol is designed to maximize the yield of 3-bromo-4-methylbenzaldehyde while minimizing benzylic bromination.

Materials:

  • 4-Methylbenzaldehyde

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask wrapped in aluminum foil

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry, foil-wrapped round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Reactant Addition: To the flask, add 4-methylbenzaldehyde (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

  • Catalyst Addition: Add anhydrous FeCl₃ (0.1 eq) to the solution. Stir for 5 minutes.

  • Halogenating Agent Addition: In portions, slowly add NBS (1.05 eq) to the reaction mixture over 20-30 minutes. Maintain the temperature at 0-5 °C using an ice bath.

  • Reaction: Allow the reaction to stir at room temperature in the dark. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by slowly adding it to a stirred solution of saturated aqueous sodium thiosulfate.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 3-bromo-4-methylbenzaldehyde.

Table 1: Comparison of Halogenation Conditions
ConditionHalogenating AgentCatalyst/InitiatorTemperaturePrimary ProductMajor Side Product(s)
A (Desired) NBSFeCl₃ (in dark)0 °C to RT3-Halo-4-methylbenzaldehydeUnreacted starting material
B (Side Reaction) Br₂UV LightReflux4-(Bromomethyl)benzaldehyde4-(Dibromomethyl)benzaldehyde
C (Side Reaction) Cl₂HeatHigh Temp4-(Chloromethyl)benzaldehydeRing chlorinated products
D (Over-reaction) Br₂ (2.5 eq)FeBr₃RT3,5-Dibromo-4-methylbenzaldehydeMono-bromo product

References

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to the Validation of HPLC-UV Methods for 2-Chloro-6-hydroxy-4-methylbenzaldehyde Quantification

As a Senior Application Scientist, I approach analytical method development not as a routine checklist, but as a chemical puzzle. The quantification of highly functionalized aromatic intermediates, such as 2-Chloro-6-hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach analytical method development not as a routine checklist, but as a chemical puzzle. The quantification of highly functionalized aromatic intermediates, such as 2-Chloro-6-hydroxy-4-methylbenzaldehyde (CAS: 1427396-37-9)[1], requires a deep understanding of molecular interactions. With its unique combination of a reactive aldehyde, an acidic phenolic hydroxyl, and an electron-withdrawing chlorine atom, this molecule demands a carefully engineered analytical strategy to ensure precision, accuracy, and robustness.

This guide provides an objective comparison of analytical platforms for quantifying this compound, details the mechanistic reasoning behind method development, and outlines a self-validating protocol aligned with the latest ICH Q2(R2) guidelines[2].

Analytical Target Profile (ATP) & Mechanistic Method Development

Before selecting an instrument, we must define the Analytical Target Profile (ATP)—what are we trying to measure, in what matrix, and at what concentration?

For 2-Chloro-6-hydroxy-4-methylbenzaldehyde[1], the structural features dictate our chromatographic choices:

  • Mobile Phase pH (The Causality of Peak Shape): The phenolic -OH group has a pKa of approximately 8.5. If we operate at a neutral pH (pH 7), the molecule exists in a state of partial ionization, which causes severe peak tailing and unpredictable retention times on a reversed-phase column. By buffering the mobile phase to pH 2.5 using 0.1% Phosphoric acid or Trifluoroacetic acid (TFA), we suppress ionization. The molecule remains fully protonated and neutral, interacting uniformly with the hydrophobic stationary phase.

  • Stationary Phase Selection: While a standard C18 column is the default for many labs, the polarizability of the chlorine atom and the dense π -electron system of the benzene ring make a Phenyl-Hexyl or Biphenyl column highly advantageous. These phases offer enhanced π−π and dipole interactions, providing superior selectivity if you need to separate this compound from structurally similar halogenated isomers.

  • Detector Selection: The extended conjugation of the aromatic ring, coupled with the aldehyde carbonyl and the auxochromic hydroxyl group, provides a massive UV chromophore. This makes Ultraviolet (UV) detection highly sensitive at wavelengths around 254 nm and 280 nm, often negating the need for complex mass spectrometry in routine bulk analysis.

Objective Comparison: HPLC-UV vs. UHPLC-UV vs. LC-MS/MS

While HPLC-UV is the traditional workhorse, modern laboratories often debate whether to upgrade to UHPLC-UV or transition entirely to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3]. The table below objectively compares these platforms for the quantification of benzaldehyde derivatives.

Performance ParameterHPLC-UV (Standard)UHPLC-UV (High-Throughput)LC-MS/MS (Trace/Bioanalysis)
Particle Size / Column 3.5 µm to 5.0 µmSub-2.0 µmSub-2.0 µm
Typical Run Time 10 - 15 minutes2 - 5 minutes3 - 6 minutes
Sensitivity (LOD) ~0.1 µg/mL (100 ppb)~0.05 µg/mL (50 ppb)< 1 ng/mL (< 1 ppb)
Selectivity Moderate (Relies on RT)High (Superior resolution)Extreme (MRM transitions)
Matrix Tolerance Good for bulk APIGood for bulk APISusceptible to ion suppression
Capital & Operating Cost LowMediumVery High
Primary Use Case Routine QA/QC, API PurityHigh-throughput formulation screeningTrace genotoxic impurities, Bio-matrices
The Verdict on Platform Selection

Do not default to LC-MS/MS simply because it is the most advanced technology. For routine pharmaceutical assay and purity testing of 2-Chloro-6-hydroxy-4-methylbenzaldehyde, HPLC-UV or UHPLC-UV is superior due to higher precision (often <1.0% RSD compared to 2-5% for LC-MS/MS) and freedom from matrix ionization effects[3]. LC-MS/MS should be strictly reserved for pharmacokinetic studies or when quantifying the compound as a trace environmental contaminant.

MethodSelection Start Define Analytical Target Profile Matrix Assess Sample Matrix Start->Matrix API Bulk API / Simple Matrix Matrix->API Bio Complex / Bio-Matrix Matrix->Bio Sens Determine Required Sensitivity API->Sens LCMS LC-MS/MS (High Selectivity) Bio->LCMS Standard Routine Assay (>0.1%) Sens->Standard HighSens Trace Impurity (<10 ppm) Sens->HighSens HPLC HPLC-UV (Cost-effective, Robust) Standard->HPLC UHPLC UHPLC-UV (High Throughput) Standard->UHPLC HighSens->LCMS

Decision tree for selecting the appropriate analytical platform based on matrix and sensitivity.

Step-by-Step Experimental Protocol (HPLC-UV)

To ensure trustworthiness, every protocol must be a self-validating system. The following methodology is designed to be robust and reproducible.

Reagents and Materials
  • Analyte: 2-Chloro-6-hydroxy-4-methylbenzaldehyde Reference Standard (>99.0% purity)[1].

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Phosphoric Acid (H₃PO₄) to ensure UV transparency at low wavelengths.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent HPLC with Diode Array Detector (DAD).

  • Column: Biphenyl or C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% H₃PO₄ in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic 40% A / 60% B (Adjust based on exact column dead volume).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls solvent viscosity and ensures reproducible diffusion kinetics).

  • Detection Wavelength: 254 nm (Reference 360 nm).

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Diluent: Water:Acetonitrile (50:50, v/v). Causality: Matching the diluent closely to the mobile phase prevents solvent-shock at the column head, which can cause peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume.

System Suitability Testing (SST) - The Self-Validating Core

Before analyzing any unknown samples, inject the Working Standard six times. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • Tailing Factor ( Tf​ ): ≤ 1.5 (Proves secondary interactions are suppressed).

  • Theoretical Plates ( N ): ≥ 3000 (Proves column efficiency is intact).

ICH Q2(R2) Validation Framework

The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical validation[2]. Below is the execution strategy for validating the quantification of 2-Chloro-6-hydroxy-4-methylbenzaldehyde.

ICHValidation Phase1 Phase 1: System Suitability & Specificity (Ensure no matrix interference) Phase2 Phase 2: Linearity & Range (Establish dynamic range: LOQ to 120%) Phase1->Phase2 Phase3 Phase 3: Accuracy & Precision (Verify recovery and repeatability) Phase2->Phase3 Phase4 Phase 4: Robustness & Lifecycle (DoE for flow rate, pH, temp) Phase3->Phase4

Sequential workflow for analytical method validation according to ICH Q2(R2) guidelines.

Step 1: Specificity (Selectivity)
  • Action: Inject the blank diluent, a placebo matrix (if applicable), and the analyte standard.

  • Acceptance Criteria: No interfering peaks should elute at the retention time of 2-Chloro-6-hydroxy-4-methylbenzaldehyde. Peak purity angle must be less than the peak purity threshold using DAD software.

Step 2: Linearity and Range
  • Action: Prepare a minimum of 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each level in triplicate.

  • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤2.0% of the target concentration response.

Step 3: Accuracy (Recovery)
  • Action: Spike known amounts of the standard into the sample matrix at 3 levels (e.g., 80%, 100%, 120% of target). Prepare 3 replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)
  • Action (Repeatability): Prepare 6 independent sample preparations at the 100% target concentration and analyze them on the same day by the same analyst.

  • Action (Intermediate Precision): A second analyst prepares 6 new samples on a different day, using a different HPLC system or column lot.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision must be ≤2.0% .

Step 5: Robustness (Design of Experiments - DoE)
  • Action: Deliberately introduce small, controlled variations to the method parameters to test its resilience. Alter flow rate ( ±0.1 mL/min), column temperature ( ±2 °C), and mobile phase organic composition ( ±2% absolute).

  • Acceptance Criteria: The System Suitability criteria (Tailing factor, %RSD, Theoretical plates) must still pass under all variant conditions, proving the method is rugged enough for routine lab-to-lab transfer.

References

  • "Final IWG Concept Paper Q2(R2) and Q14", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

Sources

Comparative

Spectroscopic Comparison of 2-Chloro-6-hydroxy-4-methylbenzaldehyde with Standard Reference Materials

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Methodological Protocol Executive Summary & Chemical Context In the rational des...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Methodological Protocol

Executive Summary & Chemical Context

In the rational design of pharmaceutical intermediates, multi-substituted benzaldehydes serve as critical electrophilic building blocks. Accurate structural verification of these highly functionalized aromatic systems requires a deep understanding of how specific substituents influence electron density and molecular geometry.

This guide provides a rigorous spectroscopic comparison of 2-Chloro-6-hydroxy-4-methylbenzaldehyde (CAS 1427396-37-9) [1], an advanced synthetic building block with a molecular weight of 170.59 g/mol [2], against two foundational reference materials:

  • Salicylaldehyde (CAS 90-02-8) [3]: The unsubstituted baseline for ortho-hydroxybenzaldehydes.

  • 2-Chloro-6-hydroxybenzaldehyde (CAS 18362-30-6) [4]: An intermediate reference (MW 156.57 g/mol ) used to isolate the electronic and steric effects of the chlorine atom.

By tracking the spectroscopic shifts across these three molecules, researchers can clearly observe the causality of inductive effects ( −I , +I ), mesomeric effects ( +M ), and intramolecular hydrogen bonding on nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) data.

Mechanistic Causality: Substituent Effects on Spectroscopy

To interpret the spectroscopic data accurately, one must understand the underlying physical chemistry driving the signal shifts.

  • The Baseline (Salicylaldehyde): The proximity of the hydroxyl group to the aldehyde carbonyl creates a strong intramolecular hydrogen bond (a 6-membered pseudo-ring). This deshields the phenolic hydroxyl proton, pushing its 1 H NMR shift to approximately 11.07 ppm, while the aldehyde proton resonates at 9.9 ppm[5].

  • The Steric Push (2-Chloro-6-hydroxybenzaldehyde): The addition of a bulky, electron-withdrawing chlorine atom at the C-2 position forces the aldehyde group into a tighter conformational lock with the C-6 hydroxyl group. This steric compression strengthens the intramolecular hydrogen bond, further deshielding both the −OH and −CHO protons.

  • The Electronic Shield (2-Chloro-6-hydroxy-4-methylbenzaldehyde): The inclusion of a methyl group at the C-4 position introduces an electron-donating inductive effect ( +I ) and hyperconjugation. This pushes electron density into the aromatic ring (specifically the ortho/para positions relative to the methyl group, which correspond to C-3 and C-5), effectively shielding the remaining aromatic protons and shifting their NMR signals upfield.

ElectronicEffects Core Benzaldehyde Core OH 6-OH Group (+M, Intramol. H-Bond) Core->OH Cl 2-Cl Group (-I, Steric Push) Core->Cl Me 4-Methyl Group (+I, Hyperconjugation) Core->Me Shift_CHO Aldehyde 1H Shift (Downfield >10.0 ppm) OH->Shift_CHO Deshielding via H-bond Cl->Shift_CHO Conformational lock Shift_Ring Ring 1H Shifts (Upfield <7.0 ppm) Me->Shift_Ring Shielding via +I

Figure 1: Electronic and steric substituent effects governing NMR chemical shifts.

Self-Validating Experimental Protocols

To ensure reproducibility and high-fidelity data, the following self-validating workflows must be executed. A protocol is "self-validating" when built-in quality control steps automatically flag sample degradation or instrument drift.

High-Resolution 1 H NMR Acquisition (400 MHz)
  • Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of anhydrous CDCl3​ . Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal zero-point reference.

  • Tuning & Matching: Insert the 5 mm NMR tube and auto-tune the probe to the 1 H resonance frequency (e.g., 400.13 MHz). Validation: The tuning curve minimum must align precisely with the center frequency.

  • Shimming: Perform gradient shimming on the 2 H lock signal of CDCl3​ . Validation: The lock level must stabilize >80%, and the TMS peak line-width at half-height ( W1/2​ ) must be < 0.5 Hz.

  • Acquisition Parameters: Execute a standard 1D 1 H pulse sequence (zg30) using a 30° flip angle, a 2.0 s acquisition time, a 1.0 s relaxation delay ( D1​ ), and 16 scans.

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation. Perform manual phase correction and a polynomial baseline correction.

Attenuated Total Reflectance (ATR) FT-IR
  • Background Collection: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect a background spectrum (32 scans, 4 cm −1 resolution). Validation: The background must show no residual organic peaks and >95% transmittance.

  • Sample Loading: Place ~2 mg of the solid crystalline sample directly onto the center of the crystal. Lower the anvil to apply consistent pressure until the force gauge clicks.

  • Acquisition: Collect 32 scans from 4000 cm −1 to 400 cm −1 .

Workflow A Sample Preparation (CDCl3 / ATR Crystal) B Data Acquisition (NMR / FT-IR) A->B C Signal Processing (FT, Phase Correction) B->C D Comparative Analysis (Peak Assignment) C->D

Figure 2: Standardized multi-modal spectroscopic acquisition and processing workflow.

Quantitative Spectroscopic Comparison

The tables below summarize the expected spectroscopic data, highlighting the step-wise evolution of the signals as substituents are added to the benzaldehyde core.

Table 1: 1 H NMR Chemical Shift Comparison ( CDCl3​ , 400 MHz)
Proton EnvironmentSalicylaldehyde[5]2-Chloro-6-hydroxybenzaldehyde2-Chloro-6-hydroxy-4-methylbenzaldehydeCausality / Mechanistic Note
Aldehyde ( −CHO ) 9.90 ppm (s, 1H)10.45 ppm (s, 1H)10.40 ppm (s, 1H)Downfield shift due to steric compression by C-2 Chlorine.
Phenolic ( −OH ) 11.07 ppm (s, 1H)11.95 ppm (s, 1H)11.90 ppm (s, 1H)Extreme deshielding due to strengthened intramolecular H-bond.
Aromatic (C3-H) 6.98 ppm (d, 1H)6.95 ppm (d, 1H)6.80 ppm (s, 1H)Upfield shift in target compound due to +I effect of C-4 Methyl.
Aromatic (C5-H) 6.95 ppm (t, 1H)6.85 ppm (d, 1H)6.75 ppm (s, 1H)Shielded by hyperconjugation from the adjacent methyl group.
Aliphatic ( −CH3​ ) N/AN/A2.35 ppm (s, 3H)Standard benzylic methyl resonance.
Table 2: Key FT-IR Stretching Frequencies (ATR, cm −1 )
Vibrational ModeSalicylaldehyde2-Chloro-6-hydroxybenzaldehyde2-Chloro-6-hydroxy-4-methylbenzaldehydeCausality / Mechanistic Note
O−H Stretch 3180 (broad)3150 (broad)3165 (broad)Broadening and redshift indicate strong H-bonding.
C=O Stretch 1665 (strong)1655 (strong)1650 (strong)Lower than typical aldehydes (~1700) due to H-bond weakening the C=O double bond character.
C=C Aromatic 1610, 15801595, 15601600, 1575Ring breathing modes altered by substitution patterns.
C−Cl Stretch N/A760 (sharp)765 (sharp)Distinct halogen-carbon stretching region.

Conclusion & Analytical Best Practices

When verifying the identity and purity of 2-Chloro-6-hydroxy-4-methylbenzaldehyde [6], analysts should not rely solely on the aromatic region. The defining diagnostic features are the highly deshielded phenolic proton (~11.90 ppm) and the aldehyde proton (~10.40 ppm). If the sample has been exposed to moisture or protic solvents (like Methanol- d4​ ), the phenolic proton will undergo rapid chemical exchange and disappear from the spectrum. Therefore, strictly anhydrous, non-polar solvents like CDCl3​ are mandatory for structural confirmation.

Sources

Validation

A Comparative Guide to the Electrophilicity of 2-Chloro-6-hydroxy-4-methylbenzaldehyde and its Non-Chlorinated Analogs

For Researchers, Scientists, and Drug Development Professionals The electrophilicity of the carbonyl carbon is a critical determinant of the reactivity of benzaldehyde derivatives in nucleophilic addition reactions.[1] T...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The electrophilicity of the carbonyl carbon is a critical determinant of the reactivity of benzaldehyde derivatives in nucleophilic addition reactions.[1] This guide provides an in-depth analysis of the electrophilicity of 2-chloro-6-hydroxy-4-methylbenzaldehyde, comparing it with its non-chlorinated analogs, 2-hydroxy-4-methylbenzaldehyde and salicylaldehyde. Understanding these differences is paramount for predicting chemical reactivity, elucidating reaction mechanisms, and designing novel molecules in medicinal chemistry and materials science.

The reactivity of the carbonyl group in substituted benzaldehydes is modulated by the electronic effects—inductive and resonance—of the substituents on the aromatic ring.[1][2] Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[1]

The Interplay of Substituent Effects

In 2-chloro-6-hydroxy-4-methylbenzaldehyde, the electrophilicity of the aldehyde group is influenced by a delicate balance of electronic effects from three substituents:

  • Chloro Group (-Cl): This group is electron-withdrawing through its inductive effect (-I), which increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity.[1]

  • Hydroxyl Group (-OH): The hydroxyl group is electron-withdrawing by induction (-I) but strongly electron-donating through resonance (+M) due to the lone pairs on the oxygen atom. In the ortho position, it can also form an intramolecular hydrogen bond with the carbonyl oxygen, which can reduce the aldehyde's electrophilicity.[3]

  • Methyl Group (-CH₃): The methyl group is an electron-donating group through an inductive effect (+I), which pushes electron density towards the carbonyl group, decreasing its electrophilicity.[1][4]

The net effect on electrophilicity is a result of the interplay of these competing influences.

Comparative Analysis of Electrophilicity

The electrophilicity of these aldehydes can be compared by examining their reactivity in nucleophilic addition reactions. Generally, aldehydes with more electron-withdrawing substituents will react faster.[1][5]

CompoundKey Substituent EffectsExpected Relative Electrophilicity
2-Chloro-6-hydroxy-4-methylbenzaldehyde -I effect of -Cl and -OH; +M effect of -OH; +I effect of -CH₃High
2-Hydroxy-4-methylbenzaldehyde -I and +M effects of -OH; +I effect of -CH₃Moderate
Salicylaldehyde (2-Hydroxybenzaldehyde) -I and +M effects of -OHLow to Moderate

Rationale:

The presence of the strongly electron-withdrawing chloro group in 2-chloro-6-hydroxy-4-methylbenzaldehyde is expected to significantly increase the electrophilicity of the carbonyl carbon compared to its non-chlorinated analogs. While the hydroxyl and methyl groups are electron-donating, the inductive effect of the chlorine atom at the ortho position is a powerful activating influence.

2-Hydroxy-4-methylbenzaldehyde lacks the activating chloro group. The electron-donating methyl group, in conjunction with the resonance donation from the hydroxyl group, will likely render its carbonyl carbon less electrophilic than the chlorinated analog.[6][7]

Salicylaldehyde is the simplest analog, containing only the hydroxyl group. The intramolecular hydrogen bond between the hydroxyl and carbonyl groups in salicylaldehyde is known to reduce the electrophilicity of the aldehyde functionality.[3] This, combined with the resonance donation from the hydroxyl group, places its electrophilicity at the lower end of this comparative set.

Visualizing Electronic Effects

The following diagram illustrates the primary electronic effects of the substituents on the aromatic ring, influencing the electrophilicity of the aldehyde group.

Electronic_Effects cluster_chloro 2-Chloro-6-hydroxy-4-methylbenzaldehyde cluster_nonchloro 2-Hydroxy-4-methylbenzaldehyde chloro_ring { C | C-CHO | C-Cl | C | C-CH3 | C-OH} chloro_cho C=O chloro_ring:c1->chloro_cho -I, -M chloro_ring:c2->chloro_cho -I chloro_ring:c5->chloro_cho +M > -I chloro_ring:c4->chloro_cho +I chloro_cl Cl chloro_oh OH chloro_ch3 CH3 nonchloro_ring { C | C-CHO | C-OH | C | C-CH3 | C} nonchloro_cho C=O nonchloro_ring:c1->nonchloro_cho -I, -M nonchloro_ring:c2->nonchloro_cho +M > -I nonchloro_ring:c4->nonchloro_cho +I nonchloro_oh OH nonchloro_ch3 CH3

Caption: Electronic effects of substituents on benzaldehyde analogs.

Experimental Protocol: Kinetic Measurement of Nucleophilic Addition

To quantitatively compare the electrophilicity of these aldehydes, a kinetic study of their reaction with a nucleophile, such as semicarbazide, can be performed. The rate of semicarbazone formation can be monitored spectrophotometrically.[8]

Materials:

  • 2-Chloro-6-hydroxy-4-methylbenzaldehyde

  • 2-Hydroxy-4-methylbenzaldehyde

  • Salicylaldehyde

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol (spectroscopic grade)

  • UV-Vis Spectrophotometer with a thermostated cuvette holder

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.01 M solutions of each aldehyde in ethanol.

    • Prepare a 0.02 M solution of semicarbazide hydrochloride and a 0.02 M solution of sodium acetate in a 50:50 ethanol:water mixture. This creates a buffered semicarbazide solution.

  • Kinetic Measurement:

    • Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25°C).

    • In a cuvette, mix 1.5 mL of the semicarbazide buffer solution with 1.4 mL of ethanol.

    • Initiate the reaction by adding 0.1 mL of the aldehyde stock solution to the cuvette, quickly mix, and start recording the absorbance at the λmax of the forming semicarbazone (determined beforehand for each derivative) over time.

    • Continue data collection until the reaction is complete (absorbance plateaus).

  • Data Analysis:

    • Under these pseudo-first-order conditions (excess semicarbazide), the observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order rate equation.

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of semicarbazide.

    • A higher k₂ value indicates a more electrophilic aldehyde.

Experimental Workflow Diagram

The following diagram outlines the workflow for the kinetic analysis.

Experimental_Workflow A Prepare Aldehyde and Semicarbazide Stock Solutions B Equilibrate Spectrophotometer and Reagents to 25°C A->B C Mix Semicarbazide Buffer and Ethanol in Cuvette B->C D Initiate Reaction with Aldehyde Solution C->D E Monitor Absorbance vs. Time D->E F Determine Pseudo-First-Order Rate Constant (k_obs) E->F G Calculate Second-Order Rate Constant (k₂) F->G H Compare k₂ values to Rank Electrophilicity G->H

Caption: Workflow for kinetic analysis of semicarbazone formation.

Conclusion

The electrophilicity of 2-chloro-6-hydroxy-4-methylbenzaldehyde is significantly enhanced by the presence of the electron-withdrawing chloro group, making it more reactive towards nucleophiles compared to its non-chlorinated analogs, 2-hydroxy-4-methylbenzaldehyde and salicylaldehyde. This heightened reactivity is a key consideration for its application in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals where nucleophilic addition to the aldehyde is a critical step. The provided experimental protocol offers a reliable method for quantitatively validating these theoretical predictions.

References

  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes - Benchchem.
  • Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid.
  • Salicylaldehyde - Grokipedia.
  • A Comparative Analysis of Electronic Effects in Substituted Benzaldehydes: A Focus on 4-Methoxy-3-nitrobenzaldehyde - Benchchem.
  • 2-HYDROXY-4-METHYLBENZALDEHYDE 698-27-1 wiki - Guidechem.
  • CAS 698-27-1: 2-Hydroxy-4-methylbenzaldehyde | CymitQuimica.
  • The Hammett Equation: Probing the Mechanism of Aromatic Semicarbazone Formation | Journal of Chemical Education - ACS Public
  • A Comparative Analysis of the Reactivity of 2-Methylbenzaldehyde and 4-Methylbenzaldehyde - Benchchem.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Extraction Efficiency of 2-Chloro-6-hydroxy-4-methylbenzaldehyde Using Different Organic Solvents

Introduction 2-Chloro-6-hydroxy-4-methylbenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic chemistry, serving as a versatile precursor for pharmaceuticals, agrochemicals, and specialty m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-6-hydroxy-4-methylbenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic chemistry, serving as a versatile precursor for pharmaceuticals, agrochemicals, and specialty materials. The efficiency of its isolation and purification from reaction mixtures or natural matrices is paramount to achieving high yield and purity in subsequent applications. The choice of solvent for extraction is a critical determinant of this efficiency, governed by the physicochemical properties of both the solute and the solvent.

This guide provides a comprehensive framework for selecting and benchmarking organic solvents for the extraction of 2-Chloro-6-hydroxy-4-methylbenzaldehyde. We will delve into the theoretical principles underpinning solvent selection, present a detailed experimental protocol for a comparative study, and analyze hypothetical data to offer field-proven insights for researchers, scientists, and drug development professionals.

Theoretical Considerations for Solvent Selection

The efficacy of an extraction process is fundamentally rooted in the principle of "like dissolves like," which describes the tendency of substances to dissolve in solvents with similar polarity. 2-Chloro-6-hydroxy-4-methylbenzaldehyde is a molecule with multifunctional character:

  • Polar Moieties: The phenolic hydroxyl (-OH) group and the aldehyde (-CHO) group are polar and capable of forming hydrogen bonds.

  • Non-polar Moieties: The benzene ring, methyl (-CH₃) group, and chloro (-Cl) group contribute to the molecule's lipophilic (non-polar) nature.

This amphiphilic character suggests that optimal solubility will likely be found in solvents of intermediate polarity, which can effectively interact with both the polar and non-polar regions of the molecule. A close structural analog, 2-hydroxy-4-methylbenzaldehyde, is known to be freely soluble in organic solvents and oils but only slightly soluble in water, further guiding our solvent selection.[1]

For this comparative guide, we will evaluate four solvents representing a spectrum of polarities:

  • Hexane (Polarity Index: 0.1): A non-polar aliphatic hydrocarbon, ideal for dissolving non-polar compounds.[2]

  • Dichloromethane (DCM) (Polarity Index: 3.1): A polar aprotic solvent, effective at dissolving a wide range of organic compounds.[2]

  • Ethyl Acetate (Polarity Index: 4.4): A moderately polar solvent with hydrogen bond accepting capabilities, often showing high extraction efficiency for aromatic aldehydes.[2][3][4]

  • Ethanol (Polarity Index: 5.2): A polar protic solvent capable of acting as both a hydrogen bond donor and acceptor.[5]

The following diagram illustrates the logical framework for solvent selection.

G cluster_solute Analyte: 2-Chloro-6-hydroxy-4-methylbenzaldehyde cluster_solvent Solvent Properties cluster_interaction Interaction & Solubility A Polar Groups (-OH, -CHO) Hydrogen Bonding E Intermolecular Forces (H-bonds, Dipole-Dipole, London Dispersion) A->E H-Bonding Dipole-Dipole B Non-Polar Groups (Aromatic Ring, -CH3, -Cl) Van der Waals Forces B->E Dispersion Forces C Solvent Polarity (e.g., Hexane vs. Ethanol) C->E Influences all forces D Hydrogen Bonding Ability (Protic vs. Aprotic) D->E Determines H-Bonding F Extraction Efficiency E->F Stronger interaction = Higher solubility

Caption: Logical framework for solvent selection based on molecular interactions.

Experimental Methodology

To ensure a robust and reproducible comparison, the following detailed protocols must be followed. The methodology is designed as a self-validating system, incorporating controls and precise quantification.

Materials and Instrumentation
  • Analyte: 2-Chloro-6-hydroxy-4-methylbenzaldehyde (≥98% purity)

  • Solvents: Hexane, Dichloromethane (DCM), Ethyl Acetate, Ethanol (all HPLC grade)

  • Solid Matrix: Celite® 545 or high-purity silica gel

  • Instrumentation:

    • Analytical balance (4-decimal place)

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • HPLC system with a UV/Vis or Diode Array Detector (DAD)

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Protocol 1: Preparation of Spiked Solid Matrix

This procedure creates a standardized solid sample from which the analyte will be extracted.

  • Weighing: Accurately weigh 10.0 mg of 2-Chloro-6-hydroxy-4-methylbenzaldehyde.

  • Dissolution: Dissolve the analyte in 10 mL of acetone in a small beaker. Acetone is chosen as a volatile solvent that will be easy to remove.

  • Spiking: Add 1.0 g of Celite® to the beaker and mix thoroughly to form a slurry.

  • Evaporation: Gently evaporate the acetone under a stream of nitrogen or in a fume hood overnight until a dry, free-flowing powder is obtained. This ensures the analyte is evenly distributed on the surface of the inert matrix.

  • Homogenization: Gently grind the spiked Celite® with a mortar and pestle to ensure homogeneity.

Protocol 2: Solid-Liquid Extraction

This protocol is to be performed in triplicate for each of the four test solvents.

  • Sample Preparation: Accurately weigh approximately 100 mg of the spiked Celite® (prepared in Protocol 2.2) into a 15 mL centrifuge tube.

  • Solvent Addition: Add 5.0 mL of the selected extraction solvent (Hexane, DCM, Ethyl Acetate, or Ethanol) to the tube.

  • Extraction:

    • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath for 15 minutes to facilitate the dissolution of the analyte from the solid matrix into the solvent.

  • Separation: Centrifuge the tube at 4000 rpm for 10 minutes to pellet the solid Celite®.

  • Sample Collection: Carefully transfer the supernatant (the liquid extract) into a clean vial for HPLC analysis.

Protocol 3: HPLC Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying aromatic compounds due to its high sensitivity and specificity.[6]

  • Standard Preparation: Prepare a 100 µg/mL stock solution of 2-Chloro-6-hydroxy-4-methylbenzaldehyde in acetonitrile. From this, create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water (with 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~254 nm (or optimal wavelength determined by DAD scan)

    • Injection Volume: 10 µL

  • Analysis:

    • Run the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the extracts obtained from Protocol 2.2. Dilute the extracts with acetonitrile if the concentration falls outside the linear range of the calibration curve.

Calculation of Extraction Efficiency

The efficiency is calculated as the percentage of the analyte recovered from the spiked matrix.

  • C_extract (µg/mL): Concentration of the analyte in the solvent extract, determined from the HPLC calibration curve.

  • V_solvent (mL): Total volume of extraction solvent used (5.0 mL).

  • m_spiked (mg): Mass of the spiked Celite® used for extraction (~100 mg).

  • C_initial (mg/mg): Initial concentration of analyte on the Celite® (10 mg analyte / 1010 mg total mass ≈ 0.0099 mg/mg).

Efficiency (%) = [(C_extract × V_solvent) / (m_spiked × C_initial)] × 100

The entire experimental workflow is visualized below.

G cluster_prep Sample Preparation cluster_extraction Solid-Liquid Extraction (for each solvent) cluster_analysis HPLC Analysis & Calculation P1 Weigh 10mg Analyte & 1g Celite P2 Dissolve Analyte in Acetone P1->P2 P3 Mix with Celite & Evaporate P2->P3 P4 Homogenize Spiked Celite Matrix P3->P4 E1 Weigh ~100mg Spiked Celite P4->E1 E2 Add 5mL of Test Solvent E1->E2 E3 Vortex (1 min) Sonicate (15 min) E2->E3 E4 Centrifuge (4000 rpm, 10 min) E3->E4 E5 Collect Supernatant E4->E5 A2 Inject Standards & Samples into HPLC E5->A2 A1 Prepare Calibration Standards A1->A2 A3 Determine Concentration from Standard Curve A2->A3 A4 Calculate Extraction Efficiency A3->A4 Result Comparative Efficiency Data A4->Result

Caption: Experimental workflow for benchmarking solvent extraction efficiency.

Comparative Data and Analysis

The following table presents hypothetical, yet scientifically plausible, results from the described experiment.

SolventPolarity Index[2]Boiling Point (°C)Average Analyte Recovered (µg/mL) (n=3)Standard DeviationCalculated Extraction Efficiency (%)
Hexane0.16935.6± 2.118.0%
Dichloromethane3.140180.2± 5.591.0%
Ethyl Acetate4.477192.1± 4.897.0%
Ethanol5.278155.4± 6.178.5%
Analysis of Results
  • Ethyl Acetate (97.0% Efficiency): This solvent demonstrated the highest extraction efficiency. Its moderate polarity and ability to accept hydrogen bonds allows it to effectively solvate both the polar hydroxyl/aldehyde groups and the non-polar aromatic backbone of the analyte. This result aligns with studies showing esters are highly effective for extracting similar aromatic aldehydes.[3][4]

  • Dichloromethane (91.0% Efficiency): DCM also proved to be a highly effective solvent. As a polar aprotic solvent, it can engage in dipole-dipole interactions with the polar functional groups without the steric hindrance that can sometimes occur with protic solvents. Its ability to dissolve a wide range of organic compounds makes it a robust choice.

  • Ethanol (78.5% Efficiency): While a good solvent, ethanol's high polarity and strong hydrogen-bonding network may lead to a slight preference for self-association (ethanol-ethanol interactions) over fully solvating the less polar parts of the analyte molecule, resulting in slightly lower efficiency compared to ethyl acetate and DCM.

  • Hexane (18.0% Efficiency): The poor performance of hexane is expected. As a non-polar solvent, it interacts only through weak London dispersion forces. It cannot effectively disrupt the stronger dipole-dipole and hydrogen-bonding interactions associated with the analyte's polar functional groups, leading to very low solubility and recovery.

Discussion and Practical Insights

While extraction efficiency is a primary metric, a holistic solvent selection process must consider other practical factors:

  • Safety and Toxicity: Dichloromethane is a highly effective solvent but is a suspected carcinogen and requires handling in a well-ventilated fume hood with appropriate personal protective equipment. Hexane is a known neurotoxin. Ethyl acetate and ethanol are considered safer, "greener" alternatives.

  • Boiling Point and Ease of Removal: A solvent with a low boiling point, such as DCM (40°C), is easy to remove post-extraction via rotary evaporation. However, this can also lead to solvent loss during handling. Higher boiling points, like that of ethyl acetate (77°C) and ethanol (78°C), offer a good balance between stability and ease of removal.

  • Cost and Environmental Impact: Ethanol can often be sourced from renewable resources. Ethyl acetate is also considered a relatively green solvent. The cost-effectiveness of each solvent should be evaluated for large-scale applications.

Conclusion

Based on the combined metrics of extraction efficiency, safety, and practicality, Ethyl Acetate emerges as the superior solvent for the extraction of 2-Chloro-6-hydroxy-4-methylbenzaldehyde from a solid matrix. It provides the highest recovery while being significantly safer and more environmentally benign than chlorinated solvents like dichloromethane.

This guide demonstrates a systematic approach to solvent selection, grounded in theoretical principles and validated by a robust experimental protocol. By understanding the interplay between molecular structure, solvent properties, and practical laboratory considerations, researchers can optimize their extraction processes, leading to improved yields, higher purity, and more efficient workflows in chemical synthesis and analysis.

References

  • Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.
  • Vertex AI Search. Polarity of Solvents.
  • Vertex AI Search. Solvents and Polarity - Chemistry. Source: “Solvents and Solvent Effects in Organic Chemistry,” Christian Reichardt.
  • Pucher, P., et al. (2024, September 6). Solvent screening for the extraction of aromatic aldehydes. Graz University of Technology.
  • Pucher, P., et al. (2024, July 15). Solvent screening for the extraction of aromatic aldehydes. Graz University of Technology.
  • ResearchGate.
  • Kótai, L. (2013, December 11). How to extract aldehydes by using solvents from fermented aqueous solution?.
  • The Periodic Table. Examples of High Polarity Solvents.
  • Honeywell. Polarity Index.
  • American Chemical Society Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development.
  • Royal Society of Chemistry Publishing. Analytical Methods.
  • Grokipedia. 2-Hydroxy-4-methylbenzaldehyde.
  • MedChemExpress. 2-Hydroxy-4-methylbenzaldehyde | Endogenous Metabolite.
  • Cheméo. Chemical Properties of Benzaldehyde,2,6-dichloro-4-hydroxy.
  • PubChem. 2-Chloro-4-hydroxybenzaldehyde | C7H5ClO2 | CID 185363.
  • PubChem. 2-Hydroxy-4-methylbenzaldehyde | C8H8O2 | CID 61200.
  • Benchchem. A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment.
  • Sapphire Bioscience. 2-Chloro-6-hydroxy-4-methylbenzaldehyde.
  • U.S. Environmental Protection Agency. Benzaldehyde, 2-hydroxy-6-methyl-4-phenoxy- Properties.
  • Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS.
  • MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Chromatography Today. (2017, May 19). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • Mol-Instincts. Synthesis of 2-hydroxy-4-methylbenzaldehyde.
  • FEMA. 2-HYDROXY-4-METHYLBENZALDEHYDE.
  • ResearchGate. (2025, August 30).
  • Organic Syntheses Procedure. Benzaldehyde, m-hydroxy.
  • CymitQuimica. CAS 104-87-0: 4-Methylbenzaldehyde.
  • Benchchem. An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-3-methylbenzaldehyde.

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Validation

Comparative biological and antimicrobial activity of 2-Chloro-6-hydroxy-4-methylbenzaldehyde Schiff bases

A Comparative Guide to the Biological and Antimicrobial Activity of 2-Chloro-6-hydroxy-4-methylbenzaldehyde Schiff Bases Introduction Schiff bases, characterized by their azomethine or imine functional group (-C=N-), rep...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological and Antimicrobial Activity of 2-Chloro-6-hydroxy-4-methylbenzaldehyde Schiff Bases

Introduction

Schiff bases, characterized by their azomethine or imine functional group (-C=N-), represent a versatile class of organic compounds with significant applications in medicinal and pharmaceutical chemistry.[1][2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[3][4] The imine group is a critical pharmacophore, and its presence is often linked to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[5][6][7]

This guide focuses on Schiff bases derived from 2-Chloro-6-hydroxy-4-methylbenzaldehyde. The presence of a hydroxyl (-OH) group, a chloro (-Cl) substituent, and a methyl (-CH₃) group on the aldehyde ring introduces unique electronic and steric properties that can significantly influence the biological efficacy of the resulting Schiff bases. The hydroxyl group, in particular, provides an additional coordination site for metal ions, making these compounds excellent chelating agents.[4] The formation of metal complexes with Schiff bases can further enhance their antimicrobial effects, a phenomenon explained by Tweedy's chelation theory.[8][9]

This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a comparative analysis of the antimicrobial activity of these specific Schiff bases. We will delve into their synthesis, the experimental protocols for evaluating their biological performance, and a discussion of structure-activity relationships, supported by experimental data from relevant literature.

Synthesis and Characterization

The synthesis of Schiff bases is a straightforward condensation reaction. The choice of solvent and catalyst is crucial for optimizing reaction time and yield. Ethanol is commonly used as a solvent due to its ability to dissolve the reactants and its relatively high boiling point for refluxing. A catalytic amount of a weak acid, such as glacial acetic acid, is often added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the primary amine.[10][11]

General Synthesis Protocol
  • Reactant Preparation: Dissolve an equimolar amount (e.g., 0.01 mol) of 2-Chloro-6-hydroxy-4-methylbenzaldehyde and the desired primary amine in a suitable volume (e.g., 25-50 mL) of absolute ethanol in a round-bottom flask.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for a period of 2-4 hours.[12] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[12]

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The resulting solid precipitate (the Schiff base) is collected by filtration.

  • Washing: Wash the product several times with cold ethanol or ether to remove any unreacted starting materials.[12]

  • Drying: Dry the purified product in a desiccator over anhydrous CaCl₂. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[12]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Isolation & Purification R1 2-Chloro-6-hydroxy- 4-methylbenzaldehyde Mix Dissolve & Mix R1->Mix R2 Primary Amine (e.g., Substituted Aniline) R2->Mix Solvent Absolute Ethanol Solvent->Mix Add_Catalyst Add Glacial Acetic Acid Mix->Add_Catalyst Reflux Reflux for 2-4 hours (Monitor via TLC) Add_Catalyst->Reflux Cool Cool to Room Temp Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry in Desiccator Wash->Dry Purify Recrystallize (Optional) Dry->Purify Final_Product Pure Schiff Base Purify->Final_Product

Caption: General workflow for the synthesis of Schiff bases.

Structural Confirmation

Confirmation of the Schiff base formation is achieved through spectroscopic methods. The disappearance of the aldehyde's C=O stretching band and the N-H bands of the amine, coupled with the appearance of a new strong band corresponding to the C=N (azomethine) group in the FT-IR spectrum (typically around 1600-1650 cm⁻¹), is primary evidence of a successful reaction.[4][13] Furthermore, ¹H NMR spectroscopy confirms the structure by showing a characteristic singlet for the azomethine proton (-CH=N-) in the δ 8-9 ppm region, while the signal for the aldehyde proton disappears.[10][14]

Comparative Antimicrobial Activity

The antimicrobial efficacy of Schiff bases is evaluated against a panel of pathogenic microbes, typically including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).[12][15][16] The comparison is made by measuring the Zone of Inhibition (ZOI) in disc diffusion assays or by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) using broth dilution methods.[3][17]

The data below is a representative compilation from studies on structurally similar hydroxy-substituted Schiff bases to illustrate the comparative analysis.

Table 1: Comparative Antimicrobial Data (Zone of Inhibition in mm)

Compound/Schiff Base DerivativeS. aureus (Gram +)S. epidermidis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)Reference
Schiff Base from 2-aminophenol (L3)25 ± 0.1632 ± 0.3610 ± 0.2032 ± 0.36[16]
Schiff Base from 4-aminoantipyrine (L1)32.5 ± 0.1422 ± 0.157.4 ± 0.2320 ± 0.20[16]
Schiff Base from p-toluidine13-12-[17]
Schiff Base from p-anisidine8-7-[17]
Ciprofloxacin (Standard) 21.3 ± 0.3128.3 ± 0.3224.3 ± 0.2122.7 ± 0.25[16]
Chloramphenicol (Standard) 26.3 ± 0.2432.3 ± 0.2328.3 ± 0.2527.7 ± 0.21[16]

Table 2: Comparative Antimicrobial Data (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/Schiff Base DerivativeS. aureus (Gram +)L. monocytogenes (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference
Derivative 3f (from 4-aminoantipyrine)12562.5>250-[6]
Derivative 3h (from 4-aminoantipyrine)125125>250-[6]
Derivative 3c (from substituted amine)--7.815.6[3]
Derivative 3f (from substituted amine)--7.8>500[3]
Streptomycin (Standard) --32-64-[3]
Nalidixic Acid (Standard) --64-512-[3]
Nystatin (Standard) ---12.5[5]

Experimental Methodologies

Accurate and reproducible data relies on standardized protocols. The following are detailed methodologies for common antimicrobial susceptibility tests.

Protocol 1: Agar Disc Diffusion Method

This method provides a qualitative assessment of antimicrobial activity based on the size of the growth inhibition zone.[9][16]

  • Medium Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

  • Plate Inoculation: Uniformly swab the entire surface of the MHA plate with the prepared bacterial inoculum.

  • Disc Application: Prepare stock solutions of the test Schiff bases (e.g., 1 mg/mL in DMSO).[8] Impregnate sterile filter paper discs (6 mm diameter) with a known volume (e.g., 20 µL) of the test solutions at various concentrations.[9]

  • Controls: Use a disc impregnated with the solvent (DMSO) as a negative control and discs with standard antibiotics (e.g., Gentamycin, Ciprofloxacin) as positive controls.[9]

  • Incubation: Place the discs on the inoculated agar surface and incubate the plates at 37°C for 18-24 hours.[8][9]

  • Data Collection: Measure the diameter of the clear zone of inhibition (including the disc) in millimeters (mm).

Protocol 2: Broth Microdilution Method (for MIC Determination)

This quantitative method determines the lowest concentration of an agent that inhibits visible microbial growth.[3][12]

  • Plate Preparation: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Compound Dilution: Add 100 µL of the stock solution of the test Schiff base to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial inoculum in MHB with a final cell density of approximately 5 x 10⁵ CFU/mL.[6]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[12]

Antimicrobial Susceptibility Testing Workflow

AntimicrobialWorkflow cluster_prep Preparation cluster_disk Agar Disc Diffusion cluster_broth Broth Microdilution Inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) Inoc_Plate Inoculate MHA Plate Inoculum->Inoc_Plate Inoc_Wells Inoculate Wells with Microbial Suspension Inoculum->Inoc_Wells Test_Cmpd Prepare Schiff Base Solutions (in DMSO) Place_Discs Place Impregnated Discs (Test, Positive, Negative Controls) Test_Cmpd->Place_Discs Serial_Dil Perform Serial Dilutions in 96-Well Plate Test_Cmpd->Serial_Dil Inoc_Plate->Place_Discs Incubate_D Incubate @ 37°C for 24h Place_Discs->Incubate_D Measure_ZOI Measure Zone of Inhibition (mm) Incubate_D->Measure_ZOI Result_D Qualitative Activity Measure_ZOI->Result_D Serial_Dil->Inoc_Wells Incubate_B Incubate @ 37°C for 24h Inoc_Wells->Incubate_B Read_MIC Determine MIC (Lowest concentration with no growth) Incubate_B->Read_MIC Result_B Quantitative Activity (MIC) Read_MIC->Result_B

Caption: Workflow for antimicrobial susceptibility testing methods.

Structure-Activity Relationship (SAR) Insights

The biological activity of Schiff bases is intrinsically linked to their chemical structure.[3] Analysis of the comparative data reveals several key insights:

  • The Azomethine Linkage: The imine (-C=N-) group is fundamental to the antimicrobial activity. It is believed that the polarity of this group and the electrophilic carbon atom can interfere with normal cell processes by forming hydrogen bonds with active centers of cellular constituents, leading to disruption of cell function.[1]

  • Substituent Effects: The nature and position of substituents on both the aldehyde and amine rings significantly modulate the antimicrobial potency. For instance, electron-withdrawing groups can increase the acidity and lipophilicity of the compound, potentially enhancing its ability to penetrate microbial cell membranes. Conversely, electron-donating groups can also influence activity, highlighting a complex interplay of electronic and steric factors.[3]

  • Gram-Positive vs. Gram-Negative Activity: Many Schiff bases show higher activity against Gram-positive bacteria than Gram-negative bacteria.[18] This is often attributed to the structural differences in the bacterial cell wall. The complex outer membrane of Gram-negative bacteria acts as a formidable barrier, restricting the penetration of foreign compounds.

  • Chelation and Metal Complexes: The presence of a hydroxyl group ortho to the azomethine group, as in the title compounds, creates a strong chelation site. Upon complexation with a metal ion, the polarity of the metal is reduced due to partial sharing of its positive charge with donor atoms. This increases the lipophilicity of the complex, facilitating its diffusion across the lipid layers of the cell membrane and enhancing its biological activity.[5][8]

Conclusion

Schiff bases derived from 2-Chloro-6-hydroxy-4-methylbenzaldehyde are a promising class of compounds with demonstrable antimicrobial potential. Their ease of synthesis and the tunability of their structure by varying the primary amine component allow for the creation of large libraries for screening. The comparative data indicates that their efficacy is highly dependent on the specific substituents, with certain derivatives showing activity comparable or even superior to standard antibiotics against specific microbial strains.[16]

Future research should focus on synthesizing a broader range of derivatives and their metal complexes to perform comprehensive SAR studies. Investigating their mechanism of action, exploring their efficacy against drug-resistant microbial strains, and conducting in-vivo toxicity and efficacy studies are critical next steps in translating these promising compounds into viable therapeutic agents.

References

  • Comparative Study of the Schiff Bases by Conventional and Green Method and Antimicrobial Activity. (n.d.). Semantic Scholar. [Link]

  • Comparative Study of Antimicrobial Properties Between Molybdenum-Schiff Base Complexes and Other Transition Metal Complexes. (2025). ResearchGate. [Link]

  • Comparative Study of the Schiff Bases by Conventional and Green Method and Antimicrobial Activity. (n.d.). Semantic Scholar. [Link]

  • Comparison of antibacterial activity of Schiff's bases versus metal(II) complexes. (n.d.). ResearchGate. [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI. [Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (n.d.). Oriental Journal of Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Some Schiff Base. (2025). Juniper Publishers. [Link]

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI. [Link]

  • Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (n.d.). ResearchGate. [Link]

  • Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. (2014). Hindawi. [Link]

  • Design, Synthesis, and Antimicrobial Profiling of Novel Schiff Base Metal (II) Complexes. (2025). Authorea. [Link]

  • Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. (2024). ResearchGate. [Link]

  • Antimicrobial activity and Cu(II) complexes of Schiff bases derived from ortho-aminophenol and salicylaldehyde derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Biological applications of Schiff bases: An overview. (2022). GSC Biological and Pharmaceutical Sciences. [Link]

  • Overview of Biological Activities and Synthesis of Schiff Base. (2024). International Journal for Multidisciplinary Research. [Link]

  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. (2013). Arabian Journal of Chemistry. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. (2024). Medires Publishing. [Link]

  • Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. (n.d.). SCIRP. [Link]

  • Schiff Base Synthesis, Characterization, and Bioactivity. (n.d.). ER Publications. [Link]

  • Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. (2021). Asian Journal of Chemistry. [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (n.d.). ACS Omega. [Link]

  • Synthesis , spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. (n.d.). ResearchGate. [Link]

  • (PDF) Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes. (2016). ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

2-Chloro-6-hydroxy-4-methylbenzaldehyde proper disposal procedures

As a Senior Application Scientist, I recognize that the lifecycle of a chemical does not end at the completion of an assay or synthetic step. Proper chemical waste management is a critical extension of laboratory safety,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the lifecycle of a chemical does not end at the completion of an assay or synthetic step. Proper chemical waste management is a critical extension of laboratory safety, regulatory compliance, and environmental stewardship.

2-Chloro-6-hydroxy-4-methylbenzaldehyde (CAS: 1427396-37-9) is a highly functionalized aromatic building block widely utilized in pharmaceutical drug development and agrochemical synthesis[1]. However, its specific structural features—namely the presence of a covalently bonded chlorine atom—dictate strict operational parameters for its disposal.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of 2-Chloro-6-hydroxy-4-methylbenzaldehyde, grounded in established environmental protection frameworks.

Chemical Profiling & Hazard Causality

To understand the disposal requirements, we must first analyze the molecule's structural causality:

  • The Halogen (Chlorine) Atom: The presence of a carbon-halogen bond strictly categorizes this compound as a Halogenated Organic Compound (HOC) under international environmental regulations (such as EPA Title 40)[2][3]. When combusted, chlorinated organics generate highly corrosive hydrogen chloride (HCl) gas and, under suboptimal incineration conditions, toxic dioxins and furans[4].

  • The Aldehyde Group: Aldehydes are susceptible to auto-oxidation in the presence of atmospheric oxygen, gradually converting into their corresponding carboxylic acids. This increases the acidity of the waste over time.

  • The Phenolic Hydroxyl Group: This imparts slight acidity and reactivity, making the compound incompatible with strong oxidizing agents and strong inorganic bases[5].

Because of these factors, halogenated waste must be strictly segregated from non-halogenated organic waste [6][7]. Mixing even a small amount of 2-Chloro-6-hydroxy-4-methylbenzaldehyde into a non-halogenated waste stream forces the entire volume to be treated as halogenated waste, exponentially increasing disposal costs and logistical burden[8].

Waste Segregation & Routing Logic

The fundamental rule of laboratory waste management is that the most hazardous component dictates the classification of the entire mixture.

WasteRouting Start 2-Chloro-6-hydroxy-4-methylbenzaldehyde Waste Generated IsSolid Is the waste solid or dissolved in solvent? Start->IsSolid SolidWaste Solid Waste Stream (Contaminated PPE, Powders) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste Stream IsSolid->LiquidWaste Liquid SolidContainer Sealed Puncture-Proof Container: Solid Halogenated Waste SolidWaste->SolidContainer SolventType What is the primary solvent? LiquidWaste->SolventType HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventType->HaloSolvent Halogenated NonHaloSolvent Non-Halogenated Solvent (e.g., EtOAc, Hexane) SolventType->NonHaloSolvent Non-Halogenated HaloContainer Green-Labeled Carboy: Halogenated Organic Waste HaloSolvent->HaloContainer NonHaloSolvent->HaloContainer *Forces stream to Halogenated*

Decision matrix for routing 2-Chloro-6-hydroxy-4-methylbenzaldehyde waste streams.

Step-by-Step Disposal Methodologies

The following protocols ensure self-validating compliance with satellite accumulation area (SAA) regulations.

Protocol A: Disposal of Liquid Waste (Reaction Mixtures & Filtrates)
  • Container Selection: Utilize a High-Density Polyethylene (HDPE) carboy or a PTFE-lined glass bottle. Causality: Do not use metal containers. Trace moisture can cause chlorinated organics to slowly hydrolyze, releasing HCl that will corrode metal[9].

  • Labeling: Before adding any waste, attach a hazardous waste tag. Check the box for "Halogenated Organic Waste" (often designated by green labels in institutional settings)[8]. Explicitly write out "2-Chloro-6-hydroxy-4-methylbenzaldehyde" alongside any solvents used. Do not use abbreviations[7].

  • Transfer: Conduct all transfers inside a certified chemical fume hood to prevent inhalation of volatile solvent fumes[6]. Use a dedicated funnel to prevent spillage.

  • Headspace Management: Fill the container to no more than 90% capacity[9]. Causality: Leaving 10% headspace accounts for thermal expansion and prevents pressure buildup from potential off-gassing.

  • Sealing: Cap the container tightly immediately after transfer. Evaporation is not a legally permissible method of disposal[9].

Protocol B: Disposal of Solid Waste (Powders, Contaminated Consumables)
  • Segregation: Collect all contaminated weigh boats, pipette tips, and residual solid powders in a dedicated, puncture-proof solid waste container[7].

  • Double-Bagging: For highly concentrated solid waste, utilize a double-bagging arrangement using heavy-duty polyethylene bags to prevent accidental puncturing and dust aerosolization[7].

  • Storage: Store the solid waste container in a cool, dark, and dry environment. Causality: The aldehyde moiety is sensitive to light and heat, which can accelerate oxidative degradation.

Spill Response and Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required to prevent aquatic toxicity and respiratory exposure.

SpillResponse Spill Spill Detected: 2-Chloro-6-hydroxy-4-methylbenzaldehyde Assess Assess State & Volume Spill->Assess SolidSpill Solid Powder Spill Assess->SolidSpill LiquidSpill Solution Spill (Dissolved in Solvent) Assess->LiquidSpill Containment1 Dampen with compatible solvent to prevent dust generation SolidSpill->Containment1 Containment2 Apply inert absorbent pad/vermiculite LiquidSpill->Containment2 Sweep Sweep into chemical-resistant waste bag/container Containment1->Sweep Containment2->Sweep Label Label as: Halogenated Organic Debris Sweep->Label Incineration High-Temperature Incineration with Caustic Scrubbing Label->Incineration

Step-by-step spill response and containment workflow for halogenated organics.

Spill Decontamination Steps:

  • Isolate: Evacuate non-essential personnel and ensure the fume hood or local exhaust ventilation is operating at maximum capacity[5].

  • Neutralize (Solid): If the spill is a dry powder, lightly dampen it with a non-reactive solvent (e.g., water or a small amount of ethanol) before sweeping. Causality: Sweeping dry powder generates airborne particulates, creating a severe inhalation hazard.

  • Absorb (Liquid): For solutions, deploy inert absorbent materials (vermiculite or specialized chemical spill pads). Do not use combustible materials like sawdust[5].

  • Package: Transfer all absorbed material into a hazardous waste bag, seal tightly, and label as "Halogenated Organic Debris" for specialized incineration[5].

Quantitative Waste Stream & Compatibility Summary

To ensure operational clarity, the following table summarizes the quantitative logistics of routing 2-Chloro-6-hydroxy-4-methylbenzaldehyde waste.

Waste Stream StatePrimary Contaminant / SolventFinal Waste ClassificationRequired ContainerUltimate Disposal Route
Solid Powder Pure 2-Chloro-6-hydroxy-4-methylbenzaldehydeHalogenated Solid WasteDouble-bagged PE or HDPE bucketRotary Kiln Incineration[4]
Liquid Mixture Dissolved in Dichloromethane (DCM)Halogenated Organic LiquidHDPE Carboy / PTFE GlassLiquid Injection Incineration w/ Caustic Scrubber[4]
Liquid Mixture Dissolved in Ethyl Acetate (EtOAc)Halogenated Organic Liquid HDPE Carboy / PTFE GlassLiquid Injection Incineration w/ Caustic Scrubber[4]
Consumables Contaminated PPE, Pipette TipsHalogenated Solid DebrisPuncture-proof SAA BinRotary Kiln Incineration[4]

Note: As demonstrated in the table, dissolving this compound in a non-halogenated solvent (like EtOAc) legally converts the entire volume into a Halogenated Organic Liquid stream due to the presence of the carbon-chlorine bond[8].

References

  • Sigma Aldrich. "2-chloro-6-hydroxy-4-methylbenzaldehyde | 1427396-37-9." Sigmaaldrich.com.
  • BLD Pharm. "18362-30-6|2-Chloro-6-hydroxybenzaldehyde|BLD Pharm." Bldpharm.com.
  • Auckland Microfab. "Cleanroom Waste Disposal Protocol." Auckland.ac.nz.
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Epa.gov.
  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32." Ecfr.gov.
  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide." Tennessee.edu.
  • Eastern Washington University. "Hazardous Waste Management Program." Ewu.edu.
  • Bucknell University. "Hazardous Waste Segregation." Bucknell.edu.
  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissingu.ca.
  • California Code of Regulations. "Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32." Westlaw.com.
  • Ataman Kimya. "O-CHLORO BENZALDEHYDE." Atamanchemicals.com.

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